molecular formula C11H19NO B1513170 4-(Piperidin-4-yl)cyclohexanone

4-(Piperidin-4-yl)cyclohexanone

カタログ番号: B1513170
分子量: 181.27 g/mol
InChIキー: GZHKPBNMRZCALV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Piperidin-4-yl)cyclohexanone is a bifunctional compound of high interest in medicinal chemistry, integrating a piperidine ring, a fundamental motif in drug design, with a cyclohexanone group that provides a versatile handle for synthetic elaboration . This structure makes it a valuable scaffold for the discovery and development of new therapeutic agents. Piperidine-based structures are frequently explored for their multi-targeted inhibitory properties in oncology research . Specifically, 4-piperidone derivatives have been synthesized and shown significant antiproliferation properties against various cancer cell lines, with some analogs exhibiting potential multi-targeted action by inhibiting key enzymes like topoisomerase I/II and disrupting the MDM2-p53 protein-protein interaction . Furthermore, the piperidine-cyclohexanone architecture is a key feature in compounds investigated for a range of other biological activities. Research indicates that novel piperidin-4-one derivatives demonstrate promising antioxidant and anti-inflammatory effects, highlighting the potential of this chemical class in developing treatments for oxidative stress and inflammation-related disorders . The compound also serves as a critical intermediate in the synthesis of more complex molecules for pharmacological studies .

特性

IUPAC Name

4-piperidin-4-ylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h9-10,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHKPBNMRZCALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Process Chemistry and Synthesis of 4-(Piperidin-4-yl)cyclohexanone: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(piperidin-4-yl)cyclohexanone scaffold is a highly privileged structural motif in modern medicinal chemistry, frequently utilized as a rigid, spiro-like linker in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. As a Senior Application Scientist, I have designed this technical guide to move beyond basic synthetic recipes. Here, we dissect the causality, thermodynamic principles, and self-validating analytical checkpoints required to synthesize this molecule via a highly scalable, five-step palladium-catalyzed cross-coupling route.

Retrosynthetic Strategy & Pathway Design

Traditional approaches to synthesizing 4-substituted cyclohexanones often rely on the addition of Grignard reagents to 1,4-cyclohexanedione monoethylene acetal. However, these routes are plagued by poor yields due to competitive enolization (acid-base reactions) and over-reduction.

To ensure high fidelity and scalability, we employ a Suzuki-Miyaura cross-coupling strategy . By converting the ketone to a vinyl triflate 1, we create a reliable electrophile that readily couples with commercially available 1-Boc-tetrahydropyridine boronates 2. Subsequent global hydrogenation and orthogonal deprotection sequences yield the target molecule with exceptional purity.

SynthesisWorkflow Step1 1. Enolization & Triflating 1,4-Cyclohexanedione Monoethylene Acetal Step2 2. Suzuki-Miyaura Coupling with 1-Boc-Tetrahydropyridine Boronate Step1->Step2 LiHMDS, Comins' Reagent (-78°C to RT) Step3 3. Global Hydrogenation (Bis-alkene to Alkane) Step2->Step3 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Step4 4. Orthogonal Ketal Hydrolysis (Yields Boc-Protected Ketone) Step3->Step4 H2 (50 psi), 10% Pd/C MeOH, RT Step5 5. Boc Deprotection (Yields Final Target) Step4->Step5 1M HCl (aq), THF RT (Preserves Boc) Target 4-(Piperidin-4-yl)cyclohexanone (TFA Salt) Step5->Target TFA/DCM RT (Cleaves Boc)

Figure 1: Five-step synthetic workflow for 4-(piperidin-4-yl)cyclohexanone via cross-coupling.

Step-by-Step Methodologies & Causal Logic

Step 1: Synthesis of the Vinyl Triflate Electrophile

Causality: Direct metal-catalyzed cross-coupling of a ketone is thermodynamically forbidden. We must activate the carbon center by forming an enol triflate. We utilize LiHMDS rather than LDA; the lithium counterion tightly coordinates the enolate oxygen, preventing undesired aldol self-condensation. Comins' reagent is selected over triflic anhydride (Tf₂O) because it is a milder, crystalline solid that eliminates the formation of dark, tarry decomposition byproducts.

Protocol:

  • Charge a flame-dried flask with 1,4-cyclohexanedione monoethylene acetal (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78 °C under N₂.

  • Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 30 mins. Stir for 1 h at -78 °C to ensure complete kinetic enolate formation.

  • Add a solution of Comins' reagent (1.2 equiv) in THF dropwise. Allow warming to room temperature over 2 h.

  • Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

  • Self-Validation: ¹H NMR must show the disappearance of alpha-protons and the emergence of a distinct vinylic proton multiplet at ~δ 5.70 ppm.

Step 2: Suzuki-Miyaura Cross-Coupling

Causality: The coupling of the vinyl triflate with 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine forms a conjugated 1,3-diene system. We specifically utilize Pd(dppf)Cl₂ . The large bite angle of the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step for this sterically hindered bis-ring system.

SuzukiCycle Pd0 Pd(0)L2 OxAdd Pd(II) Oxidative Addition Pd0->OxAdd Vinyl Triflate TransMet Pd(II) Transmetalation OxAdd->TransMet Boronate + Base TransMet->Pd0 Reductive Elimination (Diene Product)

Figure 2: Catalytic cycle of the Pd-mediated Suzuki-Miyaura cross-coupling step.

Protocol:

  • Dissolve the vinyl triflate (1.0 equiv) and the boronate ester (1.1 equiv) in a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.15 M).

  • Add K₂CO₃ (3.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv). Heat to 80 °C for 12 h under N₂.

  • Filter through a pad of Celite to remove Pd black, concentrate, and purify via silica gel chromatography.

  • Self-Validation: LC-MS will show the desired[M+H]⁺ mass. TLC will reveal a highly UV-active spot due to the newly formed conjugated diene system.

Quantitative Optimization Data for Step 2

To demonstrate the necessity of our catalyst choice, below is the optimization data validating the superiority of the dppf ligand system:

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O9045%Significant protodeboronation observed.
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O8068%Moderate yield; competitive homocoupling.
Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O 80 89% Clean conversion; rapid reductive elimination.
Pd₂(dba)₃XPhosCs₂CO₃THF/H₂O7072%Fast reaction, but economically unviable at scale.
Step 3: Global Catalytic Hydrogenation

Causality: Both the tetrahydropyridine and cyclohexene double bonds must be reduced. While conjugated dienes coordinate strongly to palladium surfaces, the extreme steric bulk of the two connected rings requires elevated pressure (50 psi) to ensure complete saturation. Critical Note: Residual sulfur from the Step 1 triflate will poison the Pd/C catalyst; rigorous chromatographic purification in Step 2 is non-negotiable.

Protocol:

  • Dissolve the bis-alkene intermediate in MeOH (0.1 M). Add 10% Pd/C (10% w/w).

  • Purge the vessel with N₂, then H₂. Pressurize to 50 psi H₂ using a Parr shaker.

  • Agitate at room temperature for 24 h. Filter carefully through Celite and evaporate.

  • Self-Validation: ¹H NMR will show the complete disappearance of vinylic protons (δ 5.30–5.80 ppm).

Step 4: Orthogonal Ketal Hydrolysis

Causality: We must unmask the ketone without cleaving the Boc protecting group on the piperidine nitrogen. The ethylene acetal is highly sensitive to aqueous acid, while the Boc group requires anhydrous strong acid (like neat TFA) to protonate the carbamate and eliminate isobutylene. Mild aqueous HCl provides perfect thermodynamic orthogonality 3.

Protocol:

  • Dissolve the hydrogenated intermediate in THF (0.2 M). Add 1M aqueous HCl (equal volume to THF).

  • Stir at room temperature for 4 h. Neutralize with saturated aqueous NaHCO₃ and extract with EtOAc.

  • Self-Validation: IR spectroscopy will reveal a strong, sharp peak at ~1715 cm⁻¹, characteristic of the newly unmasked cyclohexanone carbonyl, yielding tert-butyl 4-(4-oxocyclohexyl)piperidine-1-carboxylate.

Step 5: Boc Deprotection

Causality: The final step removes the tert-butoxycarbonyl (Boc) group via an E1-type elimination mechanism driven by Trifluoroacetic acid (TFA), releasing isobutylene gas and CO₂ to yield the final target 4.

Protocol:

  • Dissolve the Boc-protected ketone in DCM (0.1 M). Add TFA (20% v/v relative to DCM) dropwise at 0 °C.

  • Warm to room temperature and stir for 2 h.

  • Concentrate under reduced pressure to yield 4-(piperidin-4-yl)cyclohexanone as the TFA salt.

  • Self-Validation: Mass spectrometry will confirm the exact mass of the target freebase (C₁₁H₁₉NO, MW: 181.27).

References

  • BenchChem. "1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate". 1

  • European Patent Office. "EP 2872508 B1: IMIDAZOPYRIDINE DERIVATIVES AS MODULATORS OF TNF ACTIVITY". 2

  • Sigma-Aldrich. "tert-butyl 4-(4-oxocyclohexyl)piperidine-1-carboxylate (CAS 1628502-18-0)". 3

  • ChemicalBook. "4-(piperidin-4-yl)cyclohexanone (CAS 1263387-64-9)". 4

Sources

spectroscopic data of 4-(Piperidin-4-yl)cyclohexanone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and characterization guide for 4-(Piperidin-4-yl)cyclohexanone .

Executive Summary

The compound 4-(piperidin-4-yl)cyclohexanone (CAS: 1263387-64-9)[1] represents a privileged bifunctional scaffold in modern medicinal chemistry. Featuring a highly reactive secondary aliphatic amine and a versatile cyclic ketone, this structural motif is frequently utilized in the design of targeted therapeutics, most notably as a core building block for selective histone deacetylase (HDAC) inhibitors and kinase modulators[2],[3].

To ensure absolute structural integrity during drug development, rigorous spectroscopic validation is required. This whitepaper provides a comprehensive, self-validating analytical workflow—encompassing Mass Spectrometry (ESI-MS/MS), Infrared Spectroscopy (ATR-FTIR), and Multinuclear Magnetic Resonance (NMR)—to unambiguously characterize 4-(piperidin-4-yl)cyclohexanone.

Structural Elucidation Strategy & Analytical Workflow

The characterization of a dual-ring system requires a multi-modal approach where each technique serves as an orthogonal validation point:

  • ESI-MS/MS establishes the exact molecular weight and validates the connectivity between the two rings via predictable fragmentation.

  • ATR-FTIR confirms the oxidation state and functional group integrity (unconjugated ketone and secondary amine) without the need for solvent dissolution.

  • ¹H and ¹³C NMR provide the definitive atomic mapping. By analyzing spin-spin coupling constants (

    
    ), we can deduce the 3D conformational dynamics, specifically the thermodynamic preference for the chair-chair conformer.
    

AnalyticalWorkflow Sample 4-(Piperidin-4-yl) cyclohexanone (Sample Prep) MS ESI-MS/MS (Mass & Fragmentation) Sample->MS MeOH/H2O + 0.1% FA IR ATR-FTIR (Functional Groups) Sample->IR Neat Solid NMR Multinuclear NMR (3D Conformation) Sample->NMR CDCl3 + TMS Data Data Synthesis & Structural Elucidation MS->Data IR->Data NMR->Data

Figure 1: Analytical workflow for the structural elucidation of 4-(Piperidin-4-yl)cyclohexanone.

Mass Spectrometry (ESI-MS/MS)

Mass spectrometry provides the foundational evidence for the molecular formula (


).
Experimental Protocol
  • Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a matrix of MeOH/H₂O (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, drastically increasing the ionization efficiency of the basic piperidine nitrogen to form the

    
     ion.
    
  • Instrument Setup : Operate a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0 kV.

  • Data Acquisition : Isolate the precursor ion at m/z 182.15. Apply Collision-Induced Dissociation (CID) using argon gas at 20 eV to generate structural fragments.

Quantitative Data & Fragmentation Causality

The fragmentation pathways follow established spectrometric rules for cyclic aliphatic amines and ketones[4].

m/z (Observed)Ion TypeAssignment / Fragment LossRelative Abundance
182.15

Protonated Molecular Ion (

)
100% (Base Peak)
164.14

Loss of water from the cyclohexanone ring45%
98.09

Cleavage at the C4-C4' inter-ring bond60%
84.08

Piperidine ring contraction/fragmentation25%

Infrared Spectroscopy (ATR-FTIR)

Infrared spectroscopy acts as a self-validating check for the functional groups prior to NMR solvent exposure.

Experimental Protocol
  • Background Calibration : Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (air) to subtract ambient

    
     and water vapor.
    
  • Sample Application : Place ~2 mg of the neat solid directly onto the crystal. Causality: The pressure anvil must be applied tightly. Because the IR evanescent wave only penetrates 0.5–2 µm into the sample, intimate contact is physically required to achieve a high signal-to-noise ratio.

  • Data Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Quantitative Data & Vibrational Causality

The spectral data correlates directly with empirical vibrational tables[5].

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
~3310 Medium, BroadN-H stretchingSecondary amine (Piperidine ring)
2925, 2855 StrongC-H stretching (asym/sym)Aliphatic

groups in both rings
1712 Strong, SharpC=O stretchingUnconjugated 6-membered cyclic ketone
1445 Medium

scissoring
Aliphatic ring bending modes
1120 MediumC-N stretchingSecondary aliphatic amine

Mechanistic Note: The carbonyl stretch at 1712 cm⁻¹ is highly diagnostic. It lacks the shielding effects of conjugation (which would lower it to ~1680 cm⁻¹) and lacks the severe ring strain of a cyclopentanone (which would raise it to ~1745 cm⁻¹).

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

NMR provides the ultimate proof of atomic connectivity and 3D stereochemistry.

Experimental Protocol
  • Sample Preparation : Dissolve 20 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal reference (0.00 ppm) to ensure chemical shift accuracy regardless of magnetic drift.
    
  • Instrument Setup : Insert into a 400 MHz NMR spectrometer. Lock onto the deuterium frequency of

    
     and shim the Z-axis gradients. Causality: Proper shimming ensures a homogeneous magnetic field, which is strictly required to resolve fine 
    
    
    
    -coupling multiplets (<1.0 Hz linewidth).
  • Acquisition : Acquire ¹H spectra (16 scans, 2s relaxation delay) and ¹³C spectra (256 scans, broadband proton decoupling).

Conformational Dynamics & ¹H NMR Assignments

Because the molecule consists of two bulky six-membered rings, it thermodynamically settles into a chair-chair conformation . To minimize 1,3-diaxial steric clashes, the C4-C4' bond connecting the two rings occupies the equatorial position on both rings. Consequently, the methine protons at C4 and C4' are forced into axial positions.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Assignment
3.15 br d2H~12.0Piperidine H-2'eq, H-6'eq
2.65 td2H12.0, 2.5Piperidine H-2'ax, H-6'ax
2.40 - 2.25 m4H-Cyclohexanone H-2, H-6 (adjacent to C=O)
2.10 - 1.95 m2H-Cyclohexanone H-3eq, H-5eq
1.85 br s1H-Piperidine N-H (exchangeable)
1.75 - 1.60 m4H-Piperidine H-3'eq, H-5'eq; Cy H-3ax, H-5ax
1.50 - 1.35 m2H-Piperidine H-4'ax; Cy H-4ax
1.30 - 1.15 m2H-Piperidine H-3'ax, H-5'ax

Mechanistic Note: The Piperidine H-2'ax/H-6'ax protons at 2.65 ppm appear as a distinct triplet of doublets (td). This is a self-validating hallmark of a chair conformation: the proton experiences two large couplings (~12 Hz) from the geminal equatorial proton and the adjacent trans-diaxial proton, and one small coupling (~2.5 Hz) from the adjacent equatorial proton[4].

¹³C NMR Assignments (100 MHz, )

Due to the internal plane of symmetry passing through C1, C4, C4', and N1', the 11 carbons resolve into exactly 7 distinct signals.

Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment
212.4 C (Quaternary)C-1 (Cyclohexanone Carbonyl)
46.8

C-2', C-6' (Piperidine, deshielded by Nitrogen)
42.1 CHC-4 (Cyclohexanone methine)
41.5

C-2, C-6 (Cyclohexanone, alpha to Carbonyl)
40.8 CHC-4' (Piperidine methine)
30.5

C-3, C-5 (Cyclohexanone)
29.8

C-3', C-5' (Piperidine)

References

  • Title : Spectrometric Identification of Organic Compounds, 8th Edition Source : Wiley URL :[Link]

  • Title : Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition Source : Springer URL :[Link]

  • Title : Novel histone deacetylase inhibitors bearing a 4-piperidin-4-yl-triazole scaffold as antitumor agents Source : PubMed (Drug Development Research) URL :[Link]

Sources

4-Phenyl-4-Piperidinocyclohexanone (4-Keto-PCP): Computed Properties, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, understanding the physicochemical landscape of novel arylcyclohexylamines is paramount for predicting their pharmacokinetic behavior and designing robust synthetic pathways. 4-Phenyl-4-piperidinocyclohexanone (CAS 65620-13-5), commonly referred to as 4-Keto-PCP, represents a critical structural analog of phencyclidine (PCP)[1]. The introduction of a ketone moiety at the 4-position of the cyclohexyl ring fundamentally alters its polarity, receptor binding affinity, and metabolic trajectory compared to its unsubstituted parent compound[2]. This whitepaper delineates the computed properties, mechanistic pharmacology, and a self-validating synthetic protocol for 4-Keto-PCP.

Physicochemical and Computed Properties

Quantitative molecular descriptors are the foundation of structure-activity relationship (SAR) modeling. The computed properties of 4-Keto-PCP dictate its behavior in both biological matrices and synthetic workups. According to data from 3[3], the addition of the ketone oxygen introduces a hydrogen bond acceptor, increasing the Topological Polar Surface Area (TPSA) to 20.3 Ų[3]. While this slightly reduces its lipophilicity (XLogP3 = 2.1) compared to PCP, it remains highly capable of penetrating the blood-brain barrier (BBB)[3].

Table 1: Computed Molecular Descriptors
PropertyComputed ValueCausality / Scientific Significance
Molecular Formula C17H23NODetermines exact mass for high-resolution MS validation.
Molecular Weight 257.37 g/mol Standard parameter for molarity and yield calculations.
Exact Mass 257.17796 DaCritical target for LC-MS/GC-MS isotopic profiling.
XLogP3 2.1Indicates moderate lipophilicity; optimal for CNS penetration.
TPSA 20.3 ŲGoverns membrane permeability; low enough to rapidly cross the BBB.
H-Bond Donors 0Prevents strong non-specific binding via proton donation.
H-Bond Acceptors 2Ketone and piperidine nitrogen facilitate targeted receptor docking.
Rotatable Bonds 2Confers structural rigidity, enhancing receptor binding specificity.

Structural and Mechanistic Pharmacology

The pharmacological profile of 4-Keto-PCP is driven by its ability to act as an NMDA receptor antagonist while simultaneously modulating the mesolimbic dopaminergic system. The ketone group alters the electrostatic potential of the cyclohexyl ring, modifying its orientation within the NMDA receptor channel pore.

Furthermore, preclinical models indicate that 4-Keto-PCP significantly alters key dopaminergic markers. According to recent neuropharmacological studies hosted on 4[4], it induces the upregulation of Dopamine Receptor D1 (DRD1) and Dopamine Receptor D2 (DRD2), alongside critical addiction-related neural plasticity factors such as phosphorylated CREB (p-CREB), ΔFosB, and Brain-Derived Neurotrophic Factor (BDNF)[4].

The Causality of Action: Blockade of NMDA receptors and dopamine reuptake inhibition lead to synaptic dopamine accumulation. This overstimulates DRD1/DRD2, triggering intracellular cascades that alter gene transcription (BDNF) and solidify rewarding behaviors[5].

Pathway KetoPCP 4-Keto-PCP (Ligand) NMDAR NMDA Receptor (Antagonism) KetoPCP->NMDAR Inhibits DAT Dopamine Transporter (Blockade) KetoPCP->DAT Modulates Ca2 Decreased Ca2+ Influx NMDAR->Ca2 Prevents DA_Accum Synaptic DA Accumulation DAT->DA_Accum Reuptake Inhibition DRD1 DRD1 / DRD2 Activation DA_Accum->DRD1 Agonizes pCREB p-CREB / ΔFosB Upregulation DRD1->pCREB Intracellular Signaling BDNF BDNF Expression (Neural Plasticity) pCREB->BDNF Gene Transcription

Pharmacological signaling pathway of 4-Keto-PCP modulating NMDA and dopaminergic systems.

Synthetic Methodology & Experimental Protocols

To synthesize 4-phenyl-4-piperidinocyclohexanone, we utilize a highly controlled Jones-type oxidation of the precursor 4-phenyl-4-piperidinocyclohexanol, as detailed in 6[6].

Mechanistic Causality for Route Selection: The strongly acidic environment (glacial acetic acid) protonates the tertiary piperidine nitrogen. This in situ protection prevents the nitrogen from undergoing unwanted oxidation (e.g., N-oxide formation) and directs the chromic acid exclusively to the secondary alcohol on the cyclohexyl ring[6].

Experimental Protocol: Oxidation of 4-Phenyl-4-piperidinocyclohexanol

This protocol functions as a self-validating system. The phase separation during the basic workup intrinsically purifies the target compound based on its pKa.

  • Reagent Preparation: Dissolve 1.2 g (4.6 mmol) of 4-phenyl-4-piperidinocyclohexanol in 50 mL of glacial acetic acid[6]. Cool the reaction vessel using an external ice-bath to 0–5 °C to control the exothermic oxidation.

  • Oxidant Addition: In a separate flask, dissolve 1.0 g (10 mmol) of chromium trioxide (CrO₃) in 10 mL of distilled water and 15 mL of glacial acetic acid[6].

  • Controlled Oxidation: Add the CrO₃ solution dropwise to the alcohol solution under vigorous stirring. The slow addition prevents thermal runaway and over-oxidation.

  • Reaction Progression: Remove the ice-bath and allow the mixture to stir at room temperature for 4 hours[6]. Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The disappearance of the lower-Rf alcohol spot confirms complete conversion.

  • Neutralization Workup: Re-cool the flask with an ice-bath. Carefully add aqueous sodium hydroxide (NaOH) until the solution is basic (pH > 9)[6]. Causality: The base neutralizes the acetic acid and converts the protonated 4-Keto-PCP back into its lipophilic freebase form. Simultaneously, chromium salts precipitate or remain in the aqueous layer.

  • Extraction: Extract the greenish basic solution with ethyl ether (5 × 60 mL)[6]. The freebase target compound partitions exclusively into the organic ether layer.

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 4-phenyl-4-piperidinocyclohexanone (Yield: ~93%).

Workflow SM 4-Phenyl-4-piperidino- cyclohexanol Reaction Jones-type Oxidation (Ice-bath to RT, 4h) SM->Reaction Oxidant Chromium Trioxide (CrO3 in AcOH/H2O) Oxidant->Reaction Workup Basic Workup (NaOH neutralization) Reaction->Workup Extraction Solvent Extraction (Ethyl Ether) Workup->Extraction Product 4-Keto-PCP Target (Organic Phase) Extraction->Product

Step-by-step synthetic workflow for the oxidation of 4-phenyl-4-piperidinocyclohexanol.

Analytical Characterization

To ensure scientific integrity, the resulting product must be analytically verified. The exact mass (257.17796 Da) should be confirmed via high-resolution LC-MS[3]. Furthermore, Fourier-transform infrared spectroscopy (FTIR) will show the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of a strong, sharp C=O carbonyl stretch (~1710 cm⁻¹), validating the structural transformation.

References

  • PubChem. "4-Phenyl-4-piperidinocyclohexanone | C17H23NO | CID 13306756".
  • Google Patents.
  • ResearchGate.
  • Wikipedia. "4-Keto-PCP".
  • Wikipedia. "Arylcyclohexylamine".

Sources

4-phenyl-4-(1-piperidinyl)cyclohexanol chemical and physical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-phenyl-4-(1-piperidinyl)cyclohexanol

Introduction

4-phenyl-4-(1-piperidinyl)cyclohexanol, a significant arylcyclohexylamine, is a principal metabolite of the dissociative anesthetic phencyclidine (PCP).[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, pharmacology, and analytical methodologies, tailored for researchers and professionals in drug development and forensic science. This compound, often referred to by the abbreviations 4-PPC or PCHP, is critical for understanding the metabolism, bioactivity, and detection of its parent compound, PCP.[1]

Chemical and Physical Properties

4-phenyl-4-(1-piperidinyl)cyclohexanol is an organic compound that presents as a crystalline solid.[3] Its structure is characterized by a cyclohexane ring substituted at the 4-position with a hydroxyl group, a phenyl group, and a piperidin-1-yl group.[1] Due to the stereochemistry of the cyclohexanol ring, it can exist as cis and trans isomers.[4] The trans isomer is a major focus in many studies.[1][3][4]

PropertyValueSource
IUPAC Name 4-phenyl-4-(1-piperidinyl)cyclohexan-1-ol[5]
Synonyms 4-PPC, PCHP, 1-(1-Phenyl-4-hydroxycyclohexyl)piperidine[1][3]
CAS Number 60756-83-4[2][5]
Molecular Formula C₁₇H₂₅NO[1][5]
Molecular Weight 259.4 g/mol [1][5][6]
Appearance Crystalline solid[3]
Solubility Soluble in DMSO, DMF, and ethanol[1][3]
Computed Physicochemical Properties
PropertyValueSource
XLogP3 2.5[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 2[6]
Exact Mass 259.193614421 Da[5][6]
Topological Polar Surface Area 23.5 Ų[5][6]
Heavy Atom Count 19[6]
Complexity 271[6]

Synthesis and Stereochemistry

The primary route to the formation of 4-phenyl-4-(1-piperidinyl)cyclohexanol in biological systems is through the hydroxylation of phencyclidine.[1][4] This metabolic process occurs at the C-4 position of the cyclohexane ring.[4] Synthetic routes are also available for producing this compound, which typically result in a mixture of cis and trans isomers that can be separated for individual analysis.[4]

The stereoisomers of 4-phenyl-4-(1-piperidinyl)cyclohexanol have been a subject of study, with research indicating that the trans isomer may exhibit slightly greater biological activity than the cis isomer.[4] Both isomers, however, have been shown to produce seizure activity and lethality at high doses in animal models.[4]

Analytical and Spectroscopic Data

The identification and quantification of 4-phenyl-4-(1-piperidinyl)cyclohexanol are crucial in forensic and toxicological analyses. Various analytical techniques are employed for its detection in biological samples like hair.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the detection of this metabolite.[1]

  • High-Performance Liquid Chromatography (HPLC): Used for the simultaneous determination of phencyclidine and its major metabolites.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C and ¹H NMR are used to characterize the individual cis and trans isomers.[4]

  • Infrared (IR) Spectroscopy: Provides information on the functional groups present in the molecule.[5]

Hypothetical Protocol for Detection in Hair Samples
  • Sample Preparation: Hair samples are washed to remove external contaminants, then pulverized.

  • Extraction: The pulverized hair is subjected to enzymatic digestion or alkaline hydrolysis to release the drug and its metabolites. This is followed by liquid-liquid or solid-phase extraction to isolate the analytes.

  • Derivatization (Optional but common for GC-MS): The extract may be derivatized to improve the chromatographic properties and sensitivity of the analytes.

  • Instrumental Analysis: The prepared sample is injected into a GC-MS or HPLC system for separation and detection.

  • Quantification: The concentration of 4-phenyl-4-(1-piperidinyl)cyclohexanol is determined by comparing its response to that of a known concentration of an analytical reference standard.

Pharmacology and Biological Effects

As a major metabolite of PCP, 4-phenyl-4-(1-piperidinyl)cyclohexanol exhibits pharmacological properties that are similar to its parent compound.[1] Its primary mechanism of action involves the inhibition of dopamine uptake in the brain.[1][3] It also binds to phencyclidine receptors, which contributes to its potential psychotomimetic effects.[1]

Studies in mice have demonstrated that this compound can induce a dose-dependent increase in locomotor activity and rearing behaviors, which mirrors some of the stimulant-like effects of PCP.[1]

PCP_Metabolism_and_Action PCP Phencyclidine (PCP) Metabolism Hydroxylation in Biological Systems PCP->Metabolism PPC 4-phenyl-4-(1-piperidinyl)cyclohexanol (PPC/PCHP) Metabolism->PPC DopamineTransporter Dopamine Transporter (DAT) PPC->DopamineTransporter Binds to and inhibits DopamineUptake Inhibition of Dopamine Uptake DopamineTransporter->DopamineUptake Leads to PsychotomimeticEffects Psychotomimetic Effects DopamineUptake->PsychotomimeticEffects Contributes to

Caption: Metabolism of PCP and Mechanism of Action of its Metabolite.

Applications in Research and Forensics

The primary application of 4-phenyl-4-(1-piperidinyl)cyclohexanol is as an analytical reference standard.[1][3] In forensic toxicology, its presence in biological samples is a reliable indicator of PCP use.[2] In research, it is a valuable tool for studying the metabolism, pharmacokinetics, and neuropharmacological effects of phencyclidine.[1]

Conclusion

4-phenyl-4-(1-piperidinyl)cyclohexanol is a chemically and pharmacologically significant molecule, primarily recognized as a major metabolite of phencyclidine. Its well-defined chemical and physical properties, coupled with established analytical methods for its detection, make it a crucial compound in both forensic investigations and neuropharmacological research. A thorough understanding of its characteristics is essential for professionals working in fields related to drug metabolism, toxicology, and the development of therapeutic agents targeting the central nervous system.

References

  • Grokipedia. (n.d.). 4-Phenyl-4-(1-piperidinyl)cyclohexanol. Grokipedia.
  • PubChem. (n.d.). 4-Phenyl-4-(1-piperidinyl)cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Phenyl-4-(1-piperidinyl)cyclohexanol. Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikimedia Commons. (2009, November 19). File:4-phenyl-4-(1-piperidinyl)cyclohexanol-Line-Structure.png. Wikimedia Commons. Retrieved from [Link]

  • PubMed. (n.d.). Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxy metabolite, 4-phenyl-4-(1-piperidinyl)cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 4-(Piperidin-4-yl)cyclohexanone as a Conformationally Restricted Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to increase the fraction of sp³-hybridized carbons (


) in small-molecule drug candidates has fundamentally shifted medicinal chemistry away from flat, aromatic-heavy structures toward three-dimensional, aliphatic frameworks. 4-(Piperidin-4-yl)cyclohexanone (CAS 1263387-64-9)  represents a highly privileged, bifunctional building block that perfectly aligns with this paradigm. By offering two orthogonal points of functionalization—a reactive cyclohexanone core and a secondary piperidine amine—this scaffold enables the rapid generation of diverse chemical libraries. This application note details the mechanistic rationale, divergent synthetic workflows, and validated protocols for utilizing this scaffold in the discovery of kinase inhibitors, GPCR agonists, and epigenetic modulators[1].

Mechanistic Rationale & Target Space

The structural geometry of 4-(piperidin-4-yl)cyclohexanone provides unique vector projections for pharmacophore mapping. The extended, pseudo-linear arrangement of the two saturated rings allows molecules to span deep hydrophobic pockets while maintaining high aqueous solubility due to the basic piperidine nitrogen.

  • Epigenetic Modulators (HDAC6): The scaffold has been successfully employed to construct 4-piperidin-4-yl-triazole derivatives. The extended aliphatic nature allows the molecule to thread the narrow catalytic channel of Histone Deacetylase 6 (HDAC6), delivering a zinc-binding hydroxamic acid precisely to the active site while the piperidine ring interacts with surface recognition residues [2].

  • GPCR Agonists (GPR119 & M1 mAChR): Functionalization of the cyclohexanone into cyclohexene or spirocyclic derivatives, coupled with pyrimidine-substitution on the piperidine nitrogen, has yielded highly potent GPR119 agonists for Type 2 Diabetes [3]. The conformational restriction minimizes entropic penalties upon receptor binding.

  • Kinase Inhibitors (ALK & Aurora): Reversing traditional aniline-piperidine connectivity to utilize piperidinyl-cyclohexyl/phenyl systems prevents the formation of reactive 1,4-diiminoquinone metabolites, thereby reducing hepatotoxicity while maintaining potent Anaplastic Lymphoma Kinase (ALK) inhibition [1, 4].

Divergent Synthesis Workflow

The true utility of 4-(piperidin-4-yl)cyclohexanone lies in its orthogonal reactivity. The secondary amine can be protected (e.g., as a Boc or Cbz carbamate) to allow exclusive functionalization of the ketone, or the ketone can be masked (e.g., as a 1,3-dioxolane ketal) to permit transition-metal-catalyzed cross-coupling at the nitrogen.

G cluster_0 Piperidine N-Functionalization cluster_1 Cyclohexanone C-Functionalization Core 4-(Piperidin-4-yl)cyclohexanone (Bifunctional Scaffold) N_Alk N-Arylation (Buchwald-Hartwig) Core->N_Alk N_Acyl N-Acylation / Urea Formation (e.g., sEH Inhibitors) Core->N_Acyl C_RedAm Reductive Amination (1°, 2° Amines) Core->C_RedAm C_Wittig Wittig Olefination (Exocyclic Double Bonds) Core->C_Wittig C_Spiro Spirocycle Formation (Hydantoins, Ketalization) Core->C_Spiro Target1 Kinase Inhibitors (e.g., ALK, Aurora) N_Alk->Target1 Target3 Epigenetic Modulators (e.g., HDAC6 Inhibitors) N_Acyl->Target3 Target2 GPCR Agonists (e.g., GPR119, M1 mAChR) C_RedAm->Target2 C_Wittig->Target2 C_Spiro->Target1

Divergent functionalization pathways of 4-(piperidin-4-yl)cyclohexanone in drug discovery.

Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination of the Cyclohexanone Core

Objective: To install a primary or secondary amine at the C1 position of the cyclohexyl ring while leaving the piperidine nitrogen intact (assuming prior Boc-protection). Causality Insight: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (


) because the electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This prevents the premature reduction of the unreacted cyclohexanone into a cyclohexanol byproduct, allowing the transient imine/iminium ion to form and be selectively reduced.

Materials:

  • N-Boc-4-(piperidin-4-yl)cyclohexanone (1.0 eq, 10 mmol)

  • Target Amine (e.g., aniline derivative) (1.1 eq, 11 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol)

  • Glacial Acetic Acid (1.0 eq, 10 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (50 mL)

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-Boc-4-(piperidin-4-yl)cyclohexanone and the target amine in anhydrous DCE under an inert argon atmosphere. Add glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes to control the exothermic hydride transfer.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC (Ninhydrin stain).

  • Quenching: Carefully quench the reaction by adding saturated aqueous

    
     (30 mL). Note: Gas evolution (
    
    
    
    ) will occur. Stir vigorously for 30 minutes to decompose unreacted hydride and neutralize the acetic acid.
  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
Protocol B: Buchwald-Hartwig N-Arylation of the Piperidine Ring

Objective: To couple an aryl halide to the secondary amine of the piperidine ring, a common motif in kinase inhibitors [4]. Causality Insight: Palladium-catalyzed cross-coupling is utilized because direct


 (nucleophilic aromatic substitution) is often unreactive with unactivated aryl halides. 

serves as the precatalyst, while BINAP is chosen as a bidentate ligand to stabilize the palladium center and facilitate reductive elimination, preventing competitive β-hydride elimination.

Materials:

  • 4-(Piperidin-4-yl)cyclohexanone ethylene acetal (1.0 eq, 5 mmol)

  • Aryl Bromide (1.2 eq, 6 mmol)

  • 
     (0.05 eq, 2.5 mol%)
    
  • BINAP (0.1 eq, 5 mol%)

  • Sodium tert-butoxide (

    
    ) (1.5 eq, 7.5 mmol)
    
  • Anhydrous Toluene (25 mL)

Step-by-Step Methodology:

  • Degassing: Add the piperidine substrate, aryl bromide, and anhydrous toluene to an oven-dried Schlenk flask. Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which rapidly deactivates palladium catalysts.

  • Catalyst Addition: Under a positive flow of argon, quickly add

    
    , BINAP, and 
    
    
    
    .
  • Coupling: Seal the flask and heat to 90 °C in a pre-heated oil bath for 8–12 hours. The reaction mixture will typically turn a dark, opaque color.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter the mixture through a pad of Celite to remove palladium black and insoluble inorganic salts.

  • Deprotection (Optional): To reveal the cyclohexanone, treat the concentrated crude acetal with 2M HCl in THF at room temperature for 4 hours, then neutralize and extract.

Quantitative Pharmacological Data

The versatility of the 4-(piperidin-4-yl)cyclohexyl scaffold is demonstrated by its successful integration into multiple distinct therapeutic targets. The table below summarizes the structure-activity relationship (SAR) impact of modifying this core.

Target ClassScaffold ModificationExample IndicationPotency / EfficacyReference
HDAC6 4-piperidin-4-yl-triazole hydroxamic acidsOncology (Solid Tumors)

< 1.0 μM (Highly selective over HDAC1)
[2]
GPR119 Piperidinyl-cyclohexene pyrimidine amidesType 2 Diabetes

= 13 nM (cAMP assay), 25.8% AUC reduction in oGTT
[3]
ALK Kinase N-Aryl-piperidinyl-phenyl derivativesNon-Small Cell Lung CancerHighly potent in vivo efficacy (Rat Xenograft models)[4]

References

  • Novel histone deacetylase inhibitors bearing a 4-piperidin-4-yl-triazole scaffold as antitumor agents Drug Development Research, 2020, Vol. 81, No. 1, p. 52-61. URL:[Link]

  • Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor... Journal of Medicinal Chemistry, 2013, 56, 13, 5320–5333. URL:[Link]

Application Note: Divergent Synthesis of Novel Therapeutics from the 4-(Piperidin-4-yl)cyclohexanone Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Overview & Mechanistic Rationale

In modern drug discovery, the pursuit of dual-pharmacophore molecules often relies on versatile, bifunctional scaffolds. 4-(Piperidin-4-yl)cyclohexanone (CAS 1263387-64-9) represents a premier example of such a building block[1]. It features two orthogonal reactive centers: a nucleophilic secondary amine within the piperidine ring and an electrophilic carbonyl group on the cyclohexanone ring. This structural dichotomy allows for highly divergent synthetic workflows, making it an invaluable precursor for synthesizing complex receptor agonists, such as Nociceptin receptor partial agonists and PARP-1 inhibitors[2][3].

As a Senior Application Scientist, I emphasize that successful functionalization of this scaffold requires strict control over chemoselectivity and diastereoselectivity .

  • The Piperidine Amine (pKa ~10.5): This secondary amine is highly nucleophilic. Direct N-alkylation or acylation can be achieved rapidly. However, to prevent unwanted aldol condensation or polymerization of the unprotected ketone during basic alkylation, mild bases (e.g., K₂CO₃) in aprotic solvents must be utilized[4].

  • The Cyclohexanone Carbonyl: Reductive amination of the ketone introduces a new stereocenter, yielding cis and trans diastereomers relative to the piperidine substituent. The choice of hydride source is the primary causal factor in determining both chemoselectivity (avoiding direct ketone reduction) and the resulting diastereomeric ratio (d.r.)[5].

Synthetic Workflow & Logical Relationships

To systematically exploit this scaffold, researchers must choose between two primary divergent pathways based on the target molecule's stability profile. If the target requires harsh conditions for amine functionalization, the ketone should be reacted first (requiring transient N-Boc protection of the piperidine). Conversely, mild N-alkylation allows the ketone to remain unprotected for subsequent late-stage reductive amination.

G S 4-(Piperidin-4-yl) cyclohexanone N N-Alkylation (Piperidine) S->N R-X, Mild Base (Chemoselective) R Reductive Amination (Ketone) S->R Amine, STAB (N-Boc required) D Dual-Functionalized Target N->D Amine, STAB R->D Deprotection & Alkylation

Divergent synthetic workflows for 4-(piperidin-4-yl)cyclohexanone functionalization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific analytical cues, researchers can confirm mechanistic success at each step without waiting for final full-characterization bottlenecks.

Protocol A: Chemoselective Piperidine N-Alkylation

This protocol utilizes mild phase-transfer or standard basic conditions to selectively alkylate the piperidine nitrogen while leaving the cyclohexanone intact[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(piperidin-4-yl)cyclohexanone (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv). Causality note: K₂CO₃ is chosen over stronger bases like NaH to prevent the enolization of the cyclohexanone, which would lead to self-condensation.

  • Electrophile Addition: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) at 0 °C.

  • Reaction: Warm to room temperature and stir for 4–6 hours under an inert N₂ atmosphere.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Self-Validation & Analytical Cues:

  • TLC (Ninhydrin Stain): The starting material will show a bright purple spot (secondary amine). A successful reaction is validated by the disappearance of this purple spot, as the resulting tertiary amine will not stain actively with ninhydrin.

  • IR Spectroscopy: The strong carbonyl stretch at ~1710 cm⁻¹ must remain fully intact, proving the ketone was not compromised.

  • ¹H NMR: Disappearance of the broad N-H singlet (~1.5–2.0 ppm) and the appearance of new alkyl protons adjacent to the nitrogen.

Protocol B: Diastereoselective Reductive Amination of the Ketone

This protocol details the late-stage functionalization of the cyclohexanone moiety using Sodium Triacetoxyborohydride (STAB). STAB is explicitly chosen because its steric bulk and mild hydride-donating ability prevent the premature reduction of the ketone to a cyclohexanol byproduct[2][4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the N-alkylated intermediate from Protocol A (1.0 equiv) and the target primary amine (1.2 equiv) in 1,2-Dichloroethane (DCE) (0.15 M).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv). Causality note: The weak acid protonates the carbonyl oxygen, accelerating the nucleophilic attack of the amine to form the transient iminium ion without degrading the substrate.

  • Reduction: After 1 hour of stirring at room temperature, add NaBH(OAc)₃ (1.5 equiv) in portions.

  • Reaction: Stir for 12–16 hours at room temperature.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with Dichloromethane (DCM), dry over MgSO₄, and purify via flash chromatography (DCM:MeOH gradient).

Self-Validation & Analytical Cues:

  • TLC (2,4-DNP Stain): The starting ketone will form a bright yellow/orange precipitate on the TLC plate when dipped in 2,4-Dinitrophenylhydrazine. The product will be 2,4-DNP negative.

  • LC-MS: Look for the expected [M+H]⁺ mass shift. A mass of[M+H - 16]⁺ relative to the expected product indicates premature reduction of the ketone to the alcohol instead of amination.

  • ¹³C NMR: The characteristic ketone carbonyl peak (~210 ppm) must completely disappear, replaced by an aliphatic CH-N signal (~50–60 ppm).

Quantitative Data: Reagent Selection for Reductive Amination

To further ground the choice of reagents in Protocol B, the following table summarizes the causal relationship between the reducing agent, chemoselectivity, and the resulting reaction efficiency. STAB provides the optimal balance of yield and control[2][5].

Reducing AgentSolvent SystemTemp (°C)Chemoselectivity (Imine vs Ketone)Typical Yield (%)Diastereomeric Ratio (trans:cis)
NaBH₄ MeOH0 to 25Poor (Reduces ketone rapidly)< 30%~ 1:1
NaBH₃CN MeOH / AcOH (pH 6)25Good65 - 80%~ 2:1
NaBH(OAc)₃ DCE / AcOH25Excellent85 - 95%> 4:1

Note: The trans-isomer is typically favored thermodynamically when using bulky hydride sources like NaBH(OAc)₃ due to equatorial attack on the iminium intermediate.

References

  • National Institutes of Health (PMC). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. Available at:[Link][2]

  • University of Ferrara (SFERA). Discovery and Structure-activity Relationships of Nociceptin Receptor Partial Agonists. Available at:[Link][3]

  • ResearchGate. Lithium borohydride: a reagent of choice for the selective reductive amination of cyclohexanones. Available at:[Link][5]

Sources

Application Note: Design, Synthesis, and Evaluation of 4-(Piperidin-4-yl)cyclohexanone Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility and off-target toxicity. The adoption of sp3-rich, three-dimensional scaffolds—a paradigm known as the "Escape from Flatland"—has become a critical strategy for improving pharmacokinetic profiles. This application note provides a comprehensive guide to utilizing 4-(piperidin-4-yl)cyclohexanone (CAS 1263387-64-9)[1] as a bifunctional core scaffold. By detailing the mechanistic rationale, structure-activity relationships (SAR), and self-validating experimental protocols, this guide empowers researchers to synthesize and evaluate highly potent enzyme inhibitors, with a specific focus on Soluble Epoxide Hydrolase (sEH) and kinase targets.

Scientific Rationale: Scaffold Anatomy and Target Engagement

The 4-(piperidin-4-yl)cyclohexanone molecule is a highly versatile building block characterized by two synergistic moieties:

  • The Piperidine Ring: Piperidine is a privileged pharmacophore in medicinal chemistry. With a pKa of ~9.5, the secondary amine is protonated at physiological pH. This basic nitrogen is essential for target engagement, frequently forming critical electrostatic salt bridges with acidic residues (e.g., Aspartate or Glutamate) within the catalytic pockets of hydrolases and kinases[2].

  • The Cyclohexanone Ring: The ketone functionality serves as an electrophilic handle for divergent synthesis (e.g., reductive amination, Wittig olefination). Furthermore, the rigid chair conformation of the cyclohexane ring projects substituents into defined 3D vectors, allowing medicinal chemists to precisely probe the steric boundaries of an enzyme's active site[3].

Mechanistic Application: Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of the piperidin-yl-cyclohexane scaffold have shown exceptional promise as inhibitors of Soluble Epoxide Hydrolase (sEH)[4]. sEH is a critical regulatory enzyme that hydrolyzes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

By functionalizing the piperidine nitrogen with an acyl group and converting the cyclohexanone into a 1,3-disubstituted urea, researchers have developed low-nanomolar sEH inhibitors (such as AR9281) that exhibit high metabolic stability and oral bioavailability[5].

sEHPathway AA Arachidonic Acid (ARA) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory & Vasodilatory] CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) [Target Enzyme] EET->sEH Substrate Binding DHET Dihydroxyeicosatrienoic Acids (DHETs) [Pro-inflammatory] sEH->DHET Hydrolysis Inhibitor Piperidin-yl-cyclohexanone Derivative Inhibitor->sEH Competitive Inhibition

Figure 1: Mechanism of action for sEH inhibitors in preventing EET degradation.

Quantitative Data Presentation: SAR Optimization

The transition from a basic adamantyl-urea to a highly optimized piperidinyl-urea scaffold significantly improves both potency and pharmacokinetic parameters[5],[4]. Table 1 summarizes the structure-activity relationship (SAR) data for representative derivatives synthesized from the 4-(piperidin-4-yl)cyclohexanone core.

Table 1: Representative SAR Data for 4-(Piperidin-4-yl)cyclohexanone Derivatives against sEH

Compound IDCyclohexane Substitution (R1)Piperidine Substitution (R2)sEH IC₅₀ (nM)LogPHepatic Microsomal Stability (T₁/₂, min)
Cmpd-1 Ketone (Unmodified Scaffold)N-Acetyl>10001.2>60
Cmpd-2 1-AdamantylureaN-Propionyl2.14.520
Cmpd-3 4-(Trifluoromethoxy)phenylureaN-Acetyl12.43.845
Cmpd-4 4-(Trifluoromethoxy)phenylureaN-Cyclopropanecarbonyl0.8 3.6 >60

Note: Data synthesized from benchmark SAR studies on piperidinyl-urea sEH inhibitors to illustrate optimization trajectories[4].

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific rigor, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints that must be met before proceeding to the next step.

Protocol A: Divergent Synthesis of Piperidinyl-Urea Derivatives

SynthesisWorkflow Scaffold 4-(Piperidin-4-yl) cyclohexanone (Core Scaffold) Step1 Reductive Amination (Cyclohexanone Functionalization) Scaffold->Step1 Primary Amine, STAB, DCE Step2 N-Acylation / Urea Formation (Piperidine Functionalization) Step1->Step2 Isocyanate, TEA, DCM Lead Potent Enzyme Inhibitor (e.g., sEH / AKT Inhibitor) Step2->Lead in vitro Validation

Figure 2: Divergent synthetic workflow for 4-(piperidin-4-yl)cyclohexanone derivatives.

Step 1: Reductive Amination of the Cyclohexanone Moiety

  • Reaction Setup: Dissolve 4-(piperidin-4-yl)cyclohexanone (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point, allowing for mild heating (40°C) if steric hindrance makes imine formation sluggish. Anhydrous conditions are critical to prevent the equilibrium from shifting back toward the ketone.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and glacial acetic acid (0.1 eq). Stir at room temperature for 12 hours.

    • Causality: STAB is a mild, highly selective reducing agent that reduces imines much faster than ketones, preventing the premature reduction of the starting material into an unreactive cyclohexanol derivative.

  • Self-Validation Checkpoint 1 (LC-MS): At t = 12h, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. Do not proceed to workup unless the extracted ion chromatogram (EIC) shows >95% consumption of the starting ketone mass (m/z 182 [M+H]⁺) and the dominant presence of the target amine mass.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate under vacuum.

Step 2: Urea Formation at the Piperidine Nitrogen

  • Reaction Setup: Dissolve the intermediate amine (1.0 eq) in anhydrous DCM. Add triethylamine (TEA, 2.0 eq) followed by the dropwise addition of the target isocyanate (e.g., 4-(trifluoromethoxy)phenyl isocyanate, 1.05 eq) at 0°C.

  • Self-Validation Checkpoint 2 (TLC/Ninhydrin): After 2 hours, spot the reaction on a silica TLC plate and stain with Ninhydrin. The reaction is validated as complete when the primary/secondary amine starting material spot (which stains deep purple/pink) completely disappears, indicating full conversion to the urea.

Protocol B: High-Throughput Fluorometric sEH Inhibition Assay
  • Buffer Preparation: Prepare the assay buffer containing 25 mM Bis-Tris/HCl (pH 7.0) and 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: Bis-Tris is utilized because, unlike Tris buffer, it lacks primary amines that can nucleophilically attack and interfere with the fluorogenic substrate. BSA is mandatory to prevent the non-specific adsorption of highly lipophilic inhibitors to the polystyrene microplate walls, which would artificially inflate the apparent IC₅₀ values.

  • Enzyme Pre-incubation: Add recombinant human sEH enzyme (1 nM final concentration) to 96-well black plates. Add the synthesized inhibitors (serial dilutions in DMSO, 1% final DMSO concentration) and pre-incubate at 30°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) at a final concentration of 50 µM.

  • Self-Validation Checkpoint 1 (Assay Robustness - Z'-factor): Include 16 wells of vehicle control (1% DMSO) and 16 wells of positive control (10 µM AUDA). Calculate the Z'-factor. The assay data is only considered valid if Z' > 0.6 , indicating excellent separation between the positive and negative controls.

  • Self-Validation Checkpoint 2 (Reference Calibration): Run a full dose-response curve for the reference inhibitor AUDA. The experimental run is validated only if the calculated IC₅₀ of AUDA falls within the historical confidence interval of 2.0 – 5.0 nM.

  • Data Acquisition: Measure fluorescence (Excitation: 330 nm / Emission: 465 nm) kinetically over 30 minutes. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia Source: National Institutes of Health (NIH) / PMC URL:[Link][5]

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

Sources

hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydroxyl-Substituted Double Schiff-Base Condensed 4-Piperidones as Targeted Anticancer Agents

Executive Summary & Scientific Rationale

Curcumin is a well-documented natural product with potent anticancer properties; however, its clinical translation is severely bottlenecked by poor aqueous solubility, instability, and low bioavailability[1]. To overcome these pharmacokinetic liabilities, structural modification into 3,5-bis(arylidene)-4-piperidone derivatives (BAPs) has emerged as a highly effective drug design strategy[1]. BAPs retain the critical 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, which acts as a Michael acceptor that preferentially reacts with bio-thiols abundant in susceptible neoplasms rather than normal cells[2].

Recent structural paradigms have demonstrated that incorporating nitrogen-containing heterocyclic dienones (such as 4-piperidone) yields significantly higher inhibitory properties toward human carcinoma cell lines compared to their homocyclic analogs (such as cyclohexanones)[1]. Furthermore, the integration of a double Schiff-base (–C=N–) moiety and polyhydroxyl-substituted aromatic rings creates an auxiliary binding site that drastically improves both target affinity (specifically to the Bcl-2 protein) and aqueous solubility[3]. This application note details the synthesis, in vitro screening, mechanistic validation, and in vivo evaluation of these novel entities, focusing on the highly potent lead compound, 5c (a 3,4,5-trihydroxyphenyl-substituted BAP)[3].

Chemical Synthesis & Quality Control

Objective: Synthesize hydroxyl-substituted double Schiff-base 4-piperidone derivatives via acid-catalyzed condensation.

Causality & Design: The reaction utilizes glacial acetic acid as both the solvent and the acidic medium. Bubbling dry hydrogen chloride (HCl) gas into the mixture catalyzes the dehydration-condensation between the ketone (N-methyl-4-piperidinone) and the aldehyde, forming the critical α,β-unsaturated ketone framework[1]. The subsequent Schiff-base formation introduces the –C=N– linkage, which acts as a robust hydrogen bond acceptor in the biological target's active site[1].

Protocol 1: Synthesis Workflow (Self-Validating System)
  • Reagent Preparation: Mix 0.01 mol of N-methyl-4-piperidinone and 0.022 mol of the corresponding hydroxyl-substituted benzaldehyde (e.g., 3,4,5-trihydroxybenzaldehyde for compound 5c) in 40 mL of glacial acetic acid[1].

  • Catalysis: Bubble dry HCl gas directly into the reaction mixture for exactly 45 minutes at room temperature[1].

    • Quality Check: Ensure the gas delivery system is completely free of moisture to prevent premature hydrolysis of the intermediates.

  • Condensation: Stir the mixture continuously at room temperature for 24 hours.

  • Validation Checkpoint (TLC): Monitor reaction completion using Thin Layer Chromatography (TLC). The disappearance of the starting ketone spot validates the end of the primary condensation phase[1].

  • Isolation: Collect the resulting precipitate via vacuum filtration and dry under reduced pressure to obtain the crude intermediate[1].

  • Purification & Characterization: Recrystallize the crude product.

    • Self-Validation: Confirm the molecular structure and purity using 1H NMR, IR spectroscopy (look for the distinct –C=N– stretch around 1600-1650 cm⁻¹), and elemental analysis[3].

SynthesisWorkflow A N-methyl-4-piperidinone + Aldehyde B Acidic Condensation (Glacial Acetic Acid + HCl) A->B C Intermediate (a,b-unsaturated ketone) B->C D Schiff-Base Formation (Amine Addition) C->D E Compound 5c (Double Schiff-Base BAP) D->E

Caption: Chemical synthesis workflow for hydroxyl-substituted double Schiff-base 4-piperidones.

In Vitro Cytotoxicity Profiling

Objective: Determine the therapeutic window of the synthesized compounds across human carcinoma cell lines (A549, SGC7901, HepG2, HeLa, K562, THP-1) and non-malignant liver cells (LO2)[3].

Causality & Design: An effective anticancer agent must demonstrate high cytotoxicity against malignant cells while sparing healthy tissue. The N-methyl-4-piperidinone core combined with the 3,4,5-trihydroxyphenyl substitution in compound 5c provides optimal electron-donating properties, enhancing its interaction with cellular thiols and driving superior cytotoxicity compared to cyclohexanone derivatives[1].

Protocol 2: High-Throughput MTT Assay
  • Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with varying concentrations of the synthesized compounds (0.1 µM to 50 µM) dissolved in DMSO (final DMSO concentration < 0.1%).

  • Self-Validating Controls:

    • Positive Control: Curcumin (validates assay sensitivity against the parent analog).

    • Vehicle Control: 0.1% DMSO (establishes baseline 100% viability).

    • Selectivity Control: Parallel testing on non-malignant LO2 cells to calculate the Selectivity Index (SI)[4].

  • Viability Measurement: After 48 hours, add MTT reagent. Incubate for 4 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression.

Quantitative Data Summary The following table summarizes the structure-activity relationship (SAR), demonstrating that 4-piperidones drastically outperform cyclohexanones, with compound 5c showing sub-micromolar to low-micromolar efficacy[4].

Compound / Scaffold TypeR-Group SubstitutionHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)LO2 IC₅₀ (µM) (Healthy)Selectivity Index (LO2/HepG2)
Curcumin (Reference)Natural15.20 ± 1.118.40 ± 1.320.50 ± 1.5~1.3
Compound 2a (Cyclohexanone)None> 10.0> 10.0> 20.0N/A
Compound 4a (4-Piperidone)None4.80 ± 0.5> 5.0> 10.0> 2.0
Compound 5c (4-Piperidone)3,4,5-trihydroxy< 2.0 < 2.0 > 10.0 > 5.0

Mechanistic Elucidation: The Apoptosis Pathway

Objective: Validate the molecular target and apoptotic signaling cascade of Compound 5c.

Causality & Design: Molecular docking studies indicate that 5c fits perfectly into the active site of the anti-apoptotic protein Bcl-2. The hydroxyl groups form strong intermolecular hydrogen bonds, while the scaffold provides significant hydrophobic effects[3]. This binding inhibits Bcl-2, thereby up-regulating the pro-apoptotic protein Bax and triggering the mitochondrial apoptosis pathway[3].

Protocol 3: Western Blot & Flow Cytometry (Self-Validating System)
  • Apoptosis Assay (Flow Cytometry): Treat HepG2 cells with Compound 5c at 1× and 2× IC₅₀ concentrations for 24 hours. Stain with Annexin V-FITC and Propidium Iodide (PI).

    • Validation: The use of double staining differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and non-specific necrosis (Annexin V-/PI+).

  • Protein Extraction & Western Blot: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Target Probing: Run lysates on SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against Bcl-2 and Bax[1].

  • Validation Checkpoint: Probe with anti-GAPDH or anti-β-actin to ensure equal protein loading across all lanes. Densitometric analysis must be normalized to this loading control to confirm that 5c effectively down-regulates Bcl-2 and up-regulates Bax[1].

ApoptosisPathway Drug Compound 5c Bcl2 Bcl-2 Protein (Anti-Apoptotic) Drug->Bcl2 Hydrogen Bonding (Inhibition) Bax Bax Protein (Pro-Apoptotic) Drug->Bax Upregulation Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Blocks Bax->Mito Promotes Apop Cancer Cell Apoptosis Mito->Apop Cytochrome c release

Caption: Compound 5c induces apoptosis via Bcl-2 inhibition and Bax upregulation at the mitochondria.

In Vivo Efficacy & Toxicity Profiling

Objective: Assess the systemic therapeutic potential of Compound 5c in a living organism.

Causality & Design: While in vitro assays prove cellular toxicity, the complex tumor microenvironment requires in vivo validation. A HepG2 xenograft model in nude mice is employed to measure actual tumor regression. Monitoring body weight serves as a direct, empirical proxy for systemic toxicity[3].

Protocol 4: HepG2 Murine Xenograft Model
  • Inoculation: Inject 5 × 10⁶ HepG2 cells subcutaneously into the right flank of female BALB/c nude mice[3].

  • Randomization: Once tumors reach ~100 mm³, randomize mice into treatment groups (e.g., Vehicle, 5c Low Dose, 5c High Dose, Positive Control).

    • Validation: Randomization prevents selection bias based on initial tumor growth rates.

  • Administration: Administer Compound 5c via intraperitoneal (i.p.) injection daily for 21 days.

  • Monitoring (The Self-Validating Loop):

    • Measure tumor volume using digital calipers every 3 days (

      
      ).
      
    • Weigh the mice every 3 days.

    • Crucial Insight: Compound 5c effectively suppresses the growth of HepG2 xenografts without apparent body weight changes, validating its high selectivity and low systemic toxicity[3].

  • Endpoint Analysis: Sacrifice mice, excise tumors, and perform immunohistochemistry (IHC) for Ki-67 (proliferation) and TUNEL (apoptosis) to correlate in vivo results with in vitro mechanistic data.

References

  • Zhang, L., Chen, Q., Hou, G., Zhao, W., & Hou, Y. (2019). Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 264-271. Available at:[Link]

Sources

Application Note: Synthesis and Biological Evaluation of 3,5-Bis(benzylidene)-4-piperidones as Curcumin Mimics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

Curcumin, the active polyphenolic constituent of Curcuma longa, exhibits a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and potent anti-cancer activities. However, its clinical translation is severely hindered by poor pharmacokinetic properties—namely low aqueous solubility, rapid systemic elimination, and extreme instability at physiological pH.

The primary cause of curcumin's instability is its central β-diketone moiety, which contains an active methylene group highly susceptible to rapid photochemical and metabolic degradation. To overcome these limitations, researchers have developed Monocarbonyl Analogs of Curcumin (MACs) . By replacing the β-diketone moiety with a monoketone core—specifically the 4-piperidone scaffold—scientists have created 3,5-bis(benzylidene)-4-piperidones. This modification locks the molecule into a rigid, cross-conjugated 5-carbon diene system, significantly enhancing both its chemical stability and its cytotoxic potency against various human carcinoma cell lines[1].

Mechanistic Overview of 4-Piperidone Curcumin Mimics

The 4-piperidone core is not merely a structural placeholder; it actively enhances the molecule's interaction with intracellular targets. The nitrogen atom in the piperidone ring can be further substituted (e.g., via alkylation or reaction with isocyanates to form carboxamides) to fine-tune lipophilicity and target binding[2].

Mechanistically, these curcumin mimics exert their anti-proliferative effects through a pleiotropic network:

  • Topoisomerase IIα Inhibition: The rigid pharmacophore acts as a potent inhibitor of human topoisomerase IIα, inducing DNA strand breaks and subsequent apoptosis.

  • ROS Generation: The conjugated enone system acts as a Michael acceptor, depleting intracellular glutathione and triggering Reactive Oxygen Species (ROS)-mediated cell death[3].

  • NF-κB and Angiogenesis Suppression: These compounds directly inhibit the NF-κB signaling pathway, subsequently downregulating pro-angiogenic factors such as VEGF and IL-8[4].

MOA MAC 4-Piperidone Curcumin Mimic ROS ROS Generation MAC->ROS Induces Topo Topoisomerase IIα Inhibition MAC->Topo Inhibits NFkB NF-κB Pathway Inhibition MAC->NFkB Blocks Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Triggers Topo->Apoptosis DNA Damage NFkB->Apoptosis Promotes Angiogenesis Suppression of Angiogenesis (VEGF, IL-8) NFkB->Angiogenesis Downregulates

Figure 1: Pleiotropic anti-cancer mechanisms of 4-piperidone curcumin mimics.

Experimental Protocols

Synthesis of 3,5-Bis(benzylidene)-4-piperidones

The standard and most efficient method for synthesizing these MACs is the Claisen-Schmidt Condensation [5]. The reaction is thermodynamically driven by the extended conjugation formed between the central carbonyl and the aromatic rings, preferentially yielding the trans,trans (3E, 5E) stereoisomer[6].

Causality in Protocol Design: Base-catalyzed condensation (NaOH/EtOH) is ideal for electron-donating or neutral aromatic aldehydes. However, for highly electron-withdrawing or sterically hindered aldehydes, an acid-catalyzed approach (HCl/Glacial Acetic Acid) is preferred to prevent side reactions like the Cannizzaro reaction[7].

Protocol A: Base-Catalyzed Condensation
  • Preparation: Dissolve 4-piperidone hydrochloride monohydrate (10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Base Addition: Slowly add an aqueous solution of NaOH (20% w/v, 5 mL) to the flask while maintaining the temperature at 0–5 °C using an ice bath. Note: The base neutralizes the hydrochloride salt and generates the enolate.

  • Aldehyde Addition: Dropwise, add the appropriate substituted benzaldehyde (20 mmol, 2 equivalents) dissolved in 10 mL of ethanol.

  • Reaction: Remove the ice bath and stir the mixture at room temperature (25 °C) for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase[8].

  • Workup: Once TLC indicates the consumption of the starting materials, pour the mixture into 150 mL of crushed ice-water. Neutralize with dilute HCl if necessary.

  • Purification: Filter the resulting colored precipitate under vacuum. Wash the crude solid extensively with cold distilled water, followed by cold ethanol. Recrystallize from hot ethanol or an ethanol/chloroform mixture to achieve >95% purity[5].

Synthesis A 4-Piperidone + Ar-Aldehyde B Claisen-Schmidt Condensation A->B NaOH/EtOH C TLC Monitoring (Hexane:EtOAc) B->C D Precipitation & Filtration C->D If complete E Recrystallization (>95% Purity) D->E

Figure 2: Standard Claisen-Schmidt workflow for 4-piperidone MAC synthesis.

In Vitro Cytotoxicity Evaluation (MTT Assay)

To validate the biological efficacy of the synthesized mimics, a standardized MTT assay is utilized. This colorimetric assay measures the reduction of yellow tetrazolium MTT into purple formazan by mitochondrial succinate dehydrogenase, providing a direct, self-validating proxy for cellular metabolic activity and viability[9].

Protocol:
  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer cells) and seed them in 96-well plates at a density of

    
     cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37 °C in a 5% CO₂ humidified incubator.
    
  • Treatment: Prepare a stock solution of the synthesized 4-piperidone compounds in DMSO (final DMSO concentration in wells must not exceed 0.5% to prevent solvent toxicity). Treat the cells with varying concentrations (e.g., 1, 5, 10, 25, 50 µM) of the compounds for 48 hours. Include a positive control (e.g., 5-Fluorouracil or Cisplatin) and a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37 °C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the internal formazan crystals. Agitate the plate on an orbital shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.

Quantitative Data Summary

The structural modifications of the 4-piperidone core heavily dictate the biological response. Halogenated derivatives (especially fluoro- and chloro- substitutions) on the benzylidene rings dramatically increase lipophilicity and target affinity, resulting in potent anti-proliferative activity that often surpasses traditional chemotherapeutics[9][10].

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected 4-Piperidone Curcumin Mimics

Compound / SubstitutionCell Line: A549 (Lung)Cell Line: MCF-7 (Breast)Key Mechanistic Feature
Native Curcumin 22.5 ± 1.418.3 ± 1.1Baseline reference; poor stability
3,5-Bis(2-fluorobenzylidene)-4-piperidone 3.2 ± 0.42.8 ± 0.3High Topo IIα inhibition[2]
3,5-Bis(2,5-dichlorobenzylidene)-4-piperidone 1.8 ± 0.22.1 ± 0.4Induces severe ROS generation[9]
3,5-Bis(4-methoxybenzylidene)-4-piperidone 12.4 ± 1.08.7 ± 0.8Moderate activity; ER targeting[10]
5-Fluorouracil (Positive Control) 15.6 ± 1.210.2 ± 0.9Standard clinical antimetabolite

Data synthesized from comparative in vitro studies highlighting the superiority of halogenated MACs over native curcumin and standard drugs[9][10].

References

1.2. National Institutes of Health (NIH). 2.. RSC Publishing. 3.1. National Institutes of Health (NIH). 4.9. MDPI. 5. 10. Journal of King Saud University. 6.4. University of Saskatchewan HARVEST. 7. 3. Semantic Scholar. 8.8. D-NB.info. 9.5. Preprints.org. 10.6. Encyclopedia MDPI. 11.7. MDPI.

Sources

synthesis of piperidine derivatives for pharmacological applications

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring—a saturated, six-membered nitrogenous heterocycle—is a cornerstone of modern medicinal chemistry[1]. Recognized as a privileged scaffold, it is embedded in over 70 FDA-approved drugs and countless preclinical candidates[2][3]. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, optimizing drug-target interactions[4][5]. This application note provides an in-depth technical guide to the pharmacological significance, strategic synthesis, and validated experimental protocols for piperidine derivatives.

Pharmacological Applications & Mechanistic Grounding

Piperidine derivatives exhibit a vast spectrum of biological activities, functioning as analgesics, anticancer agents, and central nervous system (CNS) modulators[1][3].

Opioid Analgesics and CNS Modulation Molecules such as fentanyl and pethidine rely heavily on the piperidine nucleus to exert potent antinociceptive effects. The basic nitrogen of the piperidine ring is readily protonated at physiological pH, enabling a critical electrostatic interaction (salt bridge) with an aspartate residue within the Mu-Opioid Receptor (MOR) binding pocket[5]. This binding event triggers a Gi/o-protein coupled cascade, inhibiting adenylate cyclase, reducing cAMP levels, and ultimately suppressing pain transmission via ion channel modulation.

MOR_Pathway Piperidine Piperidine Derivative (e.g., Fentanyl) MOR Mu-Opioid Receptor (GPCR Activation) Piperidine->MOR Binding Gi Gi/o Protein Coupling MOR->Gi Activation AC Adenylate Cyclase Inhibition Gi->AC Inhibition Ion Ca2+ Influx ↓ K+ Efflux ↑ AC->Ion cAMP ↓ Analgesia Analgesic Effect (Pain Suppression) Ion->Analgesia Hyperpolarization

Mechanism of action for piperidine-based opioid analgesics via the Mu-Opioid Receptor.

Oncology and Pharmacokinetic Optimization Beyond analgesia, synthetic piperidines are utilized to induce apoptosis in cancer cells and inhibit acetylcholinesterase (AChE) in Alzheimer's disease models[5]. Furthermore, the introduction of chiral piperidine scaffolds is a proven strategy to modulate lipophilicity, improve pharmacokinetic profiles, and eliminate off-target cardiac hERG toxicity during lead optimization[2][6].

Strategic Synthesis of the Piperidine Core

Constructing the piperidine ring requires methodologies that balance atom economy, stereocontrol, and scalability. The choice of synthetic route is dictated by the desired substitution pattern and the tolerability of functional groups.

  • Catalytic Hydrogenation: The most direct, atom-economical route involves the reduction of readily available substituted pyridines[4]. Because the aromaticity of pyridine strongly resists reduction, transition metal catalysts (e.g., Pt, Ru, Rh) and high hydrogen pressures are typically required[7].

  • Intramolecular C-H Amination: Modern asymmetric approaches utilize transition-metal (e.g., Copper) or Iodine-catalyzed C(sp3)-H amination under visible light to achieve intramolecular cyclization. This allows for exceptional regioselectivity and is ideal for late-stage functionalization[8][9].

  • Multicomponent Reactions (MCRs): MCRs allow the one-pot assembly of highly functionalized piperidines from simple precursors (like aldehydes, anilines, and dicarbonyls), minimizing purification steps and maximizing yield[1].

Table 1: Quantitative Comparison of Piperidine Synthesis Routes [7]

Synthesis RouteCatalyst / ReagentTemperature (°C)Pressure (atm)Reaction TimeYield (%)
Catalytic HydrogenationPtO₂ (Adams' Catalyst)Room Temp50 - 706 - 10 hHigh
Catalytic HydrogenationRu/Al₂O₃8050150 s>99
ElectrocatalyticRh/CAmbientAmbientN/A98
Intramolecular CyclizationHalogenated amidesRoom TempAmbient2 hGood
Reductive Amination1,5-dicarbonylsVariableAmbientVariable73 - 77
Multicomponent ReactionImmobilized CALBVariableAmbientVariableUp to 91

Experimental Methodologies & Protocols

Protocol A: Catalytic Hydrogenation of Substituted Pyridines

Objective: Reduce a substituted pyridine to its corresponding piperidine using PtO₂[7]. Self-Validating Principle: The reaction's progress is validated by the cessation of hydrogen gas uptake, indicating complete saturation of the aromatic ring.

  • Substrate Preparation: Dissolve 1.0 g of the substituted pyridine in 5 mL of glacial acetic acid within a high-pressure reactor vessel[7].

    • Causality Note: Acetic acid protonates the basic pyridine nitrogen to form a pyridinium ion. This serves a dual purpose: it disrupts the aromatic stability (facilitating reduction) and prevents the basic nitrogen lone pair from coordinating with and poisoning the platinum catalyst[4][7].

  • Catalyst Addition: Carefully add 5 mol% of Platinum(IV) oxide (PtO₂).

  • Inert Purging (Critical Safety Step): Seal the reactor and purge the system with nitrogen gas three times, followed by hydrogen gas three times.

    • Causality Note: PtO₂ is highly pyrophoric in the presence of organic vapors and oxygen; strict inert purging is mandatory to prevent ignition.

  • Hydrogenation: Pressurize the reactor to 50–70 atm with H₂ and stir vigorously at room temperature for 6–10 hours[7]. Monitor the pressure gauge; the reaction is complete when the pressure stabilizes, indicating no further H₂ consumption.

  • Filtration: Depressurize the reactor safely. Filter the crude mixture through a tightly packed pad of Celite to remove the finely divided platinum catalyst[7].

    • Causality Note: Never let the Celite pad run dry while filtering the catalyst, as exposure to ambient oxygen can cause the active catalyst to spontaneously combust.

  • Workup: Concentrate the filtrate under reduced pressure. Neutralize the residual acetic acid with saturated aqueous NaHCO₃ and extract the free piperidine base with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the product[7].

Workflow Prep Substrate Preparation (Pyridine in AcOH) Catalyst Catalyst Addition (PtO2, 5 mol%) Prep->Catalyst Purge Inert Purging (N2 then H2) Catalyst->Purge Prevent Ignition Reaction High-Pressure Hydrogenation (50-70 atm, 6-10h) Purge->Reaction Filtration Celite Filtration (Catalyst Removal) Reaction->Filtration Depressurize Workup Neutralization & Extraction (NaHCO3 / EtOAc) Filtration->Workup Keep Wet Product Isolated Piperidine Derivative Workup->Product

Step-by-step experimental workflow for the catalytic hydrogenation of pyridine derivatives.

Protocol B: One-Pot Multicomponent Synthesis of Functionalized Piperidines

Objective: Synthesize a polysubstituted piperidine via a modified Maitland-Japp/Biginelli-type reaction. Self-Validating Principle: The formation of the complex heterocycle is tracked via TLC, observing the disappearance of three distinct starting material spots into a single, highly fluorescent product spot.

  • Reagent Combination: In a round-bottom flask, combine equimolar amounts of benzaldehyde, aniline, and an acetoacetate ester[7].

  • Solvent/Catalyst Addition: Add an immobilized Candida antarctica lipase B (CALB) catalyst, or alternatively, perform the reaction in a highly polar green solvent like N-butylpyrrolidinone (NBP)[7].

    • Causality Note: NBP provides excellent stabilization for the charged iminium and enamine intermediates formed during the cascade, significantly boosting the cyclization yield compared to traditional solvents like acetonitrile.

  • Reaction Execution: Stir the mixture at ambient temperature. The reaction proceeds through a cascade of imine formation, nucleophilic addition, and cyclization.

  • Catalyst Recovery: Filter the mixture to recover the immobilized lipase.

    • Causality Note: The solid-supported enzyme can be washed and reused for subsequent cycles without loss of enantioselectivity, fulfilling green chemistry mandates[7].

  • Purification: Purify the highly functionalized piperidine via recrystallization from ethanol to achieve >90% purity.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - nih.gov - 1

  • A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes - benchchem.com -7

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - longdom.org - Link

  • Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide - benchchem.com - 4

  • Analogues of Piperidine for Drug Design - enamine.net - 2

  • The Piperidine Scaffold: A Cornerstone in Modern Pharmacology - benchchem.com - 5

  • Piperidine-based drug discovery - arizona.edu - 3

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - longdom.org - Link

  • Application of Chiral Piperidine Scaffolds in Drug Design - researchgate.net - 6

  • Copper-Catalyzed N-F Bond Activation for Uniform Intramolecular C-H Amination Yielding Pyrrolidines and Piperidines - scispace.com - 8

  • Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light - acs.org - 9

  • Green Chemistry - rsc.org - Link

Sources

Application Note: Piperidin-4-ones as Versatile Intermediates in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-4-one scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents[1][2]. Its prevalence is driven by the piperidine ring's ability to confer favorable pharmacokinetic properties, while its unique tri-functional topology allows for rapid, orthogonal derivatization. This application note details the mechanistic rationale, key synthetic strategies, and validated experimental protocols for utilizing piperidin-4-ones as versatile intermediates in drug discovery and complex molecule synthesis.

Mechanistic Rationale: The Tri-Functional Scaffold

The synthetic utility of piperidin-4-ones stems from three distinct reactive centers, allowing chemists to perform highly regioselective transformations:

  • N1 Secondary Amine: Susceptible to standard alkylation, acylation, and cross-coupling (e.g., Buchwald-Hartwig amination) to modulate lipid solubility and target binding.

  • C4 Carbonyl Group: An electrophilic center ideal for nucleophilic attack, serving as the primary site for reductive aminations and multi-component Ugi reactions[3][4].

  • C3/C5 α-Carbons: Acidic protons adjacent to the ketone enable facile enolization, making these sites perfect for aldol condensations and functionalization via halogenation or alkylation[5].

Reactivity P4O Piperidin-4-one Core Scaffold N1 N1 Secondary Amine (Alkylation/Acylation) P4O->N1 Electrophilic Attack C4 C4 Ketone (Reductive Amination/Ugi) P4O->C4 Nucleophilic Addition C35 C3/C5 α-Carbons (Aldol Condensation) P4O->C35 Enolization Prod1 N-Substituted Derivatives N1->Prod1 Prod2 4-Aminopiperidines & Spirocycles C4->Prod2 Prod3 Bis-benzylidene (Curcumin Mimics) C35->Prod3

Caption: Reactivity map of piperidin-4-one highlighting orthogonal functionalization sites.

Key Synthetic Strategies

Construction of N-Substituted Piperidin-4-amines (Reductive Amination)

Reductive amination is the most direct method for synthesizing N-substituted piperidin-4-amines, a foundational step in the synthesis of analgesics (e.g., fentanyl analogs) and target-specific pharmacophores[4]. This one-pot reaction involves the condensation of an N-protected piperidin-4-one with an amine to form an intermediate iminium ion, which is reduced in situ. The chemoselectivity of the reducing agent is paramount to prevent the premature reduction of the C4 ketone into an alcohol.

Multicomponent Reactions (MCRs) and 1,3-Dipolar Cycloadditions

Piperidin-4-ones are highly effective substrates for diversity-oriented MCRs. The Petrenko-Kritschenko synthesis utilizes alkyl-1,3-acetonedicarboxylates, benzaldehyde, and an amine to construct highly substituted piperidone rings from scratch[3]. Furthermore, functionalized derivatives like 3,5-bis(benzylidene)piperidin-4-ones act as excellent dipolarophiles. When reacted with azomethine ylides (generated from isatins and amino acids), they undergo domino 1,3-dipolar cycloadditions to yield complex spirooxindole-pyrrolidine hybrids, which are heavily investigated for their anticancer properties[6].

Aldol Condensations (Curcumin Mimics)

The α-carbons (C3 and C5) readily undergo double Claisen-Schmidt condensations with aromatic aldehydes. The resulting 3,5-bis(benzylidene)piperidin-4-ones act as potent curcumin mimics. These rigidified analogs exhibit enhanced antiproliferative and anti-inflammatory properties by down-regulating pro-angiogenic transcription factors and TNF-α-induced NF-κB activation[5].

Quantitative Data Summary

The table below summarizes the typical reaction parameters and expected yields for the primary transformations of piperidin-4-ones, providing a baseline for assay development and scale-up.

Reaction TypeKey Reagents & CatalystsSolvent & TempTypical YieldsPrimary Application
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃DCE, 25 °C75–90%Fentanyl analogs, N-substituted piperidin-4-amines[4]
1,3-Dipolar Cycloaddition Isatin, Amino Acid, Dipolarophile[bmim]Br, 100 °C85–96%Spirooxindole-pyrrolidine hybrids (Anticancer)[6]
Claisen-Schmidt Condensation Aromatic Aldehyde, HCl gasGlacial AcOH, 25 °C70–85%Curcumin mimics, anti-inflammatory agents[5]
Petrenko-Kritschenko MCR Alkyl-1,3-acetonedicarboxylate, AmineEthanol, Reflux60–80%De novo synthesis of highly substituted piperidones[3]

Experimental Protocols

Protocol A: Chemoselective Reductive Amination of Piperidin-4-ones

Scientific Causality: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures it selectively reduces the highly electrophilic iminium ion intermediate without attacking the unreacted piperidin-4-one starting material[4]. 1,2-Dichloroethane (DCE) is used as it provides optimal solubility and stabilizes the polar transition state.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the N-protected piperidin-4-one (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous DCE (0.2 M).

  • Acid Catalysis (Optional): If utilizing a weakly nucleophilic amine, add glacial acetic acid (1.0 eq) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–12 hours. Monitor the disappearance of the ketone via TLC (eluent: Hexane/EtOAc).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.

Protocol B: Multicomponent Synthesis of Spirooxindole-Pyrrolidines via 1,3-Dipolar Cycloaddition

Scientific Causality: Utilizing the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) serves a dual purpose. It acts as a highly polar, eco-friendly solvent that stabilizes the zwitterionic azomethine ylide intermediate, drastically lowering the activation energy of the cycloaddition. Furthermore, it allows for seamless product isolation, as the ionic liquid partitions into the aqueous phase during workup and can be recycled[6].

MCR_Workflow Step1 Isatin + Amino Acid (Azomethine Ylide Formation) Step2 3,5-Bis(benzylidene)piperidin-4-one (Dipolarophile Addition) Step1->Step2 in situ Step3 1,3-Dipolar Cycloaddition in [bmim]Br (100 °C) Step2->Step3 Domino Process Step4 Spirooxindole-pyrrolidine Hybrid Isolation Step3->Step4 Crystallization

Caption: Workflow for the multicomponent synthesis of spirooxindole-pyrrolidines.

Step-by-Step Methodology:

  • Ylide Generation: In a reaction vessel, combine 5-(trifluoromethoxy)isatin (1.0 eq) and L-phenylalanine (1.0 eq) in [bmim]Br (approx. 2 mL per mmol of substrate).

  • Dipolarophile Addition: Add the pre-synthesized 3,5-bis(benzylidene)piperidin-4-one (1.0 eq) to the suspension.

  • Domino Reaction: Heat the mixture to 100 °C with vigorous stirring. The elevated temperature drives the decarboxylation of the amino acid, generating the reactive azomethine ylide in situ. Maintain heating for 2–4 hours until completion (verified by TLC).

  • Isolation: Cool the mixture to room temperature. Add cold water (15 mL) to precipitate the crude spiro-hybrid product.

  • Work-up & Recycling: Filter the precipitated solid. The filtrate containing [bmim]Br can be lyophilized to recover the ionic liquid for subsequent runs.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure dispirooxindolopyrrolidine complex.

References

  • [1] Sahu, S. K., et al. (2012). Piperidin-4-one: The Potential Pharmacophore. Current Medicinal Chemistry / Ingenta Connect. 1

  • [6] Multicomponent Domino Synthesis, Anticancer Activity and Molecular Modeling Simulation of Complex Dispirooxindolopyrrolidines. PMC / NIH. 6

  • [3] 4-Piperidinone | 41661-47-6. ChemicalBook. 3

  • [2] Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry / PubMed. 2

  • [5] Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry (RSC). 5

  • [4] Literature review on the synthesis of N-substituted piperidin-4-amines. Benchchem. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Piperidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of complex piperidine-based molecules. While the core principles discussed are broadly applicable, this document will use the synthesis of 4-(Piperidin-4-yl)cyclohexanone and its analogues—key intermediates in medicinal chemistry—as a central framework to address common challenges, troubleshooting scenarios, and optimization strategies. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 4-(Piperidin-4-yl)cyclohexanone core structure?

The construction of this C-C linked bicyclic system is non-trivial. The most robust and common strategies involve multi-step sequences starting from commercially available materials. Two logical retrosynthetic approaches are:

  • Hydrogenation and Oxidation Route: This is often the most reliable method. It typically starts with a commercially available aromatic precursor, such as 4-(pyridin-4-yl)phenol. The synthesis proceeds by first hydrogenating the pyridine ring to a piperidine, followed by hydrogenation of the phenol to a cyclohexanol, and finally, a selective oxidation to the desired cyclohexanone.

  • Cross-Coupling Strategies: While more complex, methods like Suzuki or Stille coupling can be employed. This would involve coupling a piperidine-containing boronic ester or stannane with a protected 4-halocyclohexenone derivative, followed by reduction of the double bond. This route offers flexibility but requires careful optimization of the coupling and subsequent transformations.

Q2: My initial hydrogenation of the pyridine ring is sluggish or incomplete. What factors should I investigate?

Catalyst selection and reaction conditions are paramount. For the hydrogenation of a pyridine ring, common catalysts include Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Alumina (Rh/Al₂O₃).

  • Catalyst Activity: Ensure your catalyst is not poisoned. Sulfur-containing compounds, strong coordinating solvents, or impurities in the starting material can deactivate the catalyst.

  • Acidification: The reaction is often performed under acidic conditions (e.g., with HCl or acetic acid). Protonation of the pyridine nitrogen makes the ring more electron-deficient and thus more susceptible to hydrogenation.

  • Pressure and Temperature: Insufficient hydrogen pressure or low temperature can lead to slow reaction rates. Typical conditions range from 50 psi to 500 psi of H₂ at room temperature to 80 °C.

Q3: I am having difficulty with the final oxidation step from the cyclohexanol to the cyclohexanone. What are the best practices?

This is a critical step where over-oxidation or side reactions can occur. The choice of oxidant is key to achieving high yield and purity.

  • Chromium-based Reagents: Reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are effective but generate stoichiometric chromium waste, which is a significant environmental concern.

  • Hypochlorite-based Oxidations (e.g., Bleach): Using sodium hypochlorite (NaOCl) with a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a greener and highly efficient alternative. This method is often preferred in process chemistry for its cost-effectiveness and reduced environmental impact.

  • Swern or Dess-Martin Oxidation: These methods are very mild and high-yielding but are often reserved for smaller-scale syntheses due to the generation of malodorous byproducts (dimethyl sulfide) or the expensive nature of the reagents.

Q4: How should I monitor the progress of these reactions effectively?

A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): The most immediate method for tracking the consumption of starting material and the appearance of the product. Use a suitable stain (e.g., potassium permanganate) as the intermediates and product may not be UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the molecular weights of intermediates and the final product, helping to identify any side products.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for monitoring the oxidation step, as cyclohexanone and its precursor alcohol are typically volatile enough for GC analysis.[1]

Core Synthetic Workflow: A Representative Example

The following workflow outlines a common and reliable pathway to the target scaffold. Understanding the function of each step is crucial for troubleshooting.

cluster_0 Step 1: Selective Hydrogenation cluster_1 Step 2: Aromatic Ring Reduction cluster_2 Step 3: Oxidation A 4-(Pyridin-4-yl)phenol B 4-(Piperidin-4-yl)phenol A->B H₂, PtO₂ HCl, EtOH C 4-(Piperidin-4-yl)cyclohexan-1-ol B->C H₂, Rh/Al₂O₃ High Pressure D 4-(Piperidin-4-yl)cyclohexanone C->D NaOCl, TEMPO DCM/H₂O

Caption: A three-step synthetic workflow to 4-(Piperidin-4-yl)cyclohexanone.

Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis.

Problem 1: Low yield or complex mixture after the first hydrogenation step (Pyridine Reduction).

  • Question: "After hydrogenating 4-(pyridin-4-yl)phenol, my NMR shows a mixture of starting material, desired product, and a third species where both rings have been reduced. How can I improve selectivity?"

  • Possible Causes & Solutions:

    • Over-reduction: The catalyst used for pyridine reduction (like PtO₂) can also reduce the phenol ring under forcing conditions.

      • Solution: Carefully monitor the reaction by TLC or LC-MS and stop it immediately after the starting material is consumed. Use milder conditions—lower pressure or temperature—to favor the more facile pyridine reduction.

    • Catalyst Incompatibility: Some catalysts have higher selectivity.

      • Solution: Consider using a catalyst known for pyridine selectivity in the presence of phenols. While PtO₂ is common, screening other catalysts like specific formulations of Palladium on Carbon (Pd/C) under carefully controlled pH could yield better results.

    • Incorrect pH: The acidity of the medium is crucial.

      • Solution: The reaction requires an acidic medium to activate the pyridine ring. Ensure you have at least one equivalent of acid (e.g., HCl). Titrate a small sample to confirm the pH is in the optimal range (typically 2-4).

Problem 2: The final product is difficult to isolate and purify.

  • Question: "My final product, 4-(Piperidin-4-yl)cyclohexanone, is proving difficult to extract from the aqueous phase after workup, and it streaks badly on my silica column. What can I do?"

  • The Challenge: The product is a basic amine and a ketone, giving it significant polarity and water solubility. It can also interact strongly with the acidic silanol groups on standard silica gel.

  • Solutions for Workup & Extraction:

    • pH Adjustment: After the reaction, ensure the aqueous layer is made strongly basic (pH > 11) with NaOH or K₂CO₃. This deprotonates the piperidine nitrogen, making the molecule less water-soluble and more amenable to extraction into organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Salting Out: Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This decreases the polarity of the aqueous phase and drives the organic product into the solvent layer.

    • Continuous Extraction: For particularly stubborn cases, a continuous liquid-liquid extractor can be used to achieve high recovery.

  • Solutions for Purification:

    • Amine-Treated Eluent: Add 1-2% triethylamine (NEt₃) or ammonia in methanol to your chromatography eluent (e.g., Hexane/EtOAc). This deactivates the acidic sites on the silica gel, preventing peak tailing and improving separation.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or specially treated "amine-deactivated" silica gel.

    • Salt Precipitation: Convert the free base product into a salt (e.g., the hydrochloride or citrate salt) by treating a solution of the purified product in a solvent like ether or isopropanol with HCl or citric acid. The salt is often a crystalline solid that can be easily isolated by filtration, providing a very high degree of purity.[3]

Problem 3: Inconsistent results in TEMPO-catalyzed oxidation.

  • Question: "My TEMPO/Bleach oxidation works well sometimes but gives low yields or stalls on other occasions. What causes this variability?"

  • Possible Causes & Solutions:

    • Bleach Potency: The concentration of commercial bleach (NaOCl) is not always consistent and can degrade over time.

      • Solution: Titrate your bleach solution before use to determine the exact concentration of active hypochlorite. Alternatively, use a more stable and reliable source of hypochlorite, such as calcium hypochlorite (Ca(OCl)₂).

    • pH Control: The reaction is highly pH-dependent. The optimal pH is typically between 8.5 and 9.5.

      • Solution: Buffer the reaction mixture. A common choice is a sodium bicarbonate (NaHCO₃) solution. Monitor the pH throughout the addition of bleach and add more bicarbonate if necessary to maintain the correct range.

    • Phase Transfer: This is a biphasic reaction (DCM/water), and efficient mixing is critical for the catalyst to function.

      • Solution: Use vigorous mechanical stirring. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes accelerate the reaction by facilitating the transfer of the hypochlorite anion into the organic phase.

Experimental Protocols & Data

Table 1: Comparison of Oxidation Methods for Cyclohexanol to Cyclohexanone
Oxidant SystemTypical ScaleProsCons
PCC / DCM < 5 gReliable, good yields, simple workup.Toxic chromium waste, acidic conditions.
Swern Oxidation < 10 gVery mild, high yields, good for sensitive substrates.Requires cryogenic temperatures, produces dimethyl sulfide byproduct (odor).
Dess-Martin Periodinane < 1 gFast, room temperature, high yields.Expensive, potentially explosive under shock/heat.
NaOCl / TEMPO Lab to PlantInexpensive, environmentally friendly, catalytic.Requires careful pH control, bleach stability can be an issue.
Protocol 1: General Procedure for TEMPO-Catalyzed Oxidation
  • Setup: In a round-bottom flask equipped with a mechanical stirrer, dissolve the 4-(Piperidin-4-yl)cyclohexan-1-ol (1.0 eq.) in Dichloromethane (DCM, ~5-10 mL per gram of substrate).

  • Buffering: Add an aqueous solution of sodium bicarbonate (NaHCO₃, sat.) and potassium bromide (KBr, ~0.1 eq.).

  • Catalyst Addition: Add TEMPO (~0.01-0.05 eq.).

  • Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Oxidant Addition: Add a solution of sodium hypochlorite (NaOCl, ~1.2 eq., household bleach or titrated solution) dropwise, ensuring the internal temperature does not exceed 5-10 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

cluster_input Inputs cluster_checks Troubleshooting Checks cluster_solutions Solutions Start Low Yield (Incomplete Reaction) Check_Bleach Is Bleach Potency Verified? Start->Check_Bleach Check_pH Is pH between 8.5-9.5? Check_Bleach->Check_pH Yes Sol_Bleach Titrate Bleach or Use Ca(OCl)₂ Check_Bleach->Sol_Bleach No Check_Mixing Is Stirring Vigorous? Check_pH->Check_Mixing Yes Sol_pH Add More NaHCO₃ Buffer Check_pH->Sol_pH No Sol_Mixing Increase Stir Speed Add Phase-Transfer Catalyst Check_Mixing->Sol_Mixing No

Caption: Troubleshooting decision tree for TEMPO oxidation.

References

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Royal Society of Chemistry.
  • N-Terminal Deprotection; Boc removal. Aapptec Peptides.
  • Synthesis of N-Boc 4-piperidone. (2022). ChemicalBook.
  • Side-product formation in the synthesis of 4-arylcyclohexanones. Benchchem.
  • 4-piperidin-1-yl-cyclohexan-1-one. (2025).
  • Reductive amination of cyclohexanone (294b) with piperidine (285g)....
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2026).
  • Show the mechanism of reductive amination of cyclohexanone and dimethylamine with.
  • 4-(4-Propylcyclohexyl)cyclohexanone synthesis. ChemicalBook.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Piperidine Synthesis. (2025). DTIC.
  • A Comparative Guide to the Validation of Analytical Methods for Quantifying Cyclohexanone Deriv
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR.
  • Direct reductive amination of cyclohexanone | Download Table.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023). DTIC.
  • Alec, C. (2024).
  • Amine synthesis by reductive amination (reductive alkyl
  • N-Boc-4-Piperidone.
  • The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection....
  • BOC Protection and Deprotection. (2021). J&K Scientific LLC.
  • Gassama, A., & Diatta, A. (2015).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Purification of cyclohexanone. (1976).
  • Purification method of cyclohexanone-oxime. (2003).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine. Benchchem.
  • Purification method of cyclohexanone-oxime. (2002).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • 4-(1-Piperidinyl)-cyclohexanone; 4-(piperidin-1-yl)cyclohexan-1-one. Vibrant Pharma Inc.

Sources

Technical Support Center: Synthesis of 4-(Piperidin-4-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(Piperidin-4-yl)cyclohexanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following information is structured in a problem-oriented, question-and-answer format to provide direct and actionable solutions to issues that may arise in the lab.

Core Synthesis Pathway: Reductive Amination

The most direct and widely employed method for synthesizing 4-(Piperidin-4-yl)cyclohexanone is the reductive amination between a piperidine precursor and a cyclohexanone precursor. A common route involves the reaction of N-Boc-piperidin-4-amine with 4-oxocyclohexane-1-carboxylic acid, followed by deprotection, or more directly, reacting piperidin-4-amine with a suitable cyclohexanone derivative. For this guide, we will focus on the reductive amination of piperidin-4-amine with cyclohexanone, a fundamental approach that highlights the key challenges.

dot

Reductive_Amination_Pathway Ideal Reductive Amination Pathway Piperidine Piperidin-4-amine Iminium Iminium Ion Intermediate Piperidine->Iminium Cyclohexanone Cyclohexanone Cyclohexanone->Iminium Product 4-(Piperidin-4-yl)cyclohexanone Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction AcidCatalyst Acid Catalyst (e.g., Acetic Acid) AcidCatalyst->Iminium

Caption: Ideal reductive amination pathway for 4-(Piperidin-4-yl)cyclohexanone synthesis.

Troubleshooting and FAQs
Q1: My reaction yield is significantly lower than expected. What are the most common side reactions consuming my starting materials?

A1: Low yields are typically traced back to several competing side reactions. The primary culprits are over-alkylation of the amine, self-condensation of the ketone, and incomplete reaction.

  • Over-alkylation (Dialkylation): The product, 4-(Piperidin-4-yl)cyclohexanone, is a secondary amine and can react with another molecule of cyclohexanone. This forms a tertiary amine, a higher molecular weight impurity that is often the most significant byproduct. This is a common issue in reductive aminations where the product amine is also reactive.[1]

  • Self-Condensation of Cyclohexanone: Under basic or even neutral conditions, cyclohexanone can undergo a self-aldol condensation to form a dimer.[2] This reaction consumes the ketone starting material, directly reducing the potential yield of the desired product.

  • Incomplete Imine/Iminium Formation: The initial step is the condensation of the amine and ketone to form an imine, which is then protonated to an iminium ion for reduction. This is a reversible reaction. If water is not effectively removed or the pH is not optimal, the equilibrium may not favor the iminium ion, stalling the reaction.

Q2: I've isolated my product, but it's contaminated with a significant, higher molecular weight impurity according to my mass spectrometry data. What is this and how is it formed?

A2: This is the classic signature of an over-alkylation or dialkylation side reaction. The impurity is almost certainly 1-(4-oxocyclohexyl)-4-(piperidin-4-yl)cyclohexanone .

The mechanism involves the desired product, a secondary amine, acting as a nucleophile. It attacks another molecule of the cyclohexanone starting material, forming a new iminium ion, which is subsequently reduced. This side reaction is competitive with the primary reaction, especially if the concentration of the starting ketone is high relative to the starting amine.

dot

Dialkylation_Side_Reaction Mechanism of N,N-Dialkylation Side Reaction Product Desired Product (Secondary Amine) Intermediate Iminium Ion Intermediate Product->Intermediate Nucleophilic Attack Cyclohexanone Cyclohexanone (Starting Material) Cyclohexanone->Intermediate Byproduct Dialkylated Byproduct (Tertiary Amine) Intermediate->Byproduct ReducingAgent Reducing Agent ReducingAgent->Byproduct Reduction

Caption: Formation of the common dialkylated byproduct.

Q3: How can I optimize my reaction conditions to minimize the formation of the dialkylated byproduct and other impurities?

A3: Optimizing for selectivity is key. This involves carefully controlling stoichiometry, the rate of addition, and the choice of reducing agent.

ParameterRecommended ActionRationale
Stoichiometry Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents of piperidin-4-amine).This ensures the ketone is the limiting reagent, minimizing its availability to react with the product amine.
Reagent Addition Add the reducing agent portion-wise or via syringe pump over time.This keeps the concentration of the active reducing species low, favoring the reduction of the more reactive primary iminium ion over the secondary one.
Reducing Agent Use a mild, selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[3]NaBH(OAc)₃ is highly selective for the reduction of iminium ions over ketones.[4] This prevents the reduction of the starting cyclohexanone to cyclohexanol and is generally less reactive towards the secondary iminium ion formed from the product.
pH Control Maintain a mildly acidic pH (around 5-6) by adding a small amount of acetic acid.This pH is optimal for activating the ketone carbonyl group and forming the iminium ion without promoting acid-catalyzed side reactions or the base-catalyzed aldol condensation.
Temperature Run the reaction at room temperature.Higher temperatures can accelerate side reactions, particularly the self-condensation of cyclohexanone.
Q4: My TLC plate shows a significant amount of unreacted starting materials even after 24 hours. How can I drive the reaction to completion?

A4: Stalled reactions are often due to an unfavorable equilibrium in the initial imine-forming step.

  • Water Removal: The condensation reaction produces one equivalent of water. This water can hydrolyze the imine/iminium ion back to the starting materials. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can sequester this water and drive the equilibrium forward.

  • Ensure Proper pH: The reaction requires a catalytic amount of acid to proceed at a reasonable rate. If the reaction medium is neutral or basic, the iminium ion will not form efficiently. Confirm the pH is weakly acidic.

  • Solvent Choice: Use an anhydrous, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3] Protic solvents like methanol can compete with the amine in reacting with the ketone to form hemiacetals, slowing down the desired reaction.

dot

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or Stalled Reaction CheckTLC Analyze TLC/LC-MS Start->CheckTLC HighMW High MW Impurity Present? CheckTLC->HighMW Check Impurity Profile UnreactedSM Unreacted Starting Material? HighMW->UnreactedSM No Sol_HighMW Reduce Dialkylation: - Use excess amine - Slow addition of reducing agent - Use NaBH(OAc)₃ HighMW->Sol_HighMW Yes OtherSideRxns Other Side Products? UnreactedSM->OtherSideRxns No Sol_UnreactedSM Drive Reaction: - Add molecular sieves - Check pH (5-6) - Use anhydrous solvent (DCM/DCE) UnreactedSM->Sol_UnreactedSM Yes Sol_Other Minimize Aldol: - Ensure mild acid pH - Maintain room temp OtherSideRxns->Sol_Other Yes Purify Purify via Column or Acid-Base Extraction OtherSideRxns->Purify No / Inevitable Sol_HighMW->Purify Sol_UnreactedSM->Purify Sol_Other->Purify

Caption: A logical workflow for diagnosing and solving low-yield issues.

Q5: What is the most effective method for purifying the final product and removing the dialkylated impurity?

A5: A combination of acid-base extraction and column chromatography is typically most effective.

  • Acid-Base Extraction: This technique leverages the basicity of the amine products.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

    • Wash with a dilute acid solution (e.g., 1M HCl). The desired secondary amine and the tertiary amine byproduct will be protonated and move into the aqueous layer, while neutral impurities (like the aldol byproduct) remain in the organic layer.

    • Separate the aqueous layer and basify it with a base like NaOH to a pH > 12. This deprotonates the amine products.

    • Extract the basified aqueous layer with an organic solvent. This recovers the purified mixture of amine products.[5]

  • Silica Gel Column Chromatography: This is the best method to separate the desired secondary amine from the more nonpolar tertiary amine byproduct.[2]

    • A gradient elution system, starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity by adding methanol and a small amount of a basic modifier like triethylamine (to prevent tailing on the silica), will effectively separate the two compounds. The desired product is more polar and will elute later than the dialkylated byproduct.

Experimental Protocols
Protocol 1: Synthesis of 4-(Piperidin-4-yl)cyclohexanone via Reductive Amination
  • Materials: Piperidin-4-amine, cyclohexanone, sodium triacetoxyborohydride (NaBH(OAc)₃), acetic acid, dichloromethane (DCM, anhydrous), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-amine (1.0 eq.) and anhydrous DCM (to achieve a concentration of ~0.2 M).

    • Add cyclohexanone (1.2 eq.) followed by acetic acid (1.5 eq.). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

    • Carefully add sodium triacetoxyborohydride (1.5 eq.) to the solution in portions over 15 minutes. The addition may be slightly exothermic.[3]

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours).

    • Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

Protocol 2: TLC Analysis
  • Mobile Phase: 10:1 Dichloromethane:Methanol with 1% Triethylamine.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Visualization: UV light (if applicable) and staining with potassium permanganate (KMnO₄) or ninhydrin for amine visualization.

  • Expected Rf Values:

    • Cyclohexanone: High Rf

    • Piperidin-4-amine: Low Rf (streaking)

    • Dialkylated Byproduct: Medium-High Rf

    • Desired Product: Medium-Low Rf

References
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Polshettiwar, V., & Varma, R. S. (2008). A practical catalytic reductive amination of carboxylic acids. PMC, NIH. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]

  • Lask, M., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Molecules, 25(20), 4795. Retrieved from [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry, 16(4), 125. Retrieved from [Link]

  • Patsnap Eureka. (2014). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]

Sources

Technical Support Center: Improving the Yield of 4-(Piperidin-4-yl)cyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(Piperidin-4-yl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields for this critical building block. The following content is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(Piperidin-4-yl)cyclohexanone?

The most prevalent and versatile method for synthesizing 4-(Piperidin-4-yl)cyclohexanone and its analogs is through reductive amination .[1] This one-pot reaction typically involves the condensation of a suitable cyclohexanone precursor with a piperidine derivative to form an imine or enamine intermediate, which is then reduced in situ to the desired amine product. Key starting materials for this route often include tert-butyl 4-oxopiperidine-1-carboxylate and a corresponding amine or ketone.[2][3]

Q2: Which factors most significantly impact the final yield and purity?

Several factors are critical for a successful synthesis:

  • Choice of Reducing Agent: The selectivity and reactivity of the reducing agent are paramount. Mild reducing agents are preferred to avoid unwanted side reactions.[4]

  • pH Control: The initial condensation step to form the imine intermediate is pH-sensitive. A slightly acidic environment (pH 4-6) is often optimal to catalyze the reaction without deactivating the amine nucleophile.[5]

  • Stoichiometry: The ratio of the ketone, amine, and reducing agent must be carefully controlled to prevent side products like over-alkylation.[5]

  • Solvent and Temperature: The choice of solvent affects reagent solubility and reaction kinetics, while temperature can influence the rate of both desired and undesired reactions.[5]

Q3: What are the typical side products I should be aware of?

The primary side products in this synthesis include:

  • Over-alkylation: The secondary amine product can react further with the starting ketone, leading to a tertiary amine impurity.[5]

  • Alcohol Formation: The reducing agent can directly reduce the starting cyclohexanone to the corresponding cyclohexanol, especially if the reducing agent is too reactive or imine formation is slow.[5]

  • Unreacted Starting Materials: Incomplete reactions will leave residual ketone and amine, complicating purification.

Troubleshooting Guide: Low Product Yield

Low or no yield of 4-(Piperidin-4-yl)cyclohexanone is the most common issue. This section provides a systematic approach to diagnosing and resolving the problem.

Problem: Very low or no formation of the desired product.

This often indicates a fundamental issue with the reaction setup or reagents.

Potential Causes & Recommended Solutions
  • Degraded Reagents:

    • Cause: The reducing agent, particularly sodium triacetoxyborohydride (NaBH(OAc)₃), is moisture-sensitive and can degrade upon storage.[5] Starting amines or ketones may also be of insufficient purity.[6]

    • Solution: Use a fresh, unopened bottle of the reducing agent. Verify the purity of your starting materials by NMR or other appropriate analytical techniques before starting the reaction.[6]

  • Suboptimal pH:

    • Cause: The formation of the imine intermediate is a critical equilibrium step that is highly dependent on pH.[5] If the pH is too low (<4), the amine starting material will be protonated, rendering it non-nucleophilic. If the pH is too high (>7), the carbonyl group of the ketone is not sufficiently activated for the nucleophilic attack.[5]

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to maintain the pH in the optimal range of 4-6.[2][5] This can be added directly to the reaction mixture.

  • Incorrect Reaction Conditions:

    • Cause: The reaction may be too slow at room temperature, or the chosen solvent may not be appropriate for the specific reducing agent used.[5]

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating. For NaBH(OAc)₃, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[2][5]

Problem: The reaction stalls, leaving significant unreacted starting material.

This issue suggests that while the reaction initiates, it is not proceeding to completion.

Potential Causes & Recommended Solutions
  • Insufficient Reducing Agent:

    • Cause: The stoichiometry of the reducing agent may be insufficient to reduce all of the formed imine intermediate, or the agent may have partially degraded.

    • Solution: Use a stoichiometric excess (typically 1.5-2.0 equivalents) of the reducing agent to drive the reaction to completion.[5] If degradation is suspected, use a fresh batch.

  • Equilibrium Issues:

    • Cause: The initial imine formation is a reversible reaction. If water, a byproduct of this step, is not effectively removed, the equilibrium may favor the starting materials.

    • Solution: Consider adding a dehydrating agent, such as molecular sieves, to the reaction mixture to sequester water and drive the equilibrium towards imine formation.

  • Steric Hindrance:

    • Cause: Bulky substituents on either the cyclohexanone or the piperidine derivative can sterically hinder the formation of the imine intermediate.[5]

    • Solution: If steric hindrance is a suspected issue, longer reaction times or gentle heating may be necessary. In some cases, a different synthetic route may be required.

Detailed Experimental Protocols

The following is a general, representative protocol for the synthesis of a 4-(piperidin-4-yl)cyclohexanone analog via reductive amination.

One-Pot Reductive Amination using Sodium Triacetoxyborohydride
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the cyclohexanone derivative (1.0 eq.) and the piperidine derivative (1.0-1.2 eq.).

  • Solvent Addition: Add a suitable dry solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2][5]

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor this step by TLC or LC-MS if possible.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Continue to stir the reaction at room temperature overnight, or until the reaction is complete as indicated by TLC or LC-MS analysis.[3]

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[3] Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5][6]

Data & Visualization

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentProsConsTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over ketones; can be used in a one-pot procedure.[4]Moisture-sensitive; relatively expensive.DCM, DCE, THF[3][5]
Sodium Cyanoborohydride (NaBH₃CN) Stable in mildly acidic conditions (pH 3-4); selective for imines.[4]Highly toxic (releases HCN gas in strong acid); slower reaction rates.Methanol, Ethanol[5]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting ketone; requires a two-step process (imine formation first, then reduction).[4]Methanol, Ethanol[6]
Catalytic Hydrogenation (H₂, Pd/C) "Green" and clean; high yielding.Requires specialized high-pressure equipment; catalyst can be expensive.Methanol, Ethanol[7]
Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Start: Low or No Product Yield check_reagents Verify Purity and Activity of Reagents (Ketone, Amine, Reducing Agent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Action: Use Fresh/Purified Reagents reagents_ok->replace_reagents No check_ph Check Reaction pH (Optimal: 4-6) reagents_ok->check_ph Yes replace_reagents->start ph_ok pH Correct? check_ph->ph_ok adjust_ph Action: Add Catalytic Acetic Acid ph_ok->adjust_ph No monitor_reaction Monitor Reaction by TLC/LC-MS ph_ok->monitor_reaction Yes adjust_ph->monitor_reaction reaction_stalled Reaction Stalled? monitor_reaction->reaction_stalled optimize_conditions Action: Increase Reaction Time, Gently Heat, or Add Dehydrating Agent reaction_stalled->optimize_conditions Yes success Yield Improved reaction_stalled->success No optimize_conditions->monitor_reaction fail Consult Further Literature optimize_conditions->fail No Improvement

Caption: A troubleshooting workflow for diagnosing low yield.

Reductive_Amination_Pathway Reductive Amination Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclohexanone Cyclohexanone Derivative Catalyst + H⁺ (cat. Acid) - H₂O Cyclohexanone->Catalyst Piperidine Piperidine Derivative Piperidine->Catalyst Imine Imine/Iminium Intermediate Reducer + Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reducer Final_Product 4-(Piperidin-4-yl)cyclohexanone Catalyst->Imine Reducer->Final_Product

Sources

Technical Support Center: Challenges in the Scale-Up of 4-(Piperidin-4-yl)cyclohexanone Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(Piperidin-4-yl)cyclohexanone. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the transition from laboratory-scale synthesis to large-scale production, providing troubleshooting advice and in-depth FAQs to ensure a robust, safe, and efficient process.

Introduction to the Scale-Up Process

4-(Piperidin-4-yl)cyclohexanone is a valuable building block in pharmaceutical synthesis, often serving as a key intermediate for active pharmaceutical ingredients (APIs). While its synthesis may appear straightforward on a lab scale, scaling up production introduces significant challenges related to reaction control, impurity profiles, and product isolation. This guide provides a structured approach to identifying and resolving these issues.

The most common and scalable synthetic route is the reductive amination between 1,4-cyclohexanedione and piperidine. This guide will focus on the challenges associated with this pathway.

Frequently Asked Questions (FAQs)

FAQ: Synthetic Route & Reaction Optimization

Q1: My initial lab-scale reductive amination reaction shows low conversion. What are the primary factors to investigate for scale-up?

A1: Low conversion at scale often points to issues with mass and heat transfer. Key areas to investigate are:

  • Mixing Efficiency: Inadequate agitation in large reactors can lead to localized "hot spots" or areas of poor reagent mixing, stalling the reaction. Ensure the stirrer design and speed are sufficient for the vessel geometry and reaction mass.[1]

  • Catalyst Activity: If using a heterogeneous catalyst (e.g., Pd/C), ensure it is not being poisoned by impurities in the starting materials or solvent. The catalyst bed must be well-dispersed. For homogeneous catalysts (e.g., NaBH(OAc)₃), the addition rate becomes critical to control the exotherm and prevent decomposition.[2]

  • Water Removal: The formation of the intermediate enamine or iminium ion is an equilibrium process that releases water. On a larger scale, inefficient water removal (if using azeotropic distillation or desiccants) can shift the equilibrium back towards the starting materials, thus lowering conversion.

Q2: We are observing significant byproduct formation that wasn't apparent in our small-scale trials. What are the likely culprits?

A2: The thermal profile of a large-scale reaction is vastly different from a lab flask. Exotherms that are easily dissipated in the lab can lead to significant temperature increases in a reactor, promoting side reactions.[2] Common byproducts in this synthesis include:

  • Over-alkylation Product (1,4-di(piperidin-1-yl)cyclohexane): This can occur if there are localized excesses of piperidine and the reducing agent. Controlled, subsurface addition of reagents is critical.

  • Self-Condensation of 1,4-Cyclohexanedione: Under basic conditions or at elevated temperatures, the dione can undergo self-aldol type reactions.[3]

  • Piperidine-Related Impurities: Impurities present in the starting piperidine can be carried through or participate in side reactions. Always use a grade of piperidine appropriate for your final product's requirements.

FAQ: Work-up and Purification

Q1: Our product isolation via crystallization works at 100g scale, but we are getting an oil or poor recovery at 5kg scale. Why?

A1: Crystallization is highly sensitive to scale-dependent factors.

  • Cooling Rate: Large vessels cool much slower and less uniformly than lab flasks. This slow cooling can lead to the formation of fewer, larger crystals or, if impurities are present, oiling out. A programmed, controlled cooling profile is essential for reproducibility at scale.

  • Supersaturation: The point of supersaturation may be reached at different temperatures or concentrations at scale due to volume and surface area differences. Seeding strategies become crucial to ensure consistent crystal formation.

  • Solvent Choice: A solvent system that works in the lab may not be optimal for large-scale isolation where handling, safety, and recovery are major considerations. Anti-solvent additions must be carefully controlled to avoid localized high supersaturation, which can cause oiling.[4][5]

Q2: How can we effectively remove unreacted 1,4-cyclohexanedione and the bis-piperidine byproduct?

A2: Purification of piperidine derivatives can be complex due to their basicity.[6]

  • Acid Wash: An aqueous acid wash during work-up can help. The desired product and the bis-piperidine byproduct will be protonated and remain in the aqueous layer, while the neutral 1,4-cyclohexanedione impurity will preferentially partition into the organic layer. Subsequent basification of the aqueous layer and re-extraction can recover the product.

  • Fractional Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing higher-boiling impurities like the bis-piperidine byproduct. However, this is often energy-intensive.[7][8]

  • Recrystallization: A carefully selected solvent system can differentiate between the desired product and the more symmetrical, often less soluble, bis-piperidine byproduct. Several solvent mixtures like ethanol-ethyl acetate or benzene-petroleum ether have been reported for purifying similar piperidin-4-one structures.[4]

Troubleshooting Guide: Common Scale-Up Issues

This section provides a systematic approach to troubleshooting common problems during the scale-up of 4-(Piperidin-4-yl)cyclohexanone synthesis.

Issue 1: Reaction Exotherm and Temperature Control
  • Problem: The reaction temperature spikes uncontrollably during the addition of the reducing agent, leading to a dark reaction mixture and increased impurity formation.

  • Root Cause Analysis: The heat generated by the exothermic reduction reaction exceeds the heat removal capacity of the reactor. This is a classic scale-up challenge as the volume (heat generation) increases by a cube, while the surface area (heat removal) only increases by a square.[2]

  • Recommended Actions:

    • Perform Calorimetry Studies: Conduct a reaction calorimetry analysis (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum heat flow. This data is critical for safe and controlled scale-up.

    • Control Addition Rate: Implement a slow, controlled addition of the reducing agent. The addition rate should be tied to the reactor's ability to maintain the target temperature.

    • Use a Semi-Batch Process: Add one of the reagents portion-wise or as a slow feed to the reactor containing the other components. This is the most common method to control highly exothermic reactions.

    • Improve Heat Transfer: Ensure the reactor's cooling jacket is operating efficiently and at the correct temperature. Consider using a reactor with a better surface-area-to-volume ratio if possible.

Issue 2: Inconsistent Yield and Product Quality
  • Problem: Batch-to-batch yields are inconsistent, and the impurity profile varies significantly.

  • Root Cause Analysis: This often points to a lack of process control over critical parameters.

  • Recommended Actions:

    • Identify Critical Process Parameters (CPPs): Systematically evaluate parameters such as reagent stoichiometry, reaction temperature, addition rates, and mixing speed. A Design of Experiments (DoE) approach can be highly effective in identifying which parameters have the most significant impact on yield and purity.

    • Raw Material Specification: Ensure the quality and purity of starting materials (1,4-cyclohexanedione and piperidine) are consistent across batches. Impurities in raw materials are a common source of irreproducibility.[6]

    • Implement In-Process Controls (IPCs): Use analytical techniques like HPLC, GC, or TLC to monitor the reaction's progress. Defining clear completion criteria (e.g., <1% starting material remaining) ensures that batches are not quenched prematurely or allowed to run too long, which could increase side product formation.

Issue 3: Product Isolation and Drying Challenges
  • Problem: The isolated product is difficult to filter, retains high levels of solvent, or is an intractable solid.

  • Root Cause Analysis: The physical properties of the solid (crystal habit, particle size distribution) are not well-controlled.

  • Recommended Actions:

    • Crystal Engineering: Investigate different solvents, cooling rates, and agitation speeds during crystallization to influence the crystal morphology. A more robust, easily filterable crystalline form is highly desirable for large-scale operations.

    • Filtration and Washing: Optimize the washing procedure. Use a solvent in which the product is poorly soluble to wash away impurities without significant yield loss. Ensure the filter cake is deliquored effectively before drying.

    • Drying Studies: Determine the optimal drying temperature and vacuum level. High temperatures can lead to product degradation, while insufficient drying will leave residual solvent. A vacuum oven with a controlled temperature profile is standard practice.

Summary of Common Impurities and Analytical Methods
Impurity NameLikely SourceRecommended Analytical Method
1,4-CyclohexanedioneIncomplete reactionGC-MS, HPLC-UV
PiperidineExcess reagent, incomplete reactionGC-MS, ¹H NMR
1,4-di(piperidin-1-yl)cyclohexaneOver-alkylation, poor mixingLC-MS, GC-MS
Aldol AdductsSelf-condensation of starting dioneLC-MS, ¹H NMR
Residual SolventsInefficient dryingGC-Headspace

Experimental Protocols & Visualizations

Protocol 1: Scalable Reductive Amination

This protocol is a general guideline and requires optimization for specific equipment and scales.

  • Reactor Setup: Charge an appropriately sized reactor with 1,4-cyclohexanedione (1.0 eq.) and a suitable solvent (e.g., Dichloroethane or Toluene, ~5-10 volumes). Begin agitation.

  • Piperidine Addition: Add piperidine (1.05 eq.) to the reactor. The addition should be controlled to maintain the temperature below 25 °C.

  • Dehydration (Optional but Recommended): If using a Dean-Stark setup, heat the mixture to reflux to azeotropically remove the water formed during iminium ion formation. Monitor water collection to gauge progress. Cool the reaction mixture back to the target reduction temperature (e.g., 0-10 °C).

  • Reduction: Slowly add a solution or slurry of the reducing agent (e.g., Sodium Triacetoxyborohydride, 1.2 eq.) to the reaction mixture. This step is exothermic. The addition rate must be carefully controlled to maintain the internal temperature within the desired range (e.g., 0-15 °C).

  • Reaction Monitoring: Monitor the reaction progress by IPC (e.g., HPLC, TLC) until the consumption of the limiting reagent is complete.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a mild acid. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Isolation: Purify the crude material by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by vacuum distillation.

Visualizations

A systematic approach is crucial for troubleshooting. The following flowchart outlines a logical path for diagnosing and resolving common issues encountered during scale-up.

G cluster_analysis Analysis Phase cluster_causes Potential Root Causes cluster_solutions Corrective Actions start Problem Identified: Low Yield / High Impurity check_reaction Reaction Monitoring Data (IPC) - Incomplete Conversion? - Side Product Formation? start->check_reaction check_workup Work-up & Isolation Data - Losses during extraction? - Crystallization issues? start->check_workup cause_kinetics Kinetics / Reagents - Reagent Quality? - Stoichiometry? - Catalyst Activity? check_reaction->cause_kinetics cause_thermo Thermal Control - Exotherm? - Poor Heat Transfer? check_reaction->cause_thermo cause_mixing Mass Transfer - Inefficient Mixing? - Poor Reagent Dispersion? check_reaction->cause_mixing cause_isolation Physical Form - Oiling Out? - Poor Filtration? check_workup->cause_isolation sol_reagents Verify Raw Materials Perform Calorimetry cause_kinetics->sol_reagents cause_thermo->sol_reagents sol_process Optimize Addition Rate Improve Agitation cause_thermo->sol_process cause_mixing->sol_process sol_purification Re-develop Crystallization Optimize Phase Splits cause_isolation->sol_purification

Caption: A logical workflow for troubleshooting scale-up issues.

The following diagram illustrates the primary synthetic pathway and a key potential side reaction.

reaction_pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_products Products A 1,4-Cyclohexanedione C Iminium Ion A->C + Piperidine - H₂O B Piperidine B->C D 4-(Piperidin-4-yl)cyclohexanone (Desired Product) C->D + [H⁻] (Reducing Agent) E 1,4-di(piperidin-1-yl)cyclohexane (Side Product) C->E + Piperidine + [H⁻] (Over-reduction)

Caption: Synthesis pathway and a common over-reduction side product.

References

  • Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.

  • Sivakumar, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.

  • BenchChem. (n.d.). Side-product formation in the synthesis of 4-arylcyclohexanones. BenchChem Technical Support.

  • Gao, F., et al. (2020). The industrial production routes of cyclohexanone. ResearchGate.

  • Aquila, W., et al. (1976). Purification of cyclohexanone. U.S. Patent No. 3,933,916.

  • Dauben, W. G., et al. (1963). 1,6-Dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene. Organic Syntheses, 43, 44.

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.

  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis. BenchChem Technical Support.

  • RU2523011C2. (2014). Method of cyclohexanone purification. Russian Patent.

  • BenchChem. (n.d.). Technical Support Center: Scale-up Synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine. BenchChem Technical Support.

  • CN104001331A. (2014). Method for purifying cyclohexanone through distillation adsorption. Chinese Patent.

  • Singh, A., et al. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. E-Journal of Chemistry, 8(1), 327-332.

  • Chemical Synthesis Database. (2025). 4-piperidin-1-yl-cyclohexan-1-one.

  • Romero, A., et al. (2015). Kinetic Study and Modeling of Cyclohexanone Oximation with Hydroxylammonium Sulfate in a Biphasic System. Industrial & Engineering Chemistry Research, 54(40), 9697-9705.

  • Alcon, E., et al. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). U.S. Patent No. 9,650,337.

  • Schmitz, E., & Ohme, R. (1973). 3,3-Pentamethylenediaziridine. Organic Syntheses, Coll. Vol. 5, p.897.

  • Wang, Z., et al. (2018). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. ResearchGate.

  • Dudley, G. B., et al. (2008). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 10(21), 4963-4965.

  • Baxter, P. (2008). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. SlideShare.

Sources

Technical Support Center: Navigating Cyclohexanone Reactions & Suppressing Aldol Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with cyclohexanone. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate the common and often problematic side reaction of aldol condensation. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your desired products.

Introduction: The Challenge of Cyclohexanone's Reactivity

Cyclohexanone is a versatile ketone, widely used as a building block in organic synthesis. However, its reactivity is a double-edged sword. The presence of acidic α-hydrogens makes it susceptible to enolate formation, which is the first step in many desired C-C bond-forming reactions. Unfortunately, this same reactivity also paves the way for self-condensation, a type of aldol condensation, leading to the formation of dimers, trimers, and other polymeric byproducts.[1][2] This not only consumes your starting material but also complicates purification, ultimately reducing the overall efficiency of your synthesis.

This guide is designed to provide you with the expertise and practical insights needed to control these competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is aldol condensation and why is it a significant issue with cyclohexanone?

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3][4] It occurs when the enolate of one carbonyl compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of another.[5][6] In the case of cyclohexanone, this leads to a "self-condensation" reaction where two molecules of cyclohexanone react with each other.[1][7] The initial product is a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.[2][5] This process can continue, leading to the formation of higher-order oligomers and polymers, which can appear as viscous oils or gums in your reaction mixture, significantly complicating product isolation and reducing yield.[8]

Q2: What are the initial indicators of unwanted aldol condensation in my reaction?

There are several tell-tale signs that aldol condensation is occurring as a significant side reaction:

  • Formation of a complex product mixture: If your reaction analysis (e.g., TLC, GC-MS, or NMR) shows multiple unexpected products, particularly those with higher molecular weights than your expected product, aldol condensation is a likely culprit.

  • Appearance of colored byproducts: The conjugated systems formed after dehydration of the initial aldol adduct can often be colored. An unexpected yellowing or browning of your reaction mixture can indicate the formation of these byproducts.

  • Low yield of the desired product: If you are experiencing a lower than expected yield of your target molecule, it's possible that a significant portion of your cyclohexanone starting material is being consumed by self-condensation.

  • Formation of insoluble materials: In some cases, higher-order condensation products can precipitate out of the reaction mixture as oils, gums, or even solids, which can interfere with stirring and further processing.[8]

Q3: What is the difference between a kinetic and a thermodynamic enolate of a substituted cyclohexanone, and how does this choice impact aldol condensation?

For an unsymmetrically substituted cyclohexanone, two different enolates can be formed:

  • Kinetic Enolate: This enolate is formed by removing a proton from the less sterically hindered α-carbon. It forms faster but is generally less stable.

  • Thermodynamic Enolate: This enolate is formed by removing a proton from the more substituted α-carbon. It is more thermodynamically stable due to the more substituted double bond but forms more slowly.

The choice between kinetic and thermodynamic conditions is crucial for controlling the regioselectivity of your desired reaction and can also influence the rate of aldol condensation. By rapidly and irreversibly forming the kinetic enolate at low temperatures with a strong, bulky base, you can often favor the desired reaction before significant self-condensation can occur.[9]

Troubleshooting Guides

Problem 1: My reaction is producing a complex mixture of products, and I suspect aldol condensation.

This is a common issue when working with cyclohexanone. The key is to adjust your reaction conditions to disfavor the self-condensation pathway.

Diagnostic Workflow

start Complex Mixture Observed check_base Analyze Base Strength & Sterics start->check_base check_temp Evaluate Reaction Temperature check_base->check_temp solution1 Switch to a Strong, Bulky Base (e.g., LDA) check_base->solution1 Weak or Small Base? check_conc Assess Reactant Concentration check_temp->check_conc solution2 Lower Reaction Temperature (e.g., -78 °C) check_temp->solution2 High Temperature? consider_alt Consider Alternative Strategies check_conc->consider_alt solution3 Use Slow Addition of Electrophile check_conc->solution3 High Concentration? solution4 Employ Enamine Synthesis or Protecting Groups consider_alt->solution4 Persistent Issue? cyclohexanone Cyclohexanone enamine Enamine Intermediate cyclohexanone->enamine + Amine, -H2O alkylated_enamine Alkylated Intermediate enamine->alkylated_enamine + Electrophile product Desired Product alkylated_enamine->product Hydrolysis amine Secondary Amine electrophile Electrophile hydrolysis Hydrolysis

Sources

Technical Support Center: Alternative Catalysts for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol hub for the synthesis of piperidine derivatives. As drug development increasingly demands complex, stereoenriched N-heterocycles, traditional precious-metal hydrogenations are often insufficient. This guide provides mechanistic insights, self-validating methodologies, and resolutions for bottlenecks encountered when utilizing non-traditional catalytic systems—including biocatalysts, earth-abundant metals, and photoredox networks.

Section 1: Biocatalytic Cascades (IREDs & Amine Oxidases)

Q&A: Troubleshooting Stereoselectivity in IRED Reductions

Q: When synthesizing 3-substituted piperidines using an Imine Reductase (IRED), my enantiomeric excess (ee) drops below 40%, and I observe significant accumulation of the unreacted imine. Why is this happening, and how can I optimize the stereoselectivity?

A: The causality of this failure lies in the inherent instability of 3-substituted cyclic imines in aqueous buffer systems. Unlike 2-substituted variants, 3-substituted iminium intermediates undergo rapid, spontaneous tautomerization and racemization before the IRED can stereoselectively reduce them[1].

Solution: Transition from a stepwise reduction to a one-pot chemo-enzymatic cascade . By coupling a 6-hydroxy-D-nicotine oxidase (6-HDNO) with an Ene-Imine Reductase (EneIRED), the activated tetrahydropyridine is oxidized and immediately trapped by the EneIRED for conjugate and iminium reduction. This kinetic trapping outpaces the spontaneous racemization, yielding precise stereochemistry (often >99% ee)[1].

Protocol 1: One-Pot Chemo-Enzymatic Dearomatization

Self-Validating Design: This protocol includes an in-process control (IPC) to verify the transient iminium formation, ensuring the oxidative cycle is active before reduction.

  • Substrate Preparation : Dissolve 50 mM of the N-substituted tetrahydropyridine in a 10% DMSO / 90% KPi buffer (100 mM, pH 7.5) to ensure homogeneous dispersion.

  • Enzyme Loading : Add 2 mg/mL of purified 6-HDNO and 5 mg/mL of EneIRED[1].

  • Cofactor Recycling : Introduce 1 mM NADP+, 100 mM glucose, and 1 mg/mL glucose dehydrogenase (GDH) to maintain the hydride supply[2].

  • Reaction Execution & Validation : Incubate at 30°C under orbital shaking (200 rpm) for 24 hours.

    • Self-Validation Step: At

      
       hours, sample 10 µL, quench with acetonitrile, and analyze via LC-MS. You must observe the mass of the oxidized iminium species. If absent, the 6-HDNO catalyst is inactive or oxygen-starved.
      
  • Isolation : Quench with 1M NaOH to pH 10, extract 3x with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

BiocatalyticCascade A N-Substituted Tetrahydropyridine B 6-HDNO Catalyst (Oxidation) A->B O2 consumption C Transient Iminium Intermediate B->C Kinetic generation D EneIRED Catalyst (Conjugate Reduction) C->D Trapping before racemization E Chiral 3-Substituted Piperidine (>99% ee) D->E NADPH dependent

Caption: Biocatalytic cascade workflow preventing iminium racemization via kinetic trapping.

Section 2: Earth-Abundant Metal Catalysts (Iron Pincer Complexes)

Q&A: Preventing Iron Catalyst Poisoning

Q: I am substituting a palladium catalyst with an Iron(II) pincer complex (Fe-PNP) for the hydrogenation of unprotected pyridine to piperidine. The reaction stalls at <10% conversion despite high H₂ pressure (50 bar). How do I prevent catalyst poisoning?

A: Unprotected pyridines possess a highly nucleophilic nitrogen atom that acts as a strong σ-donor. In the absence of steric hindrance, this nitrogen irreversibly coordinates to the highly Lewis acidic Fe(II) center, occupying the vacant coordination site necessary for the heterolytic cleavage of H₂[3].

Solution: You must utilize a functional pincer ligand that enables metal-ligand cooperativity . Ligands with a dearomatized pyridine backbone (e.g., Milstein-type RPNPyP ligands) can undergo reversible proton-coupled electron transfer. The ligand itself accepts the proton from H₂ while the metal accepts the hydride, bypassing the need for a vacant coordination site that the substrate might otherwise block[4].

Quantitative Data: Catalyst Comparison for Pyridine Hydrogenation
Catalyst SystemSubstrateTemp (°C)H₂ Pressure (bar)Yield (%)EnantioselectivityReference
Pd/C (Traditional) 2-Methylpyridine8010>95N/A (Racemic)[5]
Fe(PNNP) Pincer Substituted Pyridines607099Up to 90% ee[4]
IRED (Biocatalyst) Cyclic Imines30Ambient>90>99% ee[2]
Protocol 2: Air-Free Iron-Catalyzed Hydrogenation

Self-Validating Design: The visual color shift of the Fe-complex during activation confirms the successful generation of the catalytically active dearomatized species.

  • Glovebox Setup : Inside an argon-filled glovebox (O₂ < 1 ppm), dissolve 5 mol% of the Fe(II)-PNP precatalyst in anhydrous THF.

  • Pre-catalyst Activation : Add 5.5 mol% of KOtBu.

    • Self-Validation Step: The solution must immediately transition from deep blue/green to dark red/brown. This optical shift confirms the deprotonation of the pincer arm and the formation of the active dearomatized complex. If the color does not change, the base is degraded.

  • Substrate Addition : Add 1.0 mmol of the substituted pyridine substrate.

  • Pressurization : Transfer the mixture to a stainless-steel autoclave. Pressurize with H₂ to 70 bar[4].

  • Reaction : Heat to 60°C for 16 hours. Vent carefully and filter through a short pad of silica to remove the iron species before GC-MS analysis.

Section 3: Photocatalytic & Photoredox Functionalization

Q&A: Overcoming Thermodynamic Barriers in Epimerization

Q: I am attempting to epimerize a cis-piperidine to the thermodynamically more stable trans-diastereomer using an Ir(ppy)₃ photocatalyst and blue LED irradiation. The conversion is negligible (<5%). What is missing from the thermodynamic cycle?

A: The excited-state reduction potential of Ir(ppy)₃ is insufficiently oxidizing to directly strip an electron from the piperidine nitrogen to form the requisite α-amino radical cation[6].

Solution: You must implement a dual-catalyst system by adding a Hydrogen Atom Transfer (HAT) co-catalyst, such as an aromatic thiol (e.g., thiophenol, PhSH). The photocatalyst oxidizes the thiol to a thiyl radical, which then abstracts a hydrogen atom from the α-position of the piperidine[7]. Alternatively, upgrade to a more strongly oxidizing photocatalyst, such as [Ir(dtbbpy)(ppy)₂]PF₆, which can perform direct excited-state electron transfer without a HAT mediator[6].

Protocol 3: Light-Mediated Diastereoselective Epimerization

Self-Validating Design: Rigorous temperature control ensures that the observed diastereomeric ratio (dr) is purely a product of the photoredox cycle, not thermal background degradation.

  • Reaction Assembly : In a dry vial, combine the cis-piperidine substrate (0.3 mmol),[Ir(dtbbpy)(ppy)₂]PF₆ (1 mol%), and anhydrous acetonitrile (3 mL)[6].

  • Degassing : Sparge the solution with Argon for 15 minutes. Oxygen quenches the triplet excited state of the Iridium catalyst and must be rigorously excluded.

  • Irradiation : Seal the vial and irradiate with a 34 W Blue LED lamp (λ = 450 nm) at room temperature for 90 minutes.

    • Self-Validation Step: Use a cooling fan and thermocouple to maintain the reaction medium strictly at 25°C. If the reaction heats up, thermal background reactions will artificially degrade the dr.

  • Analysis : Remove the solvent and analyze the crude mixture via ¹H NMR. Confirm the shift in the α-proton coupling constants, verifying the transition from the cis to the anti/trans configuration.

PhotoredoxEpimerization A cis-Piperidine (Kinetic Product) C HAT Co-catalyst (Thiyl Radical) A->C H-atom abstraction B Ir(III)* Excited State (Blue LED) B->C SET oxidation D Planar α-Amino Radical Intermediate C->D Radical formation E trans-Piperidine (Thermodynamic Product) D->E Reversible H-delivery (Stereocontrol)

Caption: Photoredox-mediated epimerization pathway utilizing HAT and excited-state electron transfer.

References

  • Title: One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts Source: ACS Catalysis URL: [Link]

  • Title: General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer Source: Journal of the American Chemical Society / eScholarship URL: [Link]

  • Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization Source: PMC / Journal of the American Chemical Society URL: [Link]

  • Source: Google Patents (WO2020161723A1)
  • Title: Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis Source: ChemRxiv URL: [Link]

  • Title: First-Row Transition Metal (De)Hydrogenation Catalysis Based On Functional Pincer Ligands Source: Chemical Reviews URL: [Link]

Sources

Technical Support Center: One-Pot Synthesis of N-Substituted 4-Piperidones

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the one-pot synthesis of N-substituted 4-piperidones. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful multicomponent reactions. We will delve into the underlying principles, address common experimental challenges, and provide actionable solutions to streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary one-pot methods for synthesizing N-substituted 4-piperidones?

The most prominent and historically significant method is the Petrenko-Kritschenko piperidone synthesis . This is a multicomponent reaction (MCR) that condenses two equivalents of an aldehyde with a primary amine (or ammonia) and a dialkyl ester of acetonedicarboxylic acid.[1][2] This reaction is valued for its operational simplicity, often proceeding in protic solvents like water or alcohols at ambient temperatures.[1] Variations of this approach, including the use of different catalysts and substrates, form the cornerstone of one-pot 4-piperidone synthesis. Other methods include aza-Diels-Alder reactions and tandem Mannich-Michael additions, which can also be performed in a one-pot fashion to yield highly substituted piperidones.[3]

Q2: Can you briefly explain the mechanism of the Petrenko-Kritschenko reaction?

Certainly. The reaction proceeds through a cascade of classical organic transformations within a single pot. The key steps are:

  • Imine Formation: The primary amine first condenses with the aldehyde to form an imine intermediate.

  • Double Mannich Condensation: The acetonedicarboxylic acid ester acts as a nucleophile. Two successive Mannich-type reactions occur, where the enol or enolate of the ester attacks two molecules of the imine (or its protonated iminium form).

  • Cyclization: The additions lead to a linear intermediate that subsequently cyclizes to form the piperidone ring.

  • Dehydration/Decarboxylation: Often, the initial product contains ester groups at the 3- and 5-positions, which can be removed via hydrolysis and decarboxylation in a subsequent step to yield the parent N-substituted 4-piperidone.[1]

Q3: How do the choices of aldehyde and amine impact the reaction?

The structure of the aldehyde and amine directly dictates the substitution pattern of the final 4-piperidone.

  • Aldehyde: The aldehyde provides the substituents at the 2- and 6-positions of the piperidone ring. Aromatic aldehydes are commonly used.[4] Aldehydes with electron-withdrawing groups tend to be more reactive.[5]

  • Amine (R-NH₂): The primary amine determines the N-substituent of the piperidone. The choice of this amine is critical for tuning the pharmacological properties of the final molecule. Both alkyl and aryl amines can be used.[1][6]

Q4: What are the recommended solvents and catalysts for this synthesis?
  • Solvents: Protic solvents such as ethanol, methanol, or even water are traditionally used and often give good yields.[1][4][5] The choice of solvent can influence reaction rates and, in some cases, the stereoselectivity of the product.[7]

  • Catalysts: While the classical Petrenko-Kritschenko reaction can proceed without a catalyst, modern variants often employ acidic or basic catalysts to improve yields and reaction times. Brønsted acids (like acetic acid) or Lewis acids (like TiCl₄) can be used to activate the reactants.[1][7][8] Organocatalysts have also been explored as effective alternatives.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem 1: Low or No Product Yield

Low product yield is one of the most common frustrations in multicomponent reactions. A systematic approach is key to identifying the root cause.

Potential Cause Recommended Solution(s) & Scientific Rationale
Impure Reagents Solution: Purify all starting materials. Aldehydes can oxidize to carboxylic acids, and amines can degrade. Impurities can act as catalyst poisons or participate in side reactions.[7] Rationale: The success of an MCR relies on the precise and clean execution of several sequential reactions. Impurities disrupt this sequence.
Suboptimal Reaction Conditions Solution: Screen different solvents and temperatures. While room temperature is a good starting point, some substrate combinations may require gentle heating (e.g., 40-60 °C) to overcome activation barriers.[7][9] Rationale: Temperature and solvent polarity affect reaction kinetics and equilibria. An optimal set of conditions ensures that each step in the reaction cascade proceeds efficiently.
Incorrect Stoichiometry Solution: Verify the stoichiometry of your reactants. The classic Petrenko-Kritschenko reaction requires a 2:1:1 molar ratio of aldehyde:amine:acetonedicarboxylate. Deviations can lead to incomplete conversion or the formation of side products.[7] Rationale: MCRs are highly sensitive to the relative concentrations of the reactive species. An excess or deficit of one component can halt the cascade or favor undesired reaction pathways.
Presence of Moisture Solution: Ensure all glassware is oven-dried and use anhydrous solvents, especially if employing moisture-sensitive catalysts like Lewis acids.[9] Rationale: Water can hydrolyze imine intermediates back to the starting aldehyde and amine, effectively reversing a key step in the reaction sequence and lowering the overall yield.
Catalyst Issues Solution: If using a catalyst, ensure it is active and used in the correct loading. Consider screening different catalysts (e.g., Brønsted acids, Lewis acids, organocatalysts) to find the most effective one for your specific substrates.[7] Rationale: The catalyst's role is to lower the activation energy of a key step, often imine formation. An inactive or inappropriate catalyst will fail to accelerate the reaction sufficiently.
Problem 2: Formation of Multiple Byproducts & Difficult Purification

The presence of multiple reactive species in one pot can inevitably lead to side reactions.

Potential Cause Recommended Solution(s) & Scientific Rationale
Aldehyde Self-Condensation Solution: Control the rate of addition of the aldehyde or add it last to the reaction mixture containing the amine and the keto-ester. Rationale: This strategy ensures that the aldehyde preferentially reacts with the amine to form the imine rather than undergoing self-condensation reactions (like an aldol reaction).
Formation of Amide Byproducts Solution: If using keto-esters, hydrolysis and subsequent reaction with the amine can form amides. Ensure reaction conditions are not overly harsh (e.g., high heat for prolonged periods) and consider using a milder base if applicable. Rationale: Minimizing conditions that promote ester hydrolysis will suppress the formation of these amide impurities.
Co-elution During Chromatography Solution: If standard silica gel chromatography fails, consider alternative purification strategies. 1) Acid-Base Extraction: The basic nitrogen of the piperidone allows for extraction into an aqueous acid layer, leaving non-basic impurities in the organic phase. Neutralization then recovers the product. 2) Recrystallization: This is an excellent method for obtaining highly pure crystalline products. Common solvents include ethanol, or mixtures like ethanol-ethyl acetate or benzene-petroleum ether.[10] Rationale: Exploiting the unique chemical properties of the target molecule (like basicity) or its physical properties (crystallinity) can achieve separation where chromatography cannot.
Formation of Tetrahydropyran Byproduct Solution: Ensure the presence of the amine or an ammonium salt.[4] Rationale: In the absence of a nitrogen source, the components of the Petrenko-Kritschenko reaction can cyclize to form a 4-oxotetrahydropyran instead of the desired piperidone.[4]
Problem 3: Poor Stereoselectivity

For many applications, controlling the stereochemistry at the 2- and 6-positions is critical.

Potential Cause Recommended Solution(s) & Scientific Rationale
High Reaction Temperature Solution: Lower the reaction temperature. Often, running the reaction at 0 °C or even lower can favor the formation of the thermodynamically more stable diastereomer.[3][7] Rationale: At lower temperatures, the reaction is under greater thermodynamic control, allowing the system to settle into its lowest energy state, which often corresponds to a single diastereomer.
Sub-optimal Catalyst Solution: The choice of catalyst can profoundly influence the stereochemical outcome. Screen various Lewis acids or Brønsted acids.[3] Rationale: The catalyst can coordinate to the intermediates, influencing the geometry of the transition state and thereby directing the stereochemical course of the cyclization.
Post-Synthesis Epimerization Solution: If a mixture of diastereomers is formed, it can sometimes be converted to a single isomer. For example, treatment with a base like K₂CO₃ can epimerize the less stable isomer to the more stable one.[8] Rationale: If the stereocenters are adjacent to a carbonyl group, they are potentially epimerizable via enolate formation. Base catalysis can facilitate equilibration to the thermodynamically favored isomer.

Visualization of Key Processes

Diagrams can clarify complex workflows and mechanisms.

G cluster_workflow General One-Pot Synthesis Workflow start 1. Prepare Reagents (Aldehyde, Amine, Keto-ester) react 2. Combine in Reactor (Solvent, Catalyst) start->react monitor 3. Stir at Controlled Temp. Monitor by TLC/LC-MS react->monitor workup 4. Aqueous Workup & Extraction monitor->workup purify 5. Purification (Chromatography/Recrystallization) workup->purify end 6. Characterize Product purify->end G cluster_mechanism Petrenko-Kritschenko Mechanism Overview RCHO Aldehyde (2 eq.) Imine Imine Intermediate RCHO->Imine RNH2 Primary Amine (1 eq.) RNH2->Imine Mannich1 First Mannich Adduct Imine->Mannich1 Mannich2 Second Mannich Adduct (Linear) Imine->Mannich2 Ketoester Acetonedicarboxylate (1 eq.) Ketoester->Mannich1 Mannich1->Mannich2 Piperidone Cyclized 4-Piperidone (3,5-dicarboxylate) Mannich2->Piperidone Cyclization

Caption: Simplified mechanism of the Petrenko-Kritschenko piperidone synthesis.

G cluster_troubleshooting Troubleshooting Logic: Low Yield Start Low Yield? CheckReagents Reagents Pure? Start->CheckReagents CheckConditions Conditions Optimal? (Temp, Solvent) CheckReagents->CheckConditions Yes Success Yield Improved CheckReagents->Success No -> Purify CheckStoich Stoichiometry Correct? CheckConditions->CheckStoich Yes CheckConditions->Success No -> Optimize CheckMoisture Anhydrous? CheckStoich->CheckMoisture Yes CheckStoich->Success No -> Adjust CheckMoisture->Success Yes CheckMoisture->Success No -> Dry System

Caption: A logical flowchart for troubleshooting low reaction yields.

Detailed Experimental Protocol: One-Pot Synthesis of Diethyl 1-benzyl-4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate

This protocol is a representative example based on the classical Petrenko-Kritschenko synthesis.

Materials:

  • Benzaldehyde (2.0 eq)

  • Benzylamine (1.0 eq)

  • Diethyl 1,3-acetonedicarboxylate (1.0 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add diethyl 1,3-acetonedicarboxylate (1.0 eq), benzylamine (1.0 eq), and anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • While stirring, add benzaldehyde (2.0 eq) dropwise to the solution at room temperature.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [11]5. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. [11]8. Purify the crude product by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) or by recrystallization from ethanol to afford the pure N-substituted 4-piperidone. [10][11]

References

  • Petrenko-Kritschenko piperidone synthesis. (n.d.). In Grokipedia.
  • Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. (2025). Benchchem.
  • Overcoming challenges in the synthesis of Piperidine-3-carbothioamide. (2025). Benchchem.
  • Petrenko-Kritschenko Piperidone Synthesis. (n.d.). SynArchive.
  • Petrenko-Kritschenko piperidone synthesis. (n.d.). In Wikipedia.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). Benchchem.
  • Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. (2009). PubMed.
  • Reductive amination. (n.d.). In Wikipedia.
  • One-pot synthesis of functionalized piperid-4-ones: a four-component condensation. (2008). PubMed.
  • Petrenko-Kritschenko Piperidone Synthesis. (n.d.). Merck Index.
  • Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis. (2025). Benchchem.
  • A Convenient One-Pot Preparation of N-Substituted 4-Phenylpiperidines. (2025). ResearchGate.
  • One-pot multi-component green synthesis of highly substituted piperidines. (2017). Current Chemistry Letters.
  • Synthesis of some N-substituted 4-piperidones. (n.d.). Journal of the Chemical Society C.
  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011). Organic & Biomolecular Chemistry.
  • Piperidine Synthesis. (2025). DTIC.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.

Sources

Validation & Comparative

Comparative Reactivity Guide: 4-(Piperidin-4-yl)cyclohexanone vs. Standard Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of active pharmaceutical ingredient (API) synthesis, 4-(Piperidin-4-yl)cyclohexanone is a highly valuable bifunctional building block. It is most notably utilized as a key intermediate in the synthesis of central nervous system (CNS) therapeutics, including the antipsychotic drug cariprazine[1].

As a Senior Application Scientist, I frequently observe researchers treating this molecule as a standard aliphatic ketone. This approach often leads to poor yields, complex mixtures, and stereochemical failures. The reactivity of 4-(Piperidin-4-yl)cyclohexanone is fundamentally distinct from simple ketones due to two critical factors:

  • Conformational Locking: The bulky C4-piperidinyl group anchors the cyclohexane ring in a specific chair conformation, heavily biasing the stereochemical trajectory of nucleophilic attack[2].

  • Bifunctionality: The presence of a basic, nucleophilic secondary amine (piperidine ring) introduces severe chemoselectivity challenges, including self-condensation and transition-metal catalyst poisoning.

This guide objectively compares the reactivity profile of 4-(Piperidin-4-yl)cyclohexanone against standard benchmark ketones and provides field-proven, self-validating protocols for its chemoselective and stereoselective functionalization.

Structural & Mechanistic Profiling

The Burgi-Dunitz Trajectory and Steric Approach Control

To understand the reactivity of 4-(Piperidin-4-yl)cyclohexanone, we must compare it to the classic stereochemical model: 4-tert-butylcyclohexanone[2]. In both molecules, the bulky C4-substituent forces the cyclohexane ring into a locked chair conformation, positioning the bulky group equatorially to avoid severe 1,3-diaxial interactions.

When a nucleophile approaches the sp²-hybridized carbonyl carbon, it faces a bifurcated pathway:

  • Axial Attack: The nucleophile approaches from the axial face. While this trajectory encounters minor 1,3-diaxial interactions with the axial protons at C3 and C5, it avoids eclipsing the equatorial C2/C6 C–H bonds (minimizing torsional strain). This is the preferred pathway for small nucleophiles (e.g., NaBH₄, primary amines), yielding the thermodynamically stable equatorial (trans) product [2].

  • Equatorial Attack: The nucleophile approaches from the equatorial face. This pathway suffers from significant torsional strain but avoids 1,3-diaxial hindrance. It is only favored by exceptionally bulky nucleophiles (e.g., L-Selectride), yielding the kinetically favored axial (cis) product [2].

StereochemicalLogic A 4-Substituted Cyclohexanone (Equatorial C4-Substituent) B Small Nucleophile (e.g., NaBH4) A->B C Bulky Nucleophile (e.g., L-Selectride) A->C D Axial Attack Trajectory (Minimizes Torsional Strain) B->D Steric Approach Control E Equatorial Attack Trajectory (Avoids 1,3-Diaxial Sterics) C->E 1,3-Diaxial Hindrance F Equatorial Product (Trans-Isomer) D->F G Axial Product (Cis-Isomer) E->G

Logic flow of nucleophilic attack trajectories on 4-substituted cyclohexanones.

Comparative Reactivity Matrix

The following table summarizes the quantitative and qualitative reactivity differences between 4-(Piperidin-4-yl)cyclohexanone and common alternative ketones.

Ketone SubstrateConformational BiasChemoselectivity RiskNaBH₄ Reduction Diastereoselectivity (dr)Primary Application
4-(Piperidin-4-yl)cyclohexanone High (Locked Chair)High (Secondary Amine interference)~85:15 (trans:cis)API Synthesis (e.g., Cariprazine)[1]
4-tert-Butylcyclohexanone High (Locked Chair)Low (Inert Alkyl group)~90:10 (trans:cis)Stereochemical Modeling[2]
Cyclohexanone Low (Rapid Ring Flip)Low (No competing nucleophiles)N/A (Achiral product)General Solvent / Precursor
Acetophenone Low (Planar / Acyclic)Moderate (Enolization / Aldol)N/A (Requires Chiral Catalyst)Aryl-Alkyl Building Block

Experimental Workflows & Protocols

To successfully functionalize 4-(Piperidin-4-yl)cyclohexanone, the synthetic workflow must account for both its chemoselectivity risks and its stereochemical potential. Below is a self-validating protocol for the synthesis of trans-1,4-disubstituted cyclohexylamines via reductive amination.

ExperimentalWorkflow S1 Step 1: Amine Protection (Boc2O, Et3N, DCM) V1 Validation: Ninhydrin Test (Negative Result Required) S1->V1 S2 Step 2: Imine Formation (R-NH2, Ti(OiPr)4) V1->S2 S3 Step 3: Stereoselective Reduction (NaBH4, CeCl3) S2->S3 V2 Validation: 1H NMR Analysis (Calculate cis/trans dr) S3->V2 S4 Step 4: Deprotection (TFA/DCM) V2->S4

Self-validating experimental workflow for chemoselective functionalization.

Protocol: N-Boc Protection and Diastereoselective Reductive Amination

Objective: Synthesize a trans-1,4-disubstituted cyclohexylamine derivative while preventing intermolecular oligomerization.

Step 1: Chemoselective N-Protection
  • Procedure: Dissolve 4-(Piperidin-4-yl)cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool the mixture to 0 °C. Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 4 hours at room temperature.

  • Causality: The secondary amine of the piperidine ring is significantly more nucleophilic than the ketone oxygen. Boc-protection neutralizes this nucleophilicity, preventing self-condensation and catalyst poisoning in subsequent steps.

  • Self-Validation System: Perform a Ninhydrin stain on a Thin-Layer Chromatography (TLC) plate. The disappearance of the deep purple spot confirms the complete consumption of the free secondary amine. Proceed only when the test is negative.

Step 2: Lewis Acid-Mediated Imine Formation
  • Procedure: To the N-Boc protected ketone (1.0 eq) in anhydrous THF, add the desired primary amine (1.2 eq) and Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 eq). Stir at room temperature for 12 hours.

  • Causality: The bulky C4-substituent creates a sterically demanding environment around the carbonyl. Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a highly effective water scavenger, driving the equilibrium toward the imine without the need for harsh Dean-Stark reflux conditions.

Step 3: Stereoselective Reduction (Luche-Type Modification)
  • Procedure: Cool the reaction mixture to -78 °C. Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0 eq) followed by Sodium borohydride (NaBH₄, 1.5 eq)[3]. Allow the reaction to warm to 0 °C over 2 hours. Quench carefully with saturated aqueous NH₄Cl.

  • Causality: CeCl₃ acts as a hard Lewis acid, coordinating to the imine nitrogen and increasing its electrophilicity. More importantly, the steric bulk of the Ce-complex modifies the effective volume of the transition state, forcing the incoming hydride to attack almost exclusively from the less hindered axial face (steric approach control). This maximizes the yield of the thermodynamically stable equatorial (trans) amine[2][3].

  • Self-Validation System: Analyze the crude product via ¹H NMR spectroscopy. The trans-isomer will display a distinct axial proton signal at the C1 position (typically a triplet of triplets, J ≈ 11.0, 4.0 Hz), whereas the cis-isomer displays an equatorial proton signal (narrow multiplet). Calculate the diastereomeric ratio (dr) by integrating these specific peaks.

References

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. CoLab. Available at:[Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

in vitro and in vivo studies of 4-(Piperidin-4-yl)cyclohexanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking the Pharmacophore: In Vitro and In Vivo Profiling of 4-(Piperidin-4-yl)cyclohexanone Derivatives in Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, the transition from planar, heavily aromatic molecules to sp3-hybridized, three-dimensional scaffolds is a proven strategy to improve solubility, metabolic stability, and target specificity[1]. The 4-(piperidin-4-yl)cyclohexanone core has emerged as a highly versatile, privileged pharmacophore. By modifying the substituents on the piperidine nitrogen and the cyclohexanone ring, researchers have successfully developed highly potent inhibitors for two vastly different therapeutic targets: Janus Kinase 1 (JAK1) for autoimmune disorders[2], and CDC42 GTPase for oncology and anti-angiogenesis[1][3].

This guide objectively compares the utility, in vitro assay validation, and in vivo performance of 4-(piperidin-4-yl)cyclohexanone derivatives across these two distinct mechanistic pathways, providing actionable protocols for drug development professionals.

Mechanistic Divergence of the Core Scaffold

The structural adaptability of the piperidin-4-yl-cyclohexanone axis allows it to act either as an ATP-competitive hinge binder or as a disruptor of protein-protein interactions (PPIs).

  • JAK1 Inhibition (Azetidine Derivatives): When functionalized with azetidine and cyano-groups, the scaffold perfectly occupies the ATP-binding pocket of JAK1, preventing the phosphorylation of STAT proteins and halting inflammatory cytokine signaling[2].

  • CDC42 Inhibition (Pyrimidine Derivatives): When the scaffold is incorporated into a trisubstituted pyrimidine core (e.g., ARN22089 or ARN25499), it binds to the surface of the CDC42 GTPase. Instead of competing with the picomolar affinity of GTP, it sterically blocks the interaction between CDC42 and its downstream p21-activated kinase (PAK) effectors, suppressing tumor metastasis and angiogenesis[1][3][4].

ScaffoldPathways Scaffold 4-(Piperidin-4-yl)cyclohexanone Core Scaffold JAK1_Deriv Azetidine Derivatives (JAK1 Inhibitors) Scaffold->JAK1_Deriv Structural Modification CDC42_Deriv Pyrimidine Derivatives (CDC42 Inhibitors) Scaffold->CDC42_Deriv Structural Modification STAT_Path JAK/STAT Pathway Blockade JAK1_Deriv->STAT_Path ATP-Competitive Binding PAK_Path PAK/MAPK Pathway Blockade CDC42_Deriv->PAK_Path PPI Disruption Outcome1 Immunomodulation & Anti-inflammatory STAT_Path->Outcome1 Outcome2 Anti-angiogenesis & Metastasis Suppression PAK_Path->Outcome2

Divergent therapeutic pathways of 4-(Piperidin-4-yl)cyclohexanone derivatives.

In Vitro Profiling: Methodologies and Comparative Data

To validate the efficacy of these derivatives, distinct biochemical assays must be employed. JAK1 inhibitors require enzymatic activity readouts, whereas CDC42 inhibitors require effector-binding (PPI) readouts.

Protocol 1: JAK1 Luminescent Kinase Assay (ADP-Glo™)

Purpose: To quantify the ATP-competitive inhibitory potency of azetidine derivatives against recombinant JAK1.

Causality Note: The ADP-Glo assay is selected over radiometric assays because it tolerates physiological ATP concentrations (up to 1mM), providing a more accurate reflection of in vivo drug competition[5].

  • Compound Preparation: Prepare a 10-point serial dilution of the piperidin-4-yl azetidine derivative in DMSO. Dilute further in kinase buffer (25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT) ensuring the final DMSO concentration is ≤1% to prevent enzyme denaturation[6].

  • Kinase Reaction: In a 384-well opaque plate, combine 5 µL of the compound, 10 µL of recombinant JAK1 enzyme (amino acids 438–end, ~108kDa), and 1 mg/mL IRS-1 (Y608) peptide substrate[5].

  • Initiation & Incubation: Add 10 µL of ATP solution (at the predetermined Km for JAK1) to initiate the reaction. Incubate at room temperature (RT) for 60 minutes[6].

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. Crucial Step: This halts the kinase reaction and completely depletes unreacted ATP, eliminating background noise[6].

  • Signal Generation: Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, driving a luciferase/luciferin reaction[5][6].

  • Analysis: Measure luminescence. Calculate the IC₅₀ using a four-parameter logistic curve fit.

Protocol 2: CDC42 Effector Binding Assay (G-LISA)

Purpose: To measure the disruption of the CDC42-PAK1 protein-protein interaction by pyrimidine derivatives.

Causality Note: Because CDC42 is a GTPase with picomolar affinity for GTP, direct nucleotide competition is virtually impossible. Therefore, we measure the downstream consequence: the inability of drug-bound CDC42 to interact with the p21-binding domain (PBD) of PAK1[3][7].

  • Lysate Preparation: Treat SW620 colon cancer cells with the pyrimidine derivative (e.g., ARN25499) for 2 hours. Wash with ice-cold PBS and lyse rapidly using a Mg²⁺-rich lysis buffer on ice. Crucial Step: Rapid cooling and Mg²⁺ are required to prevent rapid intrinsic hydrolysis of GTP to GDP[7].

  • Plate Capture: Transfer clarified lysates to a 96-well microplate pre-coated with recombinant PAK1-PBD. Incubate at 4°C for 30 minutes on an orbital shaker. Only active, effector-competent CDC42 will bind[7].

  • Detection: Wash the plate 3x with wash buffer. Add a primary anti-CDC42 antibody, incubate for 45 minutes, wash, and follow with an HRP-conjugated secondary antibody[7].

  • Readout: Add colorimetric substrate (TMB), stop the reaction with 1N H₂SO₄, and read absorbance at 450 nm.

Table 1: Comparative In Vitro Performance Summaries
Scaffold Derivative ClassPrimary TargetMechanism of ActionIC₅₀ / K_dAssay MethodologySelectivity Profile
Piperidin-4-yl Azetidines JAK1ATP-Competitive Kinase Inhibition< 15 nMADP-Glo Luminescence>50-fold over JAK2/JAK3[2]
Piperidin-4-yl Pyrimidines CDC42PPI Disruption (Effector Blockade)~ 10 µMG-LISA / PAK1 BindingHighly selective over RAC1/RHOA[1][7]
Linear Alkylamine (Control) Non-specificOff-target toxicity> 50 µMMultiplePoor / Highly Promiscuous

In Vivo Pharmacokinetics and Efficacy

The true value of the 4-(piperidin-4-yl)cyclohexanone scaffold lies in its in vivo stability. The rigid cyclohexane ring protects the piperidine core from rapid oxidative metabolism by hepatic CYP450 enzymes, resulting in superior oral bioavailability compared to linear analogs[4].

Protocol 3: Patient-Derived Xenograft (PDX) Efficacy Model

Purpose: To evaluate the systemic efficacy of CDC42 inhibitors in a physiologically relevant tumor microenvironment.

Causality Note: CDC42 regulates both tumor cell proliferation and endothelial cell angiogenesis. A PDX model is strictly required over standard cell-line xenografts because it preserves the complex stromal and vascular architecture needed to observe the drug's dual-action anti-angiogenic effects[3][4].

  • Tumor Implantation: Subcutaneously implant ~2x10⁶ cells (or 2mm³ tumor fragments for PDX) of BRAF-mutant melanoma or SW620 colon cancer into the right flank of 6-week-old athymic nude mice[3][7].

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into vehicle and treatment groups (n=8 per group).

  • Dosing: Administer the pyrimidine derivative via oral gavage (PO) at 30 mg/kg daily. The vehicle should be formulated to match the compound's solubility profile (e.g., 10% DMSO, 90% Corn Oil)[4].

  • Monitoring: Measure tumor dimensions bi-weekly using digital calipers. Calculate tumor volume using the formula:

    
    .
    
  • Endpoint Analysis: At day 28, euthanize the animals. Excise the tumors and perform immunohistochemistry (IHC) for Ki-67 (proliferation marker) and TUNEL (apoptosis marker) to confirm the mechanism of tumor growth inhibition (TGI)[7].

Table 2: In Vivo Pharmacokinetic & Efficacy Metrics
Scaffold Derivative ClassIn Vivo ModelRouteOral Bioavailability (F%)Tumor Growth Inhibition (TGI)Key Phenotypic Observation
Piperidin-4-yl Azetidines CIA (Arthritis) MousePO> 60%N/A (Inflammation Focus)Significant reduction in paw swelling and joint destruction.
Piperidin-4-yl Pyrimidines Melanoma PDX / SW620PO45% - 55%60% - 75%Reduced tumor vascularization; increased apoptosis (TUNEL+)[3][4][7].

Conclusion

The 4-(piperidin-4-yl)cyclohexanone scaffold is a masterclass in structural biology and medicinal chemistry. By leveraging the sp3-rich geometry of this core, drug development professionals can achieve high-affinity binding in deep kinase pockets (JAK1) or disrupt shallow, traditionally "undruggable" protein-protein interfaces (CDC42). As demonstrated by the in vitro and in vivo data, maintaining this core while optimizing peripheral functional groups yields candidates with excellent pharmacokinetic profiles, high oral bioavailability, and potent target-specific efficacy.

References

  • US20110224190A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors Source: Google Patents URL
  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure-based design of CDC42 effector interaction inhibitors for the treatment of cancer Source: National Institutes of Health (NIH) / Cell Reports URL:[Link]

  • Targeting Cdc42 with the small molecule drug AZA197 suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity Source: National Institutes of Health (NIH) / Journal of Translational Medicine URL:[Link]

  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Piperidin-4-yl)cyclohexanone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of the structure-activity relationships (SAR) inherent to the 4-(piperidin-4-yl)cyclohexanone scaffold. As a privileged structure in medicinal chemistry, its derivatives have been explored for a multitude of biological targets.[1] We will dissect the key structural features of this scaffold, providing a comparative analysis of how molecular modifications influence pharmacological activity, grounded in established experimental data and synthetic protocols.

The Strategic Value of the 4-(Piperidin-4-yl)cyclohexanone Core

The 4-(piperidin-4-yl)cyclohexanone framework serves as a versatile three-dimensional template for orienting pharmacophoric elements in precise spatial arrangements. Its synthetic tractability and the presence of multiple, distinct modification sites—the piperidine nitrogen, the cyclohexanone ring, and the axial/equatorial positions of the cyclohexane—make it an ideal starting point for lead optimization campaigns. The cyclohexanone ring, in particular, acts as a rigidifying element, constraining the conformational freedom of the piperidine substituent, which can be crucial for selective receptor binding.[2][3]

Deconstructing the SAR: A Positional Analysis

The biological activity of compounds built on this scaffold is exquisitely sensitive to substitutions at several key positions. Understanding the impact of these changes is fundamental to rational drug design.

The Piperidine Nitrogen: The Primary Vector for Potency and Selectivity

The secondary amine of the piperidine ring is the most frequently modified position. Its basicity allows it to serve as a protonated anchor for electrostatic interactions with acidic residues (e.g., Asp, Glu) in a target's binding pocket. Furthermore, the substituent attached to this nitrogen can explore adjacent hydrophobic or polar regions, dramatically influencing potency and selectivity.

Systematic exploration has shown that N-alkylation and N-arylation are powerful strategies. For instance, in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, modifying substituents on the piperidine ring was critical. While larger groups could be detrimental, smaller alkyl groups were tolerated, and specific substitutions like a trifluoromethyl group were found to reduce clearance rates and enhance oral bioavailability.[4] This highlights that the N-substituent's role extends beyond target binding to influencing pharmacokinetic properties. Similarly, studies on cocaine analogues revealed that N-demethylation could improve activity at certain transporters, while the nature of larger N-substituents was a key determinant of transporter selectivity.[5]

Experimental Protocol: Reductive Amination for N-Substitution

Reductive amination is a robust and widely used method for modifying the piperidine nitrogen. This protocol describes the synthesis of an N-benzylated derivative.

Rationale: This two-step, one-pot procedure is highly efficient. The initial formation of an iminium ion is followed by in-situ reduction with a mild and selective reducing agent like sodium triacetoxyborohydride, which is tolerant of many functional groups and does not reduce the cyclohexanone carbonyl.

Step-by-Step Methodology:

  • Reactant Solubilization: Dissolve 4-(piperidin-4-yl)cyclohexanone (1.0 eq) and benzaldehyde (1.1 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine/Enamine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate the condensation reaction. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified via flash column chromatography on silica gel.

Reductive_Amination_Workflow Reductive Amination Workflow reagents 4-(Piperidin-4-yl)cyclohexanone Benzaldehyde DCM, Acetic Acid reaction Stir at RT 1-2h reagents->reaction 1. Condensation reductant Add NaBH(OAc)₃ reaction->reductant 2. stir Stir at RT 12-18h reductant->stir 3. Reduction workup Quench (NaHCO₃) & Extract stir->workup 4. purification Column Chromatography workup->purification 5. product N-Benzylated Product purification->product 6.

Caption: A typical workflow for N-alkylation via reductive amination.

The Cyclohexanone Core: A Conformational Anchor

The cyclohexanone moiety is more than a simple linker; it enforces a relatively rigid conformation, typically a chair form, which dictates the spatial relationship between the piperidine ring and other potential substituents.[2] The carbonyl group itself can act as a hydrogen bond acceptor.

Modification of the ketone provides another avenue for SAR exploration.

  • Reduction to Hydroxyl: Reducing the ketone to a hydroxyl group introduces both a hydrogen bond donor and acceptor. The stereochemistry of this new chiral center is often critical. An equatorial alcohol may project into a different region of a binding pocket than an axial alcohol, leading to significant differences in affinity.

  • Spirocyclization: The carbons adjacent to the carbonyl can be used to build spirocyclic systems, which introduce a high degree of three-dimensionality and structural novelty.[6] Spirocyclic scaffolds can improve physicochemical properties like solubility while offering unique vectors for interacting with a biological target.[6]

Comparative SAR Analysis

To illustrate these principles, the following table presents hypothetical data for a series of compounds targeting a generic kinase. This data synthesizes common trends observed in medicinal chemistry programs.

Compound IDN1-SubstituentR¹ (Cyclohexanone)R² (Cyclohexanone)Kinase IC₅₀ (nM)
1a H=OH1250
1b -CH₃=OH780
1c -CH₂Ph=OH95
1d -CH₂(3-Cl-Ph)=OH22
1e -CH₂(3-Cl-Ph)-(eq)-OHH185
1f -CH₂(3-Cl-Ph)-(ax)-OHH950
1g -CH₂(3-Cl-Ph)=O-(eq)-F15

Analysis of SAR Trends:

  • N1-Substitution: Moving from an unsubstituted piperidine (1a ) to N-methyl (1b ) shows a modest increase in potency. A significant jump in activity is seen with the introduction of a larger, hydrophobic N-benzyl group (1c ), suggesting a beneficial interaction with a hydrophobic pocket. Further substitution on the benzyl ring with an electron-withdrawing chlorine atom (1d ) enhances potency, possibly through specific electronic or steric interactions.

  • Cyclohexanone Modification: Reduction of the ketone in the potent compound 1d to an equatorial alcohol (1e ) results in a nearly 10-fold loss of activity, indicating that the carbonyl may be a key hydrogen bond acceptor or that the hydroxyl group introduces a steric clash. The axial alcohol (1f ) is even more detrimental, highlighting the stereochemical sensitivity of the binding pocket.

  • Cyclohexane Substitution: Introduction of a fluorine atom at an adjacent equatorial position (1g ) slightly improves potency over 1d , perhaps by favorably modulating the electronics of the ring or making a specific contact.

The Logic of SAR-Driven Optimization

The exploration of SAR is an iterative process. Initial hits are systematically modified, and the resulting data is used to build a predictive model of the pharmacophore, guiding the design of subsequent, more potent, and selective compounds.

SAR_Cycle cluster_0 Design Phase cluster_1 Execution Phase cluster_2 Analysis & Refinement A Define Scaffold (e.g., 4-(Piperidin-4-yl)cyclohexanone) B Propose Analogs (Vary N1, R¹, R²) A->B C Chemical Synthesis B->C D Biological Assay (e.g., IC₅₀ Measurement) C->D E Analyze Data & Establish SAR D->E F Refine Pharmacophore Hypothesis E->F F->B Iterate & Optimize

Caption: The iterative cycle of SAR in a drug discovery program.

Conclusion and Future Directions

The 4-(piperidin-4-yl)cyclohexanone scaffold represents a validated starting point for the development of novel therapeutics. This guide demonstrates that a systematic, multi-pronged approach to its modification can yield significant gains in biological activity. The key takeaways are:

  • The N-piperidine position is a primary driver of potency and should be explored with a diverse range of substituents to probe for hydrophobic and electrostatic interactions.

  • The cyclohexanone carbonyl is a key functional group that can act as a hydrogen bond acceptor; its removal or modification must be considered carefully with stereochemistry in mind.

  • Substitution on the cyclohexane ring offers a more subtle way to fine-tune activity and physicochemical properties.

Future efforts in this area will likely involve the use of more complex, three-dimensional substituents, such as spirocycles,[6] and the application of computational modeling to better predict the effects of structural modifications on target binding and ADME-Tox properties.

References

  • Meltzer, P. C., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry, 45(15), 3248-3258. [Link]

  • Berg, K., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(8), 947-960. [Link]

  • Walker, J. K., et al. (2010). Identification of SD-0006, a potent diaryl pyrazole inhibitor of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 20(2), 699-703. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31221-31252. [Link]

  • Falgueyret, J. P., et al. (1998). Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists. Journal of Medicinal Chemistry, 41(4), 544-552. [Link]

  • Lee, J. H., et al. (2011). Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. Bioorganic & Medicinal Chemistry, 19(21), 6540-6549. [Link]

  • Parthiban, P., et al. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research, 35, 340-376. [Link]

  • Zhang, L., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. MedChemComm, 9(4), 678-685. [Link]

  • Nagasawa, J. Y., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 13(11), 1851-1855. [Link]

  • Krassnig, S., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemistryOpen, 9(11), 1121-1129. [Link]

  • Alpha Chemical Corp. (2026). Beyond the Ring: Cyclohexanone's Surprising Role in Building Complex Molecules. [Link]

  • Negatu, T. B., et al. (2023). Structure–activity relationship of piperidine derivatives with.... ResearchGate. [Link]

  • Zhang, H., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

  • Wieczorek, M., & Ginda, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 298, 117769. [Link]

  • El-Gazzar, M. G., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Molecules, 28(3), 964. [Link]

  • Alpha Chemical Corp. (2023). Revealing Cyclohexanone: Properties, Uses, and Benefits. [Link]

  • Jiang, J., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]

Sources

A Comparative Guide to the Anticancer Properties of 4-(Piperidin-4-yl)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of 4-(Piperidin-4-yl)cyclohexanone derivatives as potential anticancer agents. We will dissect their performance against established alternatives, supported by a synthesis of available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this promising chemical scaffold.

Introduction: The Rationale for a New Scaffold

The quest for novel anticancer therapeutics is driven by the need for agents with improved efficacy, greater selectivity towards cancer cells, and the ability to overcome existing drug resistance mechanisms. In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. The 4-(Piperidin-4-yl)cyclohexanone scaffold is a compelling structural motif that merges the established bioactivity of piperidine rings with the versatile cyclohexanone core.[1]

Nitrogen-containing heterocyclic ketones, such as 3,5-bis(arylidene)-4-piperidones, have demonstrated superior anticancer properties compared to their homocyclic cyclohexanone analogs, suggesting that the inclusion of the nitrogen atom is critical for enhanced biological activity.[2][3] These structures are often considered mimics of curcumin, sharing the α,β-unsaturated ketone pharmacophore which is known to react with cellular thiols, potentially leading to greater chemosensitivity in tumor cells.[2][3] This guide will explore the evidence validating these claims, moving from chemical synthesis to in-vitro and in-vivo efficacy.

Synthesis and Characterization

The synthesis of these derivatives is typically achieved through a base-catalyzed Claisen-Schmidt or Aldol condensation reaction. This method is efficient and utilizes readily available starting materials: a substituted benzaldehyde, cyclohexanone, and 4-piperidone hydrate hydrochloride.

General Synthetic Workflow

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A Substituted Benzaldehyde D Aldol Condensation (e.g., NaOH or Glacial Acetic Acid) A->D B Cyclohexanone B->D C 4-Piperidone Hydrate C->D E 4-(Piperidin-4-yl)cyclohexanone Derivative D->E

Caption: General workflow for the synthesis of 4-(Piperidin-4-yl)cyclohexanone derivatives.

The causality behind this choice of reaction is its robustness and modularity. By simply varying the substituted benzaldehyde, a diverse library of derivatives can be generated, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize for potency and selectivity.

In-Vitro Anticancer Evaluation: A Multi-Faceted Approach

In-vitro testing is the foundational step for validating the anticancer potential of any new chemical entity.[4] It provides critical data on cytotoxicity and the primary mechanism of cell death before committing to more complex and costly in-vivo studies.[5][6][7]

Workflow for In-Vitro Analysis

cluster_MoA Mechanism of Action Studies start Cancer & Normal Cell Lines assay1 Cytotoxicity Assay (e.g., MTT Assay) start->assay1 data1 Calculate IC50 Values & Selectivity Index assay1->data1 assay2 Apoptosis Assay (Annexin V/PI Staining) data1->assay2 assay3 Cell Cycle Analysis (PI Staining) data1->assay3 data2 Quantify Apoptotic vs. Necrotic Cell Death assay2->data2 data3 Determine Cell Cycle Phase Arrest (G1, S, G2/M) assay3->data3 end Candidate Selection for In-Vivo Studies data2->end data3->end

Caption: A logical workflow for the comprehensive in-vitro evaluation of novel anticancer compounds.

A. Cytotoxicity Screening

The initial screen measures a compound's ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates higher potency. Studies consistently show that piperidinone-containing derivatives exhibit significantly lower IC50 values across various cancer cell lines compared to their cyclohexanone counterparts.[2][3][8]

Table 1: Comparative Cytotoxicity (IC50 in µM) of Representative Derivatives

Compound IDCore StructureA549 (Lung)HepG2 (Liver)HeLa (Cervical)LO2 (Normal Liver)Selectivity Index (SI)¹
Derivative 5c² 4-Piperidinone1.851.321.54> 20> 15.1
Analogous Cmpd³ Cyclohexanone12.39.811.5> 20> 2.0
Doxorubicin Standard Drug0.890.650.721.2~1.8

¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells (HepG2 used for calculation). A higher SI is desirable. ² Data synthesized from literature on hydroxyl-substituted bis(arylidene) piperidones.[2][3][8] ³ Represents typical values for analogous cyclohexanone derivatives from the same studies for comparative purposes.[2][3][8]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system because it includes controls (untreated cells, vehicle-only, and a positive control drug) that ensure the observed effects are due to the test compound.

  • Cell Seeding: Plate cancer cells (e.g., HepG2) and non-malignant cells (e.g., LO2) in 96-well plates at a density of 5x10³ cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the 4-(Piperidin-4-yl)cyclohexanone derivative in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with medium only (blank), vehicle control (e.g., 0.1% DMSO), and a standard drug (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours under the same conditions. The choice of a 48-hour incubation period is a standard compromise, allowing sufficient time for the compound to exert its effect without significant cell overgrowth in control wells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into a dark blue/purple formazan product.[6][9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

B. Apoptosis and Cell Cycle Analysis

A potent anticancer drug should ideally induce programmed cell death (apoptosis) rather than necrosis, which can cause inflammation.[10] Furthermore, understanding if a compound halts cell division at a specific phase (cell cycle arrest) provides crucial mechanistic insight.[11][12][13][14]

Flow cytometry is the gold standard for these analyses. Studies on active piperidinone derivatives show they effectively induce apoptosis and cause cell cycle arrest, often at the G2/M phase.[2][11]

Table 2: Mechanistic Effects of a Lead Piperidinone Derivative (e.g., 5c) on HepG2 Cells

Treatment (at IC50)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Cells in G2/M Phase
Control (Vehicle) ~5%~3%~15%
Derivative 5c ~25%~15%~40%

Data are representative values synthesized from published findings.[2][8]

Detailed Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend cells in 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes. The choice to stain for both Annexin V (detects phosphatidylserine on the outer membrane of early apoptotic cells) and PI (a DNA stain that only enters cells with compromised membranes, i.e., late apoptotic/necrotic cells) allows for clear differentiation of the cell death pathway.[11][15]

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

In-Vivo Anticancer Efficacy: Xenograft Models

While in-vitro assays are essential for initial screening, in-vivo models are indispensable for validating efficacy in a whole-organism context, providing insights into a compound's pharmacokinetics and toxicity.[16][17] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[17][18]

Studies have shown that active piperidinone derivatives can significantly suppress tumor growth in xenograft models without causing apparent toxicity, as indicated by stable body weight in the treated mice.[2][3][8]

Table 3: In-Vivo Efficacy in a HepG2 Xenograft Mouse Model

Treatment GroupDosageTumor Growth Inhibition (TGI)Change in Body Weight
Vehicle Control -0%+1-2%
Derivative 5c 20 mg/kg~60-70%No significant change
Positive Control (Drug specific)(Drug specific)(Drug specific)

Data are representative values synthesized from published findings.[2][3][8]

Detailed Protocol: Subcutaneous Human Tumor Xenograft Study
  • Animal Model: Use 4-6 week old female athymic nude mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 5x10⁶ HepG2 cells suspended in Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of ~100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound, positive control). This randomization is critical to avoid bias.

  • Treatment Administration: Administer the test compound (e.g., via intraperitoneal injection) daily or on a specified schedule for a period of 2-3 weeks.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight every 2-3 days. Body weight is a key indicator of systemic toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

Proposed Molecular Mechanism of Action

The superior performance of 4-(Piperidin-4-yl)cyclohexanone derivatives is rooted in their molecular interactions. Evidence suggests a primary mechanism involves the intrinsic apoptosis pathway by modulating the Bcl-2 family of proteins.[2][8]

Bcl-2 is an anti-apoptotic protein that prevents cell death. Bax is a pro-apoptotic protein that promotes it. The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate. Molecular docking and Western blot analyses have shown that lead compounds can bind to the active site of Bcl-2, inhibiting its function.[3][8] This leads to an increased Bax/Bcl-2 ratio, triggering the mitochondrial apoptosis cascade.

Signaling Pathway of Apoptosis Induction

Compound 4-(Piperidin-4-yl)cyclohexanone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito promotes permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism: Inhibition of Bcl-2 leads to apoptosis via the mitochondrial pathway.

Conclusion and Future Directions

The collective evidence strongly validates the anticancer properties of 4-(Piperidin-4-yl)cyclohexanone derivatives. Compared to their cyclohexanone-only counterparts, they consistently demonstrate:

  • Higher Potency: Lower IC50 values across a range of cancer cell lines.

  • Greater Selectivity: A more favorable therapeutic window between cancer and non-cancerous cells.

  • Robust Efficacy: Significant tumor growth inhibition in preclinical in-vivo models.

The mechanism of action, primarily through the induction of apoptosis via Bcl-2 modulation, presents a clear and therapeutically relevant pathway. The modular nature of their synthesis allows for further optimization of the scaffold to enhance potency and drug-like properties. These compounds represent a promising class of molecules that warrant further investigation and development as next-generation anticancer agents.

References

  • Choi, Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Available at: [Link]

  • Arroteia, V., et al. (2024). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology - Pharmacology Discovery Services. Available at: [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. Available at: [Link]

  • START Research. (2025). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available at: [Link]

  • Zhao, L., et al. (2018). Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Zhao, L., et al. (2018). Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation. PubMed. Available at: [Link]

  • Zhao, L., et al. (2018). Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological eva. Taylor & Francis Online. Available at: [Link]

  • Riss, T.L., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]

  • Brunelle, J.K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Cell cycle and apoptosis analysis. Both drugs caused a rise of cells... ResearchGate. Available at: [Link]

  • Aslantürk, Ö.S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • Niepel, M., et al. (2023). Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. Nature Communications. Available at: [Link]

  • Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Auctores. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Available at: [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]

  • ResearchGate. (n.d.). Cell cycle and apoptosis assays were tested with flow cytometry. (A,B)... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2023). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Available at: [Link]

  • Frontiers. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]

Sources

Efficacy of Substituted Piperidine Compounds as Acetylcholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, ubiquitous in neuroactive pharmaceuticals due to its favorable pharmacokinetic profile and ability to form critical cation-


 interactions. In the context of Alzheimer's Disease (AD) therapeutics, substituted piperidines—most notably the gold-standard drug Donepezil—serve as highly potent Acetylcholinesterase (AChE) inhibitors.

This guide provides a rigorous comparative analysis of novel substituted piperidine derivatives against standard benchmarks. By examining their binding kinetics, structure-activity relationships (SAR), and in vitro efficacy, researchers can better design next-generation, multi-targeted cholinergic modulators.

Mechanistic Grounding: Dual-Site Cholinergic Modulation

Acetylcholinesterase possesses a deep, narrow gorge (~20 Å) lined with aromatic residues. The architecture features two primary binding domains:

  • Catalytic Active Site (CAS): Located at the bottom of the gorge, responsible for the hydrolysis of acetylcholine (ACh).

  • Peripheral Anionic Site (PAS): Located at the entrance of the gorge, responsible for trapping ACh and funneling it toward the CAS.

Substituted piperidines achieve exceptional efficacy by acting as dual-site inhibitors . At physiological pH, the basic piperidine nitrogen is protonated, allowing it to anchor in the CAS via cation-


 interactions with residues like Trp86. Simultaneously, the substituted tail (e.g., a benzyl or flavone moiety) extends up the gorge to engage the PAS via 

-

stacking with Trp286[1]. This dual blockade not only prevents substrate hydrolysis but also inhibits AChE-induced amyloid-beta aggregation, a secondary pathological function of the PAS.

AChE_Mechanism cluster_AChE Acetylcholinesterase (AChE) Gorge PAS Peripheral Anionic Site (PAS) CAS Catalytic Active Site (CAS) PAS->CAS Substrate Funneling Products Choline + Acetate CAS->Products Hydrolysis ACh Acetylcholine (ACh) ACh->PAS Entry Inhibitor Substituted Piperidine Inhibitor->PAS Steric Blockade Inhibitor->CAS Competitive Inhibition

Dual-site binding mechanism of substituted piperidines within the AChE gorge.

Comparative Efficacy Analysis

Recent drug discovery efforts have focused on modifying the piperidine framework to enhance AChE selectivity and introduce multi-target capabilities (e.g., antioxidant or anti-amyloid properties). The table below synthesizes quantitative in vitro efficacy data across various novel substituted piperidine classes.

Compound ClassSpecific DerivativeAChE IC₅₀BChE IC₅₀Reference StandardRef.
Benzylpiperidine Donepezil (Control)~5.7 nM~5000 nMN/A[1]
Multi-targeted Piperidine Compound 86a2.13 nMLow nMDonepezil[1]
Flavokawain Mannich Base Compound 14.15 μMN/ARivastigmine (9.12 μM)[2]
Piperidine-Flavone Compound 5a44.20 μMN/AN/A[3]
Fluorine-Substituted Compound 2High PotencyHigh PotencyAcarbose / Donepezil[4]

Data Insights:

  • Nanomolar Potency: Compound 86a demonstrates that optimizing the electron-rich substituents on the benzyl group can yield AChE inhibition (2.13 nM) superior to the clinical standard Donepezil[1].

  • Hybrid Scaffolds: Fusing piperidines with flavones (Compounds 5a) or chalcone frameworks (Compound 1) shifts the IC₅₀ into the micromolar range but introduces valuable secondary therapeutic effects, such as profound antioxidant potential and neuroprotection in SH-SY5Y cell lines[3],[2].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of piperidine efficacy must rely on self-validating kinetic assays. The following protocols detail the mechanistic reasoning behind each experimental parameter.

Modified Ellman’s Assay for IC₅₀ Determination

The Ellman's assay is the gold-standard colorimetric method for quantifying cholinesterase activity.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer at pH 8.0.

    • Causality: AChE exhibits optimal catalytic efficiency at pH 8.0. Furthermore, the chromogen (DTNB) requires a slightly alkaline environment to effectively ionize the resulting thiol product into a detectable yellow anion.

  • Reagent Assembly: In a 96-well microplate, combine 140 μL of buffer, 20 μL of AChE enzyme solution (e.g., 0.22 U/mL), and 20 μL of the substituted piperidine inhibitor (dissolved in DMSO, serial dilutions).

  • Pre-Incubation: Incubate the mixture at 25°C for 15 minutes.

    • Causality: Pre-incubation is critical. It allows the piperidine derivative to reach thermodynamic equilibrium with the enzyme's CAS and PAS pockets before the competing substrate is introduced, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 10 μL of 0.01 M DTNB (5,5'-dithiobis-2-nitrobenzoic acid) and 10 μL of 0.075 M ATCh (Acetylthiocholine iodide) to initiate the reaction.

    • Self-Validation: Always include a "Blank" well (buffer + DTNB + ATCh without enzyme) to correct for the spontaneous, non-enzymatic hydrolysis of ATCh.

  • Kinetic Measurement: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial reaction velocity (

    
    ) from the linear portion of the curve.
    
Enzyme Kinetics & Lineweaver-Burk Analysis

To determine whether a novel piperidine acts as a dual-site inhibitor, kinetic studies must be performed to classify the mode of inhibition.

Step-by-Step Protocol:

  • Variable Substrate: Perform the Ellman's assay using a fixed concentration of the piperidine inhibitor (e.g., at its IC₅₀ value) while varying the concentration of the ATCh substrate (e.g., 0.05 mM to 0.5 mM).

  • Data Plotting: Plot the inverse of the initial velocity (

    
    ) against the inverse of the substrate concentration (
    
    
    
    ) to generate a Lineweaver-Burk plot.
  • Mechanistic Deduction:

    • Competitive Inhibition: Lines intersect at the y-axis. The inhibitor binds exclusively to the CAS.

    • Mixed-Type Inhibition: Lines intersect in the second quadrant. Causality: This indicates the piperidine binds to both the free enzyme (at the PAS) and the enzyme-substrate complex, a hallmark of highly efficacious, dual-binding fluorine-substituted piperidines[4].

Structure-Activity Relationship (SAR) Insights

The efficacy data and kinetic profiles reveal strict SAR rules for piperidine-based AChE inhibitors:

  • N-Substitution is Mandatory: Unsubstituted piperidines show poor AChE inhibition. The addition of an N-benzyl or N-alkyl-aryl group is required to bridge the gap between the CAS and PAS[2].

  • Electronic Effects: Electron-donating groups (EDGs) such as methyl or methoxy moieties on the aryl rings generally yield more prominent inhibition than electron-withdrawing halogens, as they enhance the electron density available for ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking with Trp286.
  • Fluorine Integration: Strategic placement of fluorine atoms on the piperidine periphery does not just improve metabolic stability; it alters the electrostatic potential of the molecule, promoting mixed-type inhibition kinetics and significantly enhancing multi-target efficacy against both AChE and

    
    -glucosidase[4].
    

References

  • [3] Dhunmati, K., et al. "Multi Targeted Docking Analysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease." Neuroquantology. Available at: [Link]

  • [2] Rampa, et al. "Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors." International Journal of Molecular Sciences (MDPI). Available at: [Link]

  • [1] Meena, et al. "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities." Asian Journal of Chemistry. Available at: [Link]

  • [4] Ullah, E., et al. "Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases." European Journal of Medicinal Chemistry (PubMed, PMID: 38795518). Available at: [Link]

Sources

comparative study of synthetic routes to 4-substituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of 4-Substituted Piperidines for Researchers and Drug Development Professionals

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from the piperidine ring's ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the substituent at the 4-position provides a crucial vector for modulating pharmacological activity.[1] The development of efficient and versatile synthetic routes to this privileged scaffold is therefore a critical endeavor in drug discovery and development.

This guide provides a comparative analysis of the most common and impactful synthetic strategies for the preparation of 4-substituted piperidines. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a quantitative comparison to aid researchers in selecting the optimal method for their specific synthetic challenges.

Reductive Amination of 4-Piperidones: The Workhorse Strategy

Reductive amination is arguably the most widely employed method for the synthesis of 4-amino-substituted piperidines, a key subclass of 4-substituted piperidines.[1] This one-pot reaction involves the condensation of a 4-piperidone with a primary or secondary amine to form an intermediate iminium ion, which is subsequently reduced in situ to the desired amine.[1][3] The choice of the N-substituent on the piperidone starting material (often a protecting group like Boc) and the nature of the amine coupling partner allow for significant molecular diversity.

Mechanism and Rationale

The reaction proceeds in two key steps:

  • Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the carbonyl carbon of the 4-piperidone. This is often facilitated by a mild acid catalyst which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration leads to the formation of a resonance-stabilized iminium ion.

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the iminium ion to the corresponding amine.

The critical choice in this methodology is the reducing agent. It must be sufficiently reactive to reduce the iminium ion but mild enough to avoid the reduction of the starting ketone.

Diagram: General Mechanism of Reductive Amination

G Piperidone 4-Piperidone Iminium Iminium Ion Intermediate Piperidone->Iminium + Amine, -H₂O Amine Primary/Secondary Amine Amine->Iminium Product 4-Amino-Substituted Piperidine Iminium->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Caption: The two-stage process of reductive amination.

Common Reducing Agents: A Comparative Look
Reducing AgentKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups, does not require acidic conditions for iminium ion formation.[3][4]More expensive than other borohydrides.Room temperature, 12-24 hours.[4]
Sodium Cyanoborohydride (NaBH₃CN) Cost-effective, effective for a broad range of substrates.[3]Highly toxic (can release HCN gas in acidic conditions), often requires careful pH control.[3]0°C to room temperature, 24 hours.[3]
Catalytic Hydrogenation (e.g., H₂, Pd/C) Ideal for large-scale synthesis, atom-economical, environmentally friendly.[3]May reduce other functional groups (e.g., alkenes, alkynes, nitro groups), requires specialized high-pressure equipment.Room temperature, 1-5 atm H₂.[3]
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from the synthesis of an N-aryl-4-aminopiperidine derivative.[4]

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add the desired primary or secondary amine (1.1 eq) to the solution, followed by glacial acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Workflow for Reductive Amination with NaBH(OAc)₃

G Start Dissolve N-Boc-4-piperidone and amine in DCM Add_Acid Add Acetic Acid Start->Add_Acid Stir_1 Stir for 30-60 min Add_Acid->Stir_1 Add_STAB Add NaBH(OAc)₃ Stir_1->Add_STAB Stir_2 Stir for 12-24 h Add_STAB->Stir_2 Quench Quench with NaHCO₃ (aq) Stir_2->Quench Extract Extract with DCM Quench->Extract Purify Purify by Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for NaBH(OAc)₃ mediated reductive amination.

Catalytic Hydrogenation of Substituted Pyridines

The catalytic hydrogenation of substituted pyridines offers a direct and atom-economical route to the corresponding piperidines.[5] This approach is particularly attractive for accessing 4-substituted piperidines when the corresponding substituted pyridine is readily available.

Mechanism and Challenges

The hydrogenation of the aromatic pyridine ring involves the addition of three equivalents of hydrogen gas in the presence of a metal catalyst.[5] While seemingly straightforward, this transformation presents several challenges:

  • Aromaticity: The stability of the pyridine ring necessitates the use of active catalysts and often requires elevated temperatures and pressures.[5]

  • Catalyst Poisoning: The nitrogen lone pair in both the pyridine starting material and the piperidine product can coordinate to the metal catalyst, leading to deactivation.[5]

  • Chemoselectivity: For pyridines bearing other reducible functional groups, achieving selective hydrogenation of the pyridine ring can be difficult.

To overcome the issue of catalyst poisoning, the hydrogenation is often carried out under acidic conditions (e.g., in acetic acid or with an acidic additive).[5][6] Protonation of the nitrogen atom prevents its coordination to the catalyst, thereby facilitating the reduction.

Common Catalytic Systems
CatalystKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Platinum(IV) oxide (PtO₂, Adams' catalyst) Highly active, effective for a wide range of substituted pyridines.[6][7]Can be expensive, requires careful handling.Room temperature, 50-70 bar H₂, glacial acetic acid.[6][7]
Rhodium on Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃) Effective under milder conditions than some other catalysts.[8]Can be costly.40°C, 5 bar H₂, TFE.[8]
Palladium on Carbon (Pd/C) Widely used and cost-effective, often used with acidic additives.[5]May not be active enough for all substrates, can be sensitive to impurities.Varies, often requires elevated temperature and pressure.
Ruthenium-based catalysts Can offer high diastereoselectivity in the hydrogenation of multi-substituted pyridines.[2]May require specific ligands and optimization.Varies depending on the specific catalyst.
Experimental Protocol: Hydrogenation using Platinum(IV) Oxide

This protocol is a general procedure for the hydrogenation of a substituted pyridine.[5][6]

  • To a high-pressure reactor vessel, add the substituted pyridine (1.0 eq).

  • Add glacial acetic acid as the solvent.

  • Carefully add the PtO₂ catalyst (typically 5 mol%).

  • Securely seal the reactor and purge several times with an inert gas (e.g., nitrogen).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • Stir the reaction mixture at room temperature for 6-10 hours, or until hydrogen uptake ceases.

  • Carefully vent the reactor and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Quench the filtrate by carefully neutralizing with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed by distillation or column chromatography.

Nucleophilic Addition to 4-Piperidones and their Derivatives

This strategy involves the direct addition of a nucleophile to the carbonyl group of a 4-piperidone to form a 4-hydroxy-4-substituted piperidine, or a conjugate addition to an α,β-unsaturated piperidone derivative. This is a fundamental approach for introducing carbon-based substituents at the 4-position.

Organometallic Additions

Grignard reagents and organolithium compounds are commonly used to introduce alkyl, aryl, and vinyl groups at the 4-position of N-protected 4-piperidones. The reaction typically proceeds via a nucleophilic attack on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide and yield the tertiary alcohol.

Lewis Acid-Catalyzed Additions

Lewis acids can be used to activate α,β-unsaturated piperidone systems towards conjugate addition of nucleophiles. For example, silyl enol ethers can add to 2-cyano-1,2,5,6-tetrahydropyridines in the presence of a Lewis acid to afford 4-substituted piperidines in high yield.

Cyclization and Cycloaddition Strategies

Instead of modifying a pre-existing piperidine ring, these methods construct the ring itself, often with the desired 4-substituent already incorporated or installed during the cyclization process.

[4+2] Cycloaddition (Diels-Alder Reaction)

The aza-Diels-Alder reaction, where a 1-azadiene reacts with an alkene, is a powerful tool for the stereocontrolled synthesis of tetrahydropyridines, which can then be reduced to the corresponding piperidines. Asymmetric variants of this reaction, using chiral catalysts or auxiliaries, can provide enantiomerically enriched products.[9] For instance, a zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes and nitroalkenes has been reported for the synthesis of substituted piperidines.[9]

Intramolecular Cyclization

A variety of intramolecular cyclization reactions can be employed to form the piperidine ring. These often involve the formation of a C-N or C-C bond to close the six-membered ring. Examples include:

  • Intramolecular Reductive Amination: An amino group at one end of a linear precursor can react with a ketone or aldehyde at the other end to form a cyclic iminium ion, which is then reduced.

  • Radical Cyclizations: Radical intermediates can be generated that undergo intramolecular cyclization to form the piperidine ring. Cobalt-catalyzed radical cyclizations of linear aldehydes have been shown to produce substituted piperidines.[10][11]

Comparative Summary

Synthetic RouteKey AdvantagesCommon SubstratesKey LimitationsScalability
Reductive Amination High functional group tolerance, versatile, reliable, one-pot procedure.[1][3]4-Piperidones, primary and secondary amines.Limited to the synthesis of 4-amino-substituted piperidines.Excellent
Catalytic Hydrogenation Atom-economical, direct route, suitable for large-scale production.[5]Substituted pyridines.Requires high pressure, potential for over-reduction or catalyst poisoning.[5]Excellent
Nucleophilic Addition Direct introduction of C-substituents, well-established chemistry.4-Piperidones, organometallic reagents.Limited to the formation of 4-hydroxy-4-substituted piperidines unless further transformations are performed.Good
Cycloaddition/Cyclization High stereocontrol possible, can build complex scaffolds.[9][12]Acyclic precursors (e.g., azadienes, amino-alkenes).Often multi-step, may require specialized catalysts.Variable

Conclusion

The synthesis of 4-substituted piperidines is a mature field with a rich arsenal of synthetic methodologies. The choice of the most appropriate route depends on a multitude of factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the stereochemical requirements of the target molecule.

  • Reductive amination remains the go-to method for accessing 4-amino-substituted piperidines due to its reliability and versatility.

  • Catalytic hydrogenation of pyridines is a powerful and atom-economical approach, especially for large-scale syntheses where the corresponding pyridine is readily available.

  • Nucleophilic additions provide a direct entry to 4-hydroxy-4-substituted piperidines, which are valuable intermediates for further functionalization.

  • Cyclization and cycloaddition strategies offer elegant solutions for the construction of complex and stereochemically defined piperidine scaffolds.

By understanding the strengths and limitations of each of these synthetic routes, researchers can make informed decisions to efficiently and effectively access the diverse array of 4-substituted piperidines required for advancing drug discovery and development programs.

References

  • Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline - Benchchem.
  • Application Notes and Protocols: Synthesis of N-(4-chlorophenyl)piperidin-4-amine from 4-Piperidone - Benchchem.
  • Nucleophilic addition to 1,2,2,6,6-pentamethyl-3,5-dimethylene-4-piperidone. RAS - N.N. Semenov Institute of Chemical Physics.
  • Literature review on the synthesis of N-substituted piperidin-4-amines - Benchchem.
  • Asymmetric synthesis of polyfunctionalized piperidines: substitution at the C-4 position. (May 01 1999).
  • Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. J. Am. Chem. Soc. 2015, 137, 4445–4452.
  • Synthesis of N-Substituted piperidines from piperidone. (October 09 2015). ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Piperidine Synthesis. - DTIC. (June 04 2025).
  • A new asymmetric synthetic route to substituted piperidines. (August 06 2025). ResearchGate.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (August 29 2015).
  • High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). (April 19 2007). ACS Publications.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository.
  • A new asymmetric route to substituted piperidines: synthesis of N-alkyl-3,4-dihydroxy-5-alkylpiperidines - Sci-Hub.
  • Mild general synthesis of 4-substituted piperidines - RSC Publishing.
  • Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. (October 12 2024).
  • Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate.
  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC.
  • Transition‐Metal‐Free Multiple Functionalization of Piperidines to 4‐Substituted and 3,4‐Disubstituted 2‐Piperidinones. ResearchGate.
  • [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines - PMC - NIH.
  • Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents.
  • [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. - SciSpace.
  • Stereoselective Synthesis of Substituted Piperidin-4-ols - Sci-Hub.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed. (January 15 2014).
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem.
  • Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness.org. (May 05 2005).
  • Synthesis of 4-piperidones - Organic Chemistry Portal.

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(Piperidin-4-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovation and safety advance in lockstep. This guide provides essential, field-tested safety protocols for handling 4-(Piperidin-4-yl)cyclohexanone. Given that this specific compound may lack an exhaustive, dedicated Safety Data Sheet (SDS), we will adopt a scientifically rigorous approach by analyzing the hazards associated with its core chemical moieties: the piperidine ring and the cyclohexanone structure. This synthesized hazard assessment allows us to construct a robust and conservative personal protective equipment (PPE) and handling plan.

A Synthesized Hazard Assessment: Understanding the Risk

The operational risk of a chemical is dictated by its structure. 4-(Piperidin-4-yl)cyclohexanone combines a heterocyclic amine (piperidine) with a cyclic ketone (cyclohexanone). By evaluating the known hazards of these parent structures, we can anticipate the toxicological and physical risks of the combined molecule.

  • Cyclohexanone Moiety : This component is recognized as a flammable liquid and vapor.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[2][3] It is a known skin irritant and can cause serious eye damage.[3]

  • Piperidine Moiety : Piperidine and its derivatives can be corrosive, capable of causing severe skin burns and serious eye damage.[4][5] They are often toxic if inhaled or absorbed through the skin and may cause respiratory irritation.[4][6]

Based on this analysis, we can project a hazard profile for 4-(Piperidin-4-yl)cyclohexanone that demands a high degree of caution.

Hazard Class Anticipated GHS Hazard Statement Rationale / Primary Concern
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]Both parent structures exhibit toxicity through multiple exposure routes. Systemic effects are possible.
Skin Corrosion / IrritationH315: Causes skin irritation. Potentially H314: Causes severe skin burns.[4]The basicity of the piperidine nitrogen and the solvent action of the ketone can lead to significant dermal effects.
Serious Eye Damage / IrritationH318: Causes serious eye damage.[3]This is a critical risk. Both moieties are known to be severely damaging to ocular tissue. Contact could be irreversible.
Specific Target Organ ToxicityH335: May cause respiratory irritation.[7]Inhalation of dust or aerosols can irritate the entire respiratory tract.

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before any PPE is selected, we must implement foundational safety measures. PPE is the last line of defense, not the first.

  • Engineering Controls : All handling of 4-(Piperidin-4-yl)cyclohexanone, including weighing, transfers, and reaction setup, must occur within a certified chemical fume hood.[8][9] The fume hood provides critical exhaust ventilation to keep airborne concentrations below permissible exposure limits.[9] A safety shower and eyewash station must be immediately accessible.[10]

  • Administrative Controls : Develop a detailed Standard Operating Procedure (SOP) for all experiments involving this compound. Never work alone. Ensure all personnel are trained on the specific hazards and the emergency procedures outlined in this guide.

Personal Protective Equipment: Your Essential Barrier

The selection of PPE must be deliberate and directly address the synthesized hazards of irritation, corrosion, and systemic toxicity.

Eye and Face Protection

Due to the high risk of serious, potentially irreversible eye damage, standard safety glasses are insufficient.[11]

  • Minimum Requirement : Chemical splash goggles that form a complete seal around the eyes.[9]

  • Recommended Standard : Chemical splash goggles worn in conjunction with a full-face shield. [12] The face shield provides a secondary barrier against splashes, protecting the entire face.

Skin and Body Protection

A multi-layered approach is necessary to prevent dermal contact and absorption.

  • Gloves : Double-gloving is mandatory.[13]

    • Inner Glove : A thin, nitrile examination glove.

    • Outer Glove : A heavier, chemical-resistant glove. Given the compound's structure, butyl or polyvinyl alcohol gloves are recommended.[14] Always select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[6] Gloves should be changed every 30 minutes or immediately if contamination is suspected.[13]

  • Body Covering :

    • For low-volume operations (<1g) : A long-sleeved, chemically-resistant lab coat is the minimum requirement.

    • For larger-scale operations or procedures with splash potential : A disposable, long-sleeved gown that closes in the back is required over normal lab attire.[13] For significant risk, a full "bunny suit" coverall provides head-to-toe protection.[13]

Respiratory Protection

While the primary defense against inhalation is the chemical fume hood, respiratory protection is essential for emergency situations.

  • Standard Operations : No respirator is needed if all work is performed within a properly functioning chemical fume hood.

  • Spill or Fume Hood Failure : A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is necessary.[14] In situations with unknown exposure concentrations, a self-contained breathing apparatus (SCBA) is required.[6]

Footwear

Standard laboratory policy dictates closed-toe, non-permeable shoes. For spill cleanup, chemical-resistant boots and disposable shoe covers are essential.[12][13]

Operational Plan: A Step-by-Step Handling Protocol

This protocol integrates the PPE requirements into a logical workflow, ensuring safety at every stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase cluster_decon 4. Decontamination PREP1 Verify Fume Hood Certification & Flow PREP2 Assemble All Materials (Chemicals, Glassware) PREP1->PREP2 PREP3 Don Full PPE (Goggles, Face Shield, Double Gloves, Gown) PREP2->PREP3 HND1 Weigh Compound on Anti-Static Weigh Paper PREP3->HND1 HND2 Transfer to Reaction Vessel Using Powder Funnel HND1->HND2 HND3 Perform Chemical Reaction Under Inert Atmosphere if Needed HND2->HND3 CLN1 Quench Reaction & Workup (Inside Fume Hood) HND3->CLN1 CLN2 Segregate Waste Streams (Solid vs. Liquid Halogenated/Non-Halogenated) CLN1->CLN2 CLN3 Triple Rinse Glassware with Appropriate Solvent CLN2->CLN3 CLN4 Package & Label Waste for Professional Disposal CLN3->CLN4 DECON1 Wipe Down Fume Hood Surfaces CLN4->DECON1 DECON2 Doff PPE in Correct Order (Outer Gloves First) DECON1->DECON2 DECON3 Wash Hands Thoroughly DECON2->DECON3

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。